(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308058 | |
| Record name | D-β-Acetylthioisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-39-7 | |
| Record name | D-β-Acetylthioisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-β-Acetylthioisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid CAS number 76497-39-7
An In-Depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
This guide provides a comprehensive technical overview of this compound (CAS No. 76497-39-7), a chiral building block of paramount importance in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, analytical characterization, and its critical application in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors.
Core Concepts and Strategic Importance
This compound is a derivative of isobutyric acid distinguished by a thioester functional group and a specific stereochemistry at the C2 position.[1] While it has applications as a biochemical reagent, its primary significance lies in its role as a pivotal intermediate in the synthesis of Captopril.[2][3][4] Captopril was the first orally active ACE inhibitor developed and remains a widely used medication for treating hypertension and certain types of congestive heart failure.[5]
The therapeutic efficacy of Captopril is critically dependent on its stereochemistry. The (S,S) diastereomer is the active pharmaceutical ingredient, and therefore, the use of the enantiomerically pure (S)-isomer of 3-(acetylthio)-2-methylpropionic acid is essential to ensure the potency and safety of the final drug product.[2][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and quality control.
| Property | Value | Source(s) |
| CAS Number | 76497-39-7 | [7] |
| Molecular Formula | C₆H₁₀O₃S | [1][7] |
| Molecular Weight | 162.21 g/mol | [7][8] |
| Appearance | Liquid to Low-Melting Solid | [3][9][10] |
| Boiling Point | 131-132 °C at 2.25 mmHg | [9] |
| Density | ~1.178 g/cm³ | [9][10] |
| Purity | Typically ≥93-98% (HPLC) | [4][7][8] |
| IUPAC Name | (2S)-3-(acetylthio)-2-methylpropanoic acid | [8][11] |
| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, D-β-Acetylthioisobutyric acid | [1][7] |
Spectroscopic Data: Comprehensive spectral data is available for the characterization of this compound. Key techniques include ¹H NMR, GC-MS, and FT-IR, which can confirm the structural integrity and identify impurities.[12]
Synthesis and Chiral Resolution
The industrial production of this compound involves two primary strategies: direct asymmetric synthesis or the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid
A common and straightforward method involves the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[13][14] This reaction is typically performed by heating the neat reagents, providing the racemic product in good yield after vacuum distillation.
-
Objective: To synthesize racemic 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.[13]
-
Materials:
-
Methacrylic acid (40.7 g)
-
Thioacetic acid (50 g)
-
-
Procedure:
-
Combine methacrylic acid and thioacetic acid in a suitable reaction flask.
-
Heat the mixture on a steam bath for approximately one hour.
-
Allow the reaction mixture to stand at room temperature for 18 hours to ensure completion.
-
Causality: Heating initiates the conjugate addition, while the extended time at room temperature drives the reaction to completion.
-
Confirm the complete consumption of methacrylic acid using NMR spectroscopy. This is a critical self-validating step to ensure the reaction is finished before purification.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5-131 °C (2.6 mmHg) to obtain the desired product.[13]
-
Caption: Workflow for the synthesis of racemic 3-acetylthio-2-methylpropionic acid.
Chiral Resolution
To obtain the desired (S)-enantiomer, the racemic mixture can be resolved using a chiral resolving agent. A patented method utilizes L-(+)-2-aminobutanol to selectively crystallize the diastereomeric salt of the D-(-) or (S)-enantiomer.[15]
Mechanism Insight: The process relies on the principle that diastereomers (formed from a racemic acid and a single enantiomer of a chiral base) have different physical properties, including solubility. By choosing an appropriate solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[15]
Application in Captopril Synthesis
The primary industrial application of this compound is its use as the acylating agent in the synthesis of Captopril.[6][16][17] The thioacetyl group serves as a protected form of the free thiol, which is crucial for the biological activity of Captopril but would otherwise be prone to oxidation during synthesis.[6]
Overall Synthetic Pathway
The synthesis can be logically divided into three main stages: activation of the carboxylic acid, coupling with L-proline, and deprotection to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic pathway from the title compound to the Captopril API.
Detailed Experimental Protocols
-
Objective: To convert the carboxylic acid into its more reactive acid chloride derivative to facilitate amide bond formation.
-
Materials:
-
(S)-3-Acetylthio-2-methylpropanoic acid (14.5 g)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, solvent, 80 ml)
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve (S)-3-Acetylthio-2-methylpropanoic acid in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the solution.
-
Causality: Thionyl chloride is a standard reagent for this conversion; it reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is exothermic, necessitating cooling.
-
Allow the reaction to stir and slowly warm to room temperature until the reaction is complete (monitor by TLC or IR spectroscopy).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
-
-
Objective: To form the crucial amide bond between the activated acid chloride and L-proline.
-
Materials:
-
(S)-3-Acetylthio-2-methylpropanoyl chloride (from Step 1)
-
L-Proline (10 g)
-
Sodium hydroxide (NaOH) solution
-
Water (60 ml)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve L-proline in purified water in a reaction flask and cool to approximately -2 °C.[6]
-
Adjust the pH to 8-10 with a sodium hydroxide solution.
-
Causality: A basic pH is required to deprotonate the amine group of L-proline, making it a more effective nucleophile for attacking the electrophilic acid chloride.
-
Slowly add the (S)-3-Acetylthio-2-methylpropanoyl chloride from the previous step, maintaining the temperature between 0-5 °C and the pH between 8-10 by concurrently adding NaOH solution.[16]
-
Self-Validation: Maintaining strict control over temperature and pH is critical to prevent side reactions and ensure high yield and purity.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.
-
Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Objective: To remove the acetyl protecting group to reveal the free thiol, yielding the final Captopril product.
-
Materials:
-
1-(3-acetylthio-2-methylpropanoyl)-L-proline (from Step 2)
-
Sodium hydroxide (14 g)
-
Water (30 ml)
-
Concentrated hydrochloric acid
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a reaction flask, dissolve the protected intermediate in an aqueous solution of sodium hydroxide. Some protocols use ammonolysis with ammonia in methanol.[14][16]
-
Causality: The basic conditions facilitate the hydrolysis (saponification) of the thioester bond, removing the acetyl group.
-
Stir the reaction at a controlled temperature (e.g., 35-40 °C) for 1.5 hours.[16]
-
Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylate and the thiolate to give the final product.
-
Extract the Captopril product with dichloromethane.
-
Dry the combined organic layers and concentrate under vacuum to yield the final API.
-
Safety and Handling
This compound and its racemic form are classified as hazardous materials.[12]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It is also listed as corrosive and harmful.[9][10]
-
Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles and a face shield).[10][12]
-
Storage: Store in a cool, dry place, typically at 0-5°C.[10]
This compound is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
References
- 1. CAS 76497-39-7: D-β-Acetylthioisobutyric acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Captopril - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. (S)-(-)-3-Acetylthio-2-methylpropionic Acid [lgcstandards.com]
- 9. 76497-39-7 Cas No. | (2S)-3-(Acetylthio)-2-methylpropanoic acid | Apollo [store.apolloscientific.co.uk]
- 10. chembk.com [chembk.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. scispace.com [scispace.com]
- 15. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 16. Captopril synthesis - chemicalbook [chemicalbook.com]
- 17. Page loading... [guidechem.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid chemical structure
An In-depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Synthesis, Analysis, and Application
Abstract
This compound, hereafter referred to as S-ATMPA, is a critical chiral intermediate in modern pharmaceutical synthesis. Its stereospecific structure is fundamental to the efficacy of several drugs, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This guide provides a comprehensive technical overview of S-ATMPA for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail robust protocols for its synthesis and chiral resolution, outline methods for its analytical characterization, and illustrate its pivotal role in the synthesis of Captopril. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of a Chiral Synthon
In the landscape of pharmaceutical manufacturing, the economic and therapeutic success of a drug often hinges on the efficient and stereocontrolled synthesis of its active pharmaceutical ingredient (API). S-ATMPA (CAS: 76497-39-7) represents a quintessential example of a high-value chiral building block. Its structure incorporates the precise stereocenter required for the biological activity of Captopril, an essential medication for treating hypertension and certain types of congestive heart failure.[1][2]
The primary challenge in producing S-ATMPA is not merely its construction but the isolation of the desired (S)-enantiomer from its racemic mixture. The use of the optically pure S-ATMPA circumvents the need for difficult and less efficient diastereomeric separation in the final stages of drug synthesis, thereby streamlining the manufacturing process and improving overall yield.[3] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, purify, analyze, and effectively utilize this vital intermediate.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of S-ATMPA is crucial for its handling, storage, and application in subsequent reactions. The key specifications are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [4][5] |
| Synonyms | D-(-)-3-Acetylthio-2-methylpropionic acid, Captopril Impurity G | [4][6] |
| CAS Number | 76497-39-7 ((S)-enantiomer); 33325-40-5 (racemate) | [4][6] |
| Molecular Formula | C₆H₁₀O₃S | [6] |
| Molecular Weight | 162.21 g/mol | [6] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [7][8] |
| Density | ~1.178 g/cm³ at 20°C | [9] |
| Boiling Point | 128-132 °C at 1-2.6 mmHg | [9] |
| Storage Temperature | Recommended: -20°C to 5°C, in a well-sealed container | [9] |
Synthesis and Chiral Resolution
The industrial production of S-ATMPA is a two-stage process: the initial synthesis of the racemic mixture followed by the critical step of chiral resolution.
Racemic Synthesis via Michael Addition
The most common and efficient route to racemic 3-(acetylthio)-2-methylpropanoic acid is the conjugate (Michael) addition of thioacetic acid to methacrylic acid.
Mechanism Insight: This reaction proceeds via a base-catalyzed or thermal mechanism where the sulfur atom of thioacetic acid acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. The reaction is highly atom-economical, forming the desired product with no stoichiometric byproducts.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thioacetic acid (50 g, 0.66 mol) and methacrylic acid (40.7 g, 0.47 mol).
-
Heating: Heat the mixture on a steam bath for one hour. The reaction is typically initiated by heat.
-
Aging: Remove from heat and allow the mixture to stand at room temperature for 18 hours to ensure the reaction proceeds to completion.
-
In-Process Control (IPC): Optionally, withdraw a small aliquot for NMR spectroscopy to confirm the disappearance of the vinyl protons of methacrylic acid.
-
Purification: Purify the crude reaction mixture by vacuum distillation. Collect the fraction boiling at 128.5-131°C (2.6 mmHg) to yield the pure racemic acid (yield ~64 g).
Chiral Resolution via Diastereomeric Salt Crystallization
The separation of the racemic mixture is expertly achieved by forming diastereomeric salts with a chiral amine, L-(+)-2-aminobutanol. The differing solubilities of the two diastereomeric salts in a suitable solvent allow for the selective crystallization of the desired salt.[3]
Causality: The acidic carboxyl group of DL-ATMPA reacts with the basic amine of L-(+)-2-aminobutanol to form a pair of diastereomeric salts: (S-ATMPA)·(L-amine) and (R-ATMPA)·(L-amine). These diastereomers are not mirror images and thus have different physical properties, including solubility. By carefully selecting the solvent (e.g., ethyl acetate), the (S-ATMPA)·(L-amine) salt can be induced to crystallize preferentially, leaving the (R)-enantiomer salt in the mother liquor.
Detailed Experimental Protocol:
-
Dissolution: Dissolve DL-(±)-3-acetylthio-2-methylpropionic acid (76.8 g, 0.474 mol) in ethyl acetate (80 ml).
-
Salt Formation: Under agitation at ambient temperature, add L-(+)-2-aminobutanol (42.19 g, 0.474 mol). Heat the resulting solution to 60°C.
-
Crystallization: Seed the solution with a few pure crystals of the target D-(-)-salt (S-enantiomer). Maintain stirring and allow the mixture to cool gradually to room temperature over five hours.
-
Filtration: Filter the crystallized salt, wash the filter cake with cold ethyl acetate, and dry in a vacuum oven.
-
Recrystallization (Optional): For higher optical purity, the obtained salt can be recrystallized from a suitable solvent like acetone.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to protonate the carboxylate. The water-insoluble S-ATMPA will separate and can be extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the final product.[3]
Spectroscopic and Chromatographic Analysis
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of S-ATMPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra (referenced to TMS) are detailed below.
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment | Rationale |
| Carboxylic Acid | ~11-12 | Singlet (broad) | -COOH | Acidic proton, position is concentration and solvent dependent. |
| Methine | ~2.8-3.0 | Multiplet | -CH(CH₃)- | Alpha to the carbonyl group, split by adjacent -CH₂ and -CH₃ groups. |
| Methylene | ~3.1-3.3 | Multiplet | -CH₂-S- | Adjacent to the chiral center and the sulfur atom. Diastereotopic protons may result in a complex multiplet. |
| Acetyl Methyl | ~2.3 | Singlet | -S-C(=O)CH₃ | Isolated methyl group on the acetyl moiety. |
| Methyl Doublet | ~1.2 | Doublet | -CH(CH₃)- | Methyl group on the chiral center, split by the single methine proton. |
| ¹³C NMR | Expected δ (ppm) | Assignment | Rationale |
| Carboxylic Carbonyl | ~180 | -COOH | Characteristic shift for a carboxylic acid carbon. |
| Thioester Carbonyl | ~195 | -S-C(=O)CH₃ | Thioester carbonyls are significantly downfield compared to acid/ester carbonyls. |
| Methine | ~40 | -CH(CH₃)- | The chiral carbon atom. |
| Methylene | ~35 | -CH₂-S- | Carbon adjacent to the sulfur atom. |
| Acetyl Methyl | ~30 | -S-C(=O)CH₃ | Acetyl methyl carbon. |
| Methyl | ~16 | -CH(CH₃)- | Methyl group on the chiral center. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1760 | C=O stretch | Thioester |
| ~1710 | C=O stretch | Carboxylic Acid |
| 2980-2850 | C-H stretch | Aliphatic |
Expertise Insight: The presence of two distinct carbonyl stretching bands is a key diagnostic feature. The thioester carbonyl (~1760 cm⁻¹) appears at a higher frequency than the carboxylic acid carbonyl (~1710 cm⁻¹) due to the reduced resonance contribution from the sulfur atom compared to an oxygen atom in a standard ester.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion [M]⁺ at m/z = 162 is expected, along with characteristic fragments. A prominent fragment is often observed at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing chemical and chiral purity.
-
Chemical Purity (Reversed-Phase): A standard C18 column can be used to determine purity.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous acid (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV at 210-220 nm.
-
Expected Result: S-ATMPA should appear as a single major peak. Purity is typically >98%.[6]
-
-
Chiral Purity (Chiral HPLC): A chiral stationary phase (CSP) is required to separate the (S) and (R) enantiomers.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a common choice.
-
Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small amount of acid modifier (e.g., trifluoroacetic acid).
-
Rationale: The chiral stationary phase forms transient, diastereomeric complexes with each enantiomer, leading to different retention times and allowing for their separation and quantification. Method validation is essential.
-
Core Application: Synthesis of Captopril
S-ATMPA is the cornerstone for the efficient synthesis of Captopril. The process involves the formation of an amide bond between S-ATMPA and L-proline, followed by the deprotection of the thioacetyl group.[6]
Detailed Experimental Protocol:
-
Acid Chloride Formation: In a reaction flask under an inert atmosphere, combine S-ATMPA (1 equivalent) with a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise at 0-5°C. Allow the reaction to stir at room temperature until completion (monitored by IR or TLC). Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
Coupling with L-Proline: In a separate flask, dissolve L-proline (1 equivalent) in water. Cool the solution to ~0°C and adjust the pH to 8-10 with a sodium hydroxide solution.
-
Reaction: Add the previously prepared S-ATMPA acid chloride dropwise to the L-proline solution, maintaining the temperature at 0-5°C and the pH between 8-10 by the concurrent addition of NaOH solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.
-
Deprotection (Ammonolysis): Concentrate the ethyl acetate extract. Dissolve the residue in methanol and treat with aqueous ammonia. Stir until the thioester is fully cleaved.
-
Isolation: Acidify the solution, extract the final Captopril product, and purify by crystallization to yield the API.[6]
Handling, Storage, and Safety
Proper handling and storage are imperative to maintain the quality and integrity of S-ATMPA.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Long-term storage at -20°C is recommended to prevent degradation.[7]
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Safety: S-ATMPA is classified as an irritant.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling molecule that facilitates the efficient, stereospecific synthesis of the life-saving drug Captopril. Its production, rooted in a classic Michael addition followed by an elegant diastereomeric salt resolution, showcases fundamental principles of organic chemistry applied to pharmaceutical manufacturing. A comprehensive understanding of its properties, analytical profiles, and reaction pathways, as detailed in this guide, is essential for any scientist or professional working in the field of drug development and synthesis.
References
- 1. rsc.org [rsc.org]
- 2. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. biosynth.com [biosynth.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
A Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: From Rational Drug Design to a Cornerstone of Cardiovascular Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a chiral organosulfur compound, holds a significant place in the history of medicinal chemistry. While not a therapeutic agent itself, its development as a key intermediate was a critical step in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. This guide delves into the discovery and history of this pivotal molecule, not as an isolated event, but within the broader narrative of the groundbreaking research that led to a paradigm shift in the treatment of hypertension and congestive heart failure. We will explore the scientific rationale behind its structure, the evolution of its stereoselective synthesis, and its enduring impact on drug development.
The Genesis: A Tale of Snake Venom and Rational Drug Design
The story of this compound is inextricably linked to the development of Captopril. In the mid-20th century, researchers were actively studying the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in regulating blood pressure.[1][2] A key enzyme in this system, angiotensin-converting enzyme (ACE), was identified as a prime target for therapeutic intervention. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][3]
A significant breakthrough came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca.[3][4] Scientists discovered that peptides in the venom could inhibit ACE, leading to a drop in blood pressure.[4][5][6] However, these peptides were not orally active and thus had limited therapeutic potential.
At the Squibb Institute for Medical Research (now Bristol-Myers Squibb), a team led by chemists Miguel Ondetti and David Cushman embarked on a mission to develop a small, orally active molecule that could mimic the action of the snake venom peptides.[1][4][5][6] This marked one of the earliest and most successful examples of "rational drug design," a departure from the traditional method of screening vast libraries of compounds.[5][7]
Their approach was to design a molecule that would specifically bind to the active site of the ACE enzyme. Based on the known structure and function of similar enzymes, they hypothesized that a compound with a terminal sulfhydryl (-SH) group would strongly interact with the zinc ion at the active site of ACE.[1] This led to the design and synthesis of Captopril, a derivative of the amino acid proline.[8]
The Crucial Intermediate: Designing this compound
The synthesis of Captopril required a specific chiral building block that could introduce the sulfhydryl group and a methyl group with the correct stereochemistry. This is where this compound emerged as a pivotal intermediate.
The "acetylthio" group (CH₃COS-) served as a protected form of the free sulfhydryl group. This protection was crucial to prevent unwanted side reactions during the synthesis of Captopril. The acetyl group could be easily removed in the final step to reveal the active thiol.
The stereochemistry of the molecule was of paramount importance. The biological activity of Captopril resides almost exclusively in the (S,S)-diastereomer. Therefore, the synthesis required the optically pure (S)-enantiomer of 3-acetylthio-2-methylpropionic acid.
Caption: Role of the intermediate in Captopril synthesis.
Synthesis and Stereoselective Resolution: A Technical Deep Dive
The initial syntheses of 3-acetylthio-2-methylpropanoic acid produced a racemic mixture, meaning it contained equal amounts of the (S)- and (R)-enantiomers. A key challenge for the Squibb team and subsequent researchers was to develop efficient methods to obtain the desired (S)-enantiomer in high purity.
Racemic Synthesis
A common method for the racemic synthesis involves the reaction of methacrylic acid with thioacetic acid.[9]
Caption: Racemic synthesis of the target molecule.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, was a critical step. This is often achieved by reacting the racemic acid with a chiral base to form diastereomeric salts, which have different physical properties and can be separated by crystallization.
One patented method describes the use of L-(+)-2-aminobutanol as a resolving agent.[10] The L-(+)-2-aminobutanol selectively forms a crystalline salt with the desired D-(-)-3-acetylthio-2-methylpropionic acid (the S-enantiomer), allowing for its separation from the L-(+)-enantiomer.[10]
Experimental Protocol: Chiral Resolution using L-(+)-2-aminobutanol[10]
-
Dissolution: Dissolve the racemic (DL)-(±)-3-acetylthio-2-methylpropionic acid in a suitable solvent, such as ethyl acetate.
-
Addition of Resolving Agent: Add an equimolar amount of L-(+)-2-aminobutanol to the solution at ambient temperature with agitation.
-
Heating and Seeding: Heat the solution to approximately 60°C. Seed the solution with a few pure crystals of the diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid with L-(+)-2-aminobutanol.
-
Crystallization: Allow the mixture to cool slowly to ambient temperature while stirring to facilitate the crystallization of the desired diastereomeric salt.
-
Isolation: Isolate the crystalline salt by filtration.
-
Liberation of the Free Acid: Treat the isolated salt with a stronger acid to displace the L-(+)-2-aminobutanol and liberate the optically pure D-(-)-3-acetylthio-2-methylpropionic acid.
Asymmetric Synthesis
More advanced synthetic strategies focus on asymmetric synthesis, which aims to produce the desired enantiomer directly, avoiding the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While detailed protocols for the asymmetric synthesis of this specific intermediate are less commonly published in introductory literature, the principles are a cornerstone of modern pharmaceutical manufacturing.[11][12]
Physicochemical Properties and Data
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₃S | [13][14][15] |
| Molecular Weight | 162.21 g/mol | [13][14][15] |
| Appearance | Colorless to pale yellow liquid or powder | [14][16] |
| CAS Number | 33325-40-5 (racemic) | [15] |
Legacy and Impact on Drug Development
The development of Captopril, and by extension the synthesis of this compound, had a profound and lasting impact on the pharmaceutical industry.
-
Vindication of Rational Drug Design: The success of Captopril was a landmark achievement that validated the principles of rational drug design.[5][7] It demonstrated that a deep understanding of a biological target could lead to the creation of highly effective and specific drugs.
-
Establishment of ACE Inhibitors as a Major Drug Class: Captopril was the first of a new class of drugs that have become a mainstay in the treatment of cardiovascular diseases.[3][6][17] Its success spurred the development of numerous other ACE inhibitors.[17]
-
Emphasis on Stereochemistry in Drug Development: The critical importance of chirality in the activity of Captopril highlighted the need for stereoselective synthesis and analysis in drug development. This has become a fundamental principle in modern medicinal chemistry.
Conclusion
The discovery and history of this compound are not those of a standalone wonder drug, but of a crucial piece in a larger scientific puzzle. Its story is a testament to the power of rational drug design, the importance of fundamental chemical principles like stereochemistry, and the unexpected sources of inspiration in the natural world. For researchers and professionals in drug development, the journey from snake venom to a life-saving medicine, with this humble intermediate at its core, remains a compelling and instructive narrative.
References
- 1. Captopril - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. nbinno.com [nbinno.com]
- 5. invent.org [invent.org]
- 6. invent.org [invent.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 12. scispace.com [scispace.com]
- 13. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 14. 3-Acetylthio-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]
- 15. scbt.com [scbt.com]
- 16. Page loading... [guidechem.com]
- 17. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]
A Comprehensive Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, with the IUPAC name (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid , is a chiral organosulfur compound of significant interest in the pharmaceutical industry.[1][2] Its primary prominence lies in its role as a crucial chiral intermediate in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5] Captopril is a widely prescribed medication for the management of hypertension and certain types of congestive heart failure.[4] The specific (S)-enantiomer of 3-(acetylthio)-2-methylpropionic acid is essential for the therapeutic efficacy of Captopril, highlighting the importance of stereocontrolled synthesis and purification in its production.[4]
This in-depth technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The guide will delve into its chemical and physical properties, detailed synthesis and purification protocols with mechanistic insights, methods of characterization, and its pivotal application in pharmaceutical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and purification.
| Property | Value | Source |
| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [1] |
| Synonyms | This compound, D-(-)-3-Acetylthio-2-methylpropionic acid | [6] |
| CAS Number | 76497-39-7 | [2] |
| Molecular Formula | C₆H₁₀O₃S | [1][5] |
| Molecular Weight | 162.21 g/mol | [1][5] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [7] |
| Melting Point | 55-57 °C | [7] |
| Boiling Point | 276.5 ± 23.0 °C (Predicted) | [7] |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.22 ± 0.10 (Predicted) | [7] |
| Solubility | Sparingly soluble in chloroform and methanol | [7] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The process typically involves the synthesis of the racemic mixture followed by chiral resolution.
Part 1: Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid
The most common and industrially viable method for the synthesis of the racemic acid is the 1,4-addition (or conjugate addition) of thioacetic acid to methacrylic acid.[6]
Reaction:
Mechanism Rationale:
The reaction proceeds via a nucleophilic attack of the sulfur atom of thioacetic acid on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is a classic Michael addition reaction. The electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the soft nucleophile, the thiolate anion, which is in equilibrium with thioacetic acid.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Charge the flask with methacrylic acid and a slight molar excess of thioacetic acid.
-
Reaction Conditions: The mixture is typically heated to initiate the reaction. A common procedure involves heating on a steam bath for approximately one hour, followed by stirring at room temperature for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, looking for the disappearance of the vinyl proton signals of methacrylic acid.[6]
-
Work-up and Purification: Upon completion, the crude product is purified by vacuum distillation.[6]
Part 2: Chiral Resolution of Racemic 3-(Acetylthio)-2-methylpropionic Acid
The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Causality Behind Experimental Choices:
The choice of a resolving agent is crucial. It should be an optically pure, readily available, and inexpensive chiral base that forms diastereomeric salts with the racemic acid, where one salt has significantly different solubility properties from the other in a given solvent system. This difference in solubility allows for their separation by crystallization.
Experimental Protocol for Chiral Resolution:
A patented method describes the use of a chiral amine as the resolving agent. The following is a generalized protocol based on this principle:
-
Salt Formation: Dissolve the racemic 3-(acetylthio)-2-methylpropionic acid in a suitable solvent (e.g., a mixture of organic solvents or an aqueous-organic mixture).
-
Addition of Resolving Agent: Add an equimolar amount of a chiral amine (e.g., L-(+)-2-aminobutanol) to the solution.[8] The mixture is stirred to allow the formation of the diastereomeric salts.
-
Fractional Crystallization: The solution is then cooled or the solvent is partially evaporated to induce crystallization. Due to the different solubilities of the diastereomeric salts, one will preferentially crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the optically pure this compound.[9]
-
Extraction and Isolation: The desired enantiomer is then extracted into an organic solvent, which is subsequently dried and evaporated to yield the final product.
Purification of the Final Product
The final product can be further purified by either vacuum distillation or recrystallization from a suitable solvent like benzene.[7]
-
Vacuum Distillation: This method is effective for removing non-volatile impurities. The product is heated under reduced pressure, causing it to vaporize and then recondense in a separate flask, leaving the impurities behind.
-
Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.
Characterization and Analytical Methods
The identity and purity of this compound are confirmed using a variety of analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A patent provides the following ¹H NMR data (500MHz, CDCl₃): δ 10.46 (s, 1H, COOH), 3.16-3.03 (m, 2H, -SCH₂-), 2.79-2.68 (m, 1H, -CH(CH₃)-), 2.38-2.33 (m, 3H, -COCH₃), 1.29 (t, J=5.4Hz, 3H, -CH(CH₃)-).[10] This data is consistent with the structure of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the thioester (around 1690-1715 cm⁻¹), and C-H stretching and bending vibrations.[1]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (162.21 g/mol ).[10] Fragmentation patterns would be consistent with the loss of fragments such as the acetyl group or the carboxylic acid group.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for chiral analysis to determine the enantiomeric excess (ee).[11][12] Chiral stationary phases are used to separate the (S) and (R) enantiomers.
Application in the Synthesis of Captopril
The primary and most significant application of this compound is as a key starting material in the industrial synthesis of Captopril.[3][4] The acetylthio group serves as a protecting group for the thiol functionality, which is crucial for the biological activity of Captopril but can be sensitive to oxidation during the synthesis.
The synthesis of Captopril from this compound involves two main steps:
-
Formation of the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride, (S)-3-(acetylthio)-2-methylpropanoyl chloride, typically by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).[3][9]
-
Coupling with L-Proline: The acid chloride is then coupled with the amino acid L-proline in a nucleophilic acyl substitution reaction to form an amide bond.[3][13] This reaction is usually carried out under basic conditions to neutralize the HCl byproduct.
-
Deprotection: The final step is the removal of the acetyl protecting group to reveal the free thiol group, yielding Captopril. This is often achieved by ammonolysis.
Experimental Workflow for Captopril Synthesis:
Caption: Synthetic pathway from (S)-3-(acetylthio)-2-methylpropionic acid to Captopril.
Conclusion
This compound is a molecule of high importance in medicinal chemistry, particularly in the synthesis of the antihypertensive drug Captopril. Its stereospecific synthesis and purification are critical for ensuring the therapeutic efficacy of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its properties, synthesis, characterization, and application, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of this key intermediate is essential for professionals involved in the research, development, and manufacturing of Captopril and related pharmaceuticals.
References
- 1. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
- 10. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. phmethods.net [phmethods.net]
- 12. actascientific.com [actascientific.com]
- 13. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Pivotal Role of a Chiral Intermediate
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a chiral carboxylic acid, holds a significant position in the landscape of pharmaceutical synthesis. Its primary and most notable application lies in its role as a key intermediate in the production of Captopril, a potent and widely prescribed angiotensin-converting enzyme (ACE) inhibitor.[1][2] Captopril is instrumental in the management of hypertension and certain types of congestive heart failure.[3] The therapeutic efficacy of Captopril is intrinsically linked to its specific stereochemistry, making the synthesis of the optically pure (S)-enantiomer of 3-(acetylthio)-2-methylpropionic acid a critical aspect of its manufacturing process.[4] This guide provides an in-depth review of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃S | [5] |
| Molecular Weight | 162.21 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 128.5-131 °C at 2.6 mmHg | [7] |
| IUPAC Name | (2S)-3-(acetylthio)-2-methylpropanoic acid | [5] |
| CAS Number | 76497-39-7 | [2] |
Synthesis of this compound: A Comparative Analysis of Synthetic Strategies
The synthesis of optically pure this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on factors such as cost, scalability, and desired enantiomeric purity.
Racemic Synthesis followed by Optical Resolution
A common and historically significant approach involves the initial synthesis of a racemic mixture of (±)-3-(acetylthio)-2-methylpropionic acid, followed by a resolution step to isolate the desired (S)-enantiomer.
The racemic acid is typically prepared via a 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[3][7]
Mechanism of 1,4-Addition:
The reaction proceeds through a nucleophilic attack of the thiolate anion (generated from thioacetic acid) on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is followed by protonation of the resulting enolate to yield the final product. The reaction is often carried out by heating the two reactants together.[7]
Caption: Mechanism of 1,4-addition of thioacetic acid to methacrylic acid.
Experimental Protocol: Synthesis of Racemic (±)-3-(Acetylthio)-2-methylpropionic Acid [7]
-
Combine 50 g of thioacetic acid and 40.7 g of methacrylic acid in a suitable reaction vessel.
-
Heat the mixture on a steam bath for one hour.
-
Allow the reaction mixture to stand at room temperature for 18 hours.
-
Confirm the completion of the reaction by NMR spectroscopy.
-
Purify the product by vacuum distillation, collecting the fraction boiling at 128.5-131 °C (2.6 mmHg). This typically yields around 64 g of the desired product.
The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Experimental Protocol: Optical Resolution using L-(+)-2-Aminobutanol
-
Dissolve 76.8 g (0.474 mol) of DL-(±)-3-acetylthio-2-methylpropionic acid in 80 ml of ethyl acetate.
-
At room temperature and with stirring, add 42.19 g (0.474 mol) of L-(+)-2-aminobutanol.
-
Heat the solution to 60 °C.
-
Seed the solution with a few pure crystals of the D-(-)-3-acetylthio-2-methylpropionic acid salt.
-
Continue stirring for five hours, allowing the mixture to cool to room temperature.
-
Filter the crystallized salt, wash with ethyl acetate, and dry.
-
The salt can be recrystallized from acetone to improve optical purity.
-
To liberate the free acid, treat the diastereomeric salt with a stronger acid.
Biocatalytic Approaches
Biocatalytic methods offer an attractive alternative for the enantioselective synthesis of chiral compounds, often providing high enantiomeric excess under mild reaction conditions. Esterases, for example, can be used for the kinetic resolution of racemic esters of 3-(acetylthio)-2-methylpropanoic acid.[8]
Conceptual Workflow for Biocatalytic Resolution:
Caption: Biocatalytic resolution of a racemic ester.
Asymmetric Synthesis
Direct asymmetric synthesis of the (S)-enantiomer is the most elegant approach, avoiding the need for resolution and the associated loss of 50% of the material. Asymmetric Michael additions of thioacetic acid to methacrylic acid derivatives, catalyzed by chiral catalysts, are an area of ongoing research to achieve this goal efficiently.
Application in the Synthesis of Captopril
This compound is the cornerstone for the industrial synthesis of Captopril. The synthesis involves two main steps: the coupling of the acid with L-proline and the subsequent deprotection of the thiol group.
Step 1: Acylation of L-proline (Schotten-Baumann Reaction)
The carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride.[4] This acid chloride is then coupled with L-proline under Schotten-Baumann conditions to form an amide bond.[1][9][10][11]
Mechanism of the Schotten-Baumann Reaction:
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of L-proline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[1][9][10][11]
Caption: Schotten-Baumann acylation of L-proline.
Experimental Protocol: Acylation of L-proline [4]
-
In a reaction flask, dissolve 10 g of L-proline in 60 ml of purified water and cool to -2 °C.
-
Slowly add a solution of (S)-3-acetylthio-2-methylpropanoyl chloride in a suitable organic solvent (e.g., dichloromethane).
-
Simultaneously, add a solution of sodium hydroxide to maintain the pH between 8 and 10.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the acetylated Captopril precursor.
Step 2: Deprotection to Yield Captopril
The final step is the removal of the acetyl protecting group to unveil the free thiol, which is crucial for the biological activity of Captopril. This is typically achieved by ammonolysis.[3]
Experimental Protocol: Ammonolysis [3]
-
Dissolve the acetylated Captopril precursor in an alcoholic solvent, such as methanol.
-
Bubble ammonia gas through the solution or use a solution of ammonia in methanol.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield Captopril.
Mechanism of Action and the Importance of Stereochemistry
Captopril functions by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure.[4][12][13] ACE is a zinc-containing metalloprotease.[14][15] The therapeutic action of Captopril is primarily attributed to the thiol group, which chelates the zinc ion in the active site of ACE, thus blocking its enzymatic activity.[14][16] This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4][12]
The stereochemistry at the methyl-bearing carbon of the propionic acid moiety is critical for effective binding to the active site of ACE. The (S)-configuration ensures the correct spatial orientation of the functional groups for optimal interaction with the enzyme's active site.[4][14]
Caption: Inhibition of ACE by Captopril within the RAAS pathway.
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of this compound is paramount for the synthesis of high-quality Captopril. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis [17][18][19][20]
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC) are commonly used.[18][19]
-
Mobile Phase: The choice of mobile phase depends on the column and can be either normal-phase or reversed-phase.
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is typical. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) is often necessary to improve peak shape and resolution.[18]
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
-
Flow Rate: Chiral separations often benefit from lower flow rates, typically in the range of 0.5-1.0 mL/min.[17]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) is commonly employed.
-
System Suitability: Before sample analysis, the system suitability should be established by injecting a standard solution containing both enantiomers to ensure adequate resolution.
Conclusion
This compound is a vital chiral building block in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Captopril. A comprehensive understanding of its synthesis, from racemic routes coupled with efficient resolution to more advanced biocatalytic and asymmetric methods, is crucial for process optimization. The subsequent conversion to Captopril, involving a key Schotten-Baumann coupling and a final deprotection step, highlights the practical application of fundamental organic reactions in drug manufacturing. Rigorous analytical control, particularly the use of chiral HPLC, is non-negotiable to ensure the stereochemical integrity of the final active pharmaceutical ingredient. This guide has provided a detailed technical overview, grounded in established scientific principles and methodologies, to support the endeavors of professionals in the field of drug development and manufacturing.
References
- 1. byjus.com [byjus.com]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 7. prepchem.com [prepchem.com]
- 8. Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis [mdpi.com]
- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 10. testbook.com [testbook.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Angiotensin converting enzyme inhibition. Unique and effective therapy for hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stereoelectronics.org [stereoelectronics.org]
- 15. laskerfoundation.org [laskerfoundation.org]
- 16. researchgate.net [researchgate.net]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. ymc.co.jp [ymc.co.jp]
An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid as a Precursor to Captopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the pharmacological impact of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, not as a direct therapeutic agent, but as a crucial chemical intermediate in the synthesis of Captopril. Captopril is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). Understanding the journey from this precursor to the final active drug is essential for appreciating the nuances of its therapeutic effects in managing hypertension and heart failure.
Introduction: From Chemical Intermediate to a Groundbreaking Antihypertensive Agent
This compound is a chiral organic compound that serves as a critical building block in the chemical synthesis of Captopril.[1][2][3][4][5] While the compound itself does not possess direct pharmacological activity in the context of blood pressure regulation, its specific stereochemistry and functional groups are pivotal for creating the final drug molecule, Captopril.[1] The development of Captopril was a landmark in cardiovascular medicine, representing the first-in-class ACE inhibitor and a paradigm shift in the treatment of hypertension and heart failure.[6][7]
The Synthesis Pathway: Crafting the Active Molecule
The transformation of this compound into Captopril involves a series of chemical reactions designed to couple it with the amino acid L-proline and subsequently deprotect the thiol group. The thioacetyl group in the precursor serves as a protected form of the crucial thiol (sulfhydryl) group in Captopril, which is ultimately responsible for its potent inhibitory activity against ACE.[1]
A general synthetic route involves:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is typically converted into a more reactive derivative, such as an acid chloride.[1][8][9]
-
Amide Bond Formation: The activated acid is then reacted with L-proline to form an amide bond, linking the two key structural components of Captopril.[1][8]
-
Deprotection: The final step involves the removal of the acetyl protecting group from the thiol, revealing the free sulfhydryl group that is essential for ACE inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Captopril synthesis - chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid molecular weight
An In-Depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Properties, Synthesis, and Application
Introduction
This compound is a sulfur-containing chiral organic compound of significant interest in the pharmaceutical industry.[1] While possessing its own modest biological activities, its primary and most critical role is that of a high-value intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril.[2][3][4][5] Captopril was a breakthrough therapeutic agent for the treatment of hypertension and certain types of congestive heart failure.[4] The stereospecificity of this compound is paramount, as it directly incorporates the required chiral center into the final Captopril molecule, obviating the need for complex and less efficient resolutions of the final drug product.[6]
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and professionals in drug development. It covers the molecule's fundamental physicochemical properties, detailed synthesis and purification methodologies, analytical characterization, and its pivotal application in pharmaceutical manufacturing.
Physicochemical and Structural Properties
The identity and characteristics of this compound are defined by its molecular structure and resulting physical properties. Its unique architecture, featuring a specific chiral configuration, an acetylthio group, and a carboxylic acid moiety, dictates its reactivity and utility as a synthetic building block.[1]
Core Molecular Data
A summary of the essential molecular and physical data is presented below. The molecular weight, a fundamental property for all stoichiometric calculations, is 162.21 g/mol .[7][8][9][10][11][12][13][14]
| Property | Value | Source(s) |
| Molecular Weight | 162.21 g/mol | [7][8][9][10][14] |
| Molecular Formula | C₆H₁₀O₃S | [8][9][10][12][13] |
| CAS Number | 76497-39-7 | [1][13][14][15] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][11] |
| Density | ~1.178 g/mL at 20°C | [15] |
| Boiling Point | 128.5-131°C at 2.6 mmHg | [16] |
| pKa | 4.22 ± 0.10 (Predicted) | [11][15] |
| SMILES | CC(C(=O)O)CSC(=O)C | [8][9] |
| InChI | InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) | [8][12] |
Structural Representation
The three-dimensional arrangement of atoms is critical to the molecule's function, particularly the stereocenter at the second carbon.
References
- 1. This compound | 76497-39-7 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 7. GSRS [precision.fda.gov]
- 8. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 12. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 13. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 14. scbt.com [scbt.com]
- 15. chembk.com [chembk.com]
- 16. prepchem.com [prepchem.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid physical and chemical properties
A Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid for Pharmaceutical Development Professionals
Abstract
This compound is a pivotal chiral intermediate, primarily recognized for its critical role in the synthesis of Captopril, a first-in-class angiotensin-converting enzyme (ACE) inhibitor. Its specific stereochemistry is fundamental to the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of its physical and chemical properties, established synthesis protocols, modern analytical methodologies for quality control, and its principal applications in drug development. Tailored for researchers, chemists, and pharmaceutical scientists, this document consolidates essential technical data and field-proven insights to support the robust and compliant use of this important building block.
Introduction
This compound, also known as D-(-)-3-Acetylthio-2-methylpropionic acid or Captopril EP Impurity G, is a sulfur-containing carboxylic acid.[1] Its significance in pharmaceutical manufacturing is almost exclusively linked to the synthesis of Captopril, a widely prescribed medication for hypertension and congestive heart failure.[2][3] The therapeutic action of Captopril is critically dependent on its specific (S,S) stereochemistry, which allows for potent inhibition of the ACE enzyme.[2][4] The (S)-configuration of the 3-(acetylthio)-2-methylpropanoyl moiety is introduced into the final drug molecule directly from this intermediate, making its enantiomeric purity a paramount concern for process chemists.[5][6] Understanding the technical nuances of this compound is therefore essential for ensuring the quality, safety, and efficacy of Captopril.
Physicochemical Properties
The accurate characterization of physical and chemical properties is the foundation of process development and quality control. While the racemic mixture (CAS 33325-40-5) is well-documented, this guide focuses on the pharmaceutically crucial (S)-enantiomer (CAS 76497-39-7).
| Property | Value | Source(s) |
| CAS Number | 76497-39-7 | [7][8] |
| Molecular Formula | C₆H₁₀O₃S | [3][9] |
| Molecular Weight | 162.21 g/mol | [1][3] |
| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [10] |
| Appearance | Liquid or white solid | [10][11][12] |
| Melting Point | 5°C (liquid at RT); 55-57°C (for racemic solid) | [11] |
| Boiling Point | 120-132°C @ 1 mmHg; 276.5°C @ 760 mmHg | [11] |
| Density | ~1.178 - 1.213 g/cm³ at 20°C | [11] |
| Solubility | Insoluble or sparingly soluble in water; Soluble in organic solvents. | [11][13] |
| pKa | 4.22 ± 0.10 (Predicted) | [11] |
| Specific Rotation [α] | -46° (c=1, 96% EtOH) | [11] |
Note: Discrepancies in reported physical states (liquid vs. solid) and melting points can arise from differences in purity and whether the material is the pure enantiomer or the racemic mixture.
Chemical Structure and Reactivity
The molecular architecture of this compound dictates its chemical behavior and utility.
Caption: Structure of this compound.
Key Functional Groups and Reactivity Insights:
-
Thioester: The acetylthio group serves as a stable protecting group for the thiol functionality. This is crucial because free thiols are susceptible to oxidation, which would lead to disulfide impurities. The thioester is readily cleaved under basic conditions, typically ammonolysis, in the final step of Captopril synthesis to reveal the active thiol group.[4][14]
-
Carboxylic Acid: This functional group provides the site for activation and subsequent amide bond formation. It is typically converted to a more reactive species, such as an acyl chloride, to facilitate efficient coupling with the secondary amine of L-proline.[2][14]
-
Chiral Center: The stereocenter at the C2 position is of paramount importance. The (S)-configuration is required for the final API's biological activity.[5] Therefore, synthesis and purification strategies must preserve this stereochemistry and ensure high enantiomeric purity.
Synthesis and Manufacturing
The industrial production of this compound involves two primary strategies: racemic synthesis followed by chiral resolution, or an asymmetric synthesis approach.
Racemic Synthesis
A common and cost-effective method is the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[4][15]
Caption: General workflow for the racemic synthesis of the target acid.
Exemplary Protocol for Racemic Synthesis:
-
Reaction Setup: Charge a suitable reactor with thioacetic acid (50 g) and methacrylic acid (40.7 g).[15]
-
Heating: Heat the mixture on a steam bath for approximately one hour. The thermal energy initiates the Michael addition reaction.
-
Aging: Allow the reaction mixture to stand at ambient temperature for 18 hours to ensure the reaction proceeds to completion.[15]
-
In-Process Control (IPC): Withdraw a sample and analyze via NMR spectroscopy to confirm the complete consumption of the methacrylic acid starting material.[15]
-
Purification: Purify the crude product by vacuum distillation. The desired product is collected as the fraction boiling at 128.5-131°C at a pressure of 2.6 mmHg.[15]
Chiral Resolution
Since the racemic synthesis is often more economical, the subsequent separation of the desired (S)-enantiomer is a critical step. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent.
Causality in Resolution: The carboxylic acid of the racemic mixture reacts with a single enantiomer of a chiral base (e.g., L-(+)-2-aminobutanol) to form two diastereomeric salts.[6] These salts ((S)-acid/(S)-base and (R)-acid/(S)-base) have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The acid is then liberated from the salt by treatment with a stronger acid.[6]
Analytical Methodologies
A robust analytical package is essential to ensure the identity, purity, and stereochemical integrity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase HPLC method with UV detection can effectively separate the main component from process-related impurities. Purity levels are often specified as >95% or >98%.[3][9][16]
-
Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess), a specialized chiral stationary phase (CSP) is required. This is a critical quality attribute, as the (R)-enantiomer would be an impurity in the final API synthesis.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. They are used to verify the correct connectivity of atoms and to ensure the absence of structural isomers. NMR is also a powerful tool for monitoring reaction completion during synthesis.[1]
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify unknown impurities by their mass-to-charge ratio.[1][19]
-
Polarimetry: Measurement of the specific optical rotation provides a straightforward confirmation of the bulk stereochemistry of the material, ensuring the correct (-)-enantiomer is present. A value of approximately -46° is expected under standard conditions.[11]
Applications in Drug Development
The primary and most vital application of this compound is its role as a key intermediate in the manufacture of Captopril .[2][3][9]
The Captopril Synthesis Pathway:
-
Activation: this compound is converted to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.[2][4][14]
-
Coupling: The activated acyl chloride is then reacted with L-proline in a nucleophilic acyl substitution reaction. This step forms the crucial amide bond, coupling the two chiral fragments of the final drug.[4][14]
-
Deprotection: The resulting intermediate, 1-(3-acetylthio-2-(S)-methylpropanoyl)-L-proline, is treated with a base, typically ammonia in methanol. This cleaves the thioester bond (ammonolysis) to reveal the free thiol, yielding Captopril.[4][14]
The use of this specific chiral intermediate is a highly efficient strategy that avoids the need for a difficult and often lower-yielding resolution step at the final API stage.[6]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling procedures are mandatory to ensure personnel safety.
GHS Hazard Classification:
Recommended Handling and PPE:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[21]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
Storage and Stability:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier but are typically refrigerated or frozen (-15°C to 5°C).[9][11][20]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition.
Conclusion
This compound is more than a mere chemical; it is an enabling component in the production of a life-saving medication. Its value lies in its specific, pre-defined stereochemistry, which simplifies the complex synthesis of Captopril. For scientists and professionals in pharmaceutical development, a comprehensive understanding of its properties, synthesis, analysis, and safe handling is not just a matter of technical proficiency but a prerequisite for ensuring the quality and integrity of the final drug product. This guide serves as a foundational resource to support that objective.
References
- 1. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 9. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 10. (S)-(-)-3-Acetylthio-2-methylpropionic acid | 76497-39-7 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. Captopril synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 21. capotchem.com [capotchem.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Core Intermediate in the Stereoselective Synthesis of Captopril
An In-depth Technical Guide
Executive Summary
Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (S,S)-diastereomer being the biologically active form. This technical guide provides an in-depth examination of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a pivotal intermediate that enables the efficient and stereocontrolled synthesis of Captopril. We will explore the rationale behind its use, detail the synthetic pathways for its preparation and subsequent conversion to Captopril, and present validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of cardiovascular drugs.
The Imperative of Stereochemistry in Captopril's Mechanism of Action
Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure.[2][3] The ACE enzyme contains a zinc ion (Zn²⁺) at its active site, which is essential for its catalytic activity. The genius of Captopril's design lies in its thiol (-SH) group, which binds with high affinity to this zinc ion, effectively blocking the enzyme.[4][5]
The precise three-dimensional arrangement of the atoms in Captopril is crucial for this interaction. The molecule has two chiral centers, leading to four possible stereoisomers. However, only the (S,S)-diastereomer, derived from L-proline and an (S)-configured side chain, possesses the optimal spatial orientation for potent ACE inhibition.[1][3] Therefore, a robust and stereoselective synthetic strategy is not merely a matter of efficiency but a fundamental requirement for producing a clinically effective drug. This necessity underscores the importance of a chiral building block like this compound.
This compound: The Keystone Intermediate
This compound (CAS No. 76497-39-7) is the ideal precursor for the Captopril side chain for two primary reasons:[6][7]
-
Incorporation of the Correct Chirality : It provides the necessary (S)-stereocenter at the 2-methyl position, which directly translates to the final Captopril molecule, circumventing the need for difficult and often inefficient resolutions of the final drug product.[6]
-
Thiol Protection : The crucial thiol group is masked as a thioacetate. This is a critical feature, as free thiols are susceptible to oxidation, which would lead to the formation of disulfide impurities. The acetyl group is a stable protecting group under the conditions required for amide bond formation but can be readily removed in the final step of the synthesis.[3]
Key Physicochemical Properties
| Property | Value |
| CAS Number | 76497-39-7[7] |
| Molecular Formula | C₆H₁₀O₃S[7][8] |
| Molecular Weight | 162.21 g/mol [7][8] |
| Appearance | White to off-white crystalline powder |
| Synonyms | (2S)-3-(Acetylthio)-2-methylpropanoic Acid, D-(-)-3-Acetylthio-2-methylpropionic Acid[7] |
Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid
The industrial synthesis of the intermediate typically begins with the preparation of the racemic mixture. The most common and efficient method is the 1,4-conjugate addition of thioacetic acid to methacrylic acid.[9][10] This reaction is mechanistically straightforward and proceeds in high yield.
Experimental Protocol: Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid[9]
-
Reaction Setup : To a suitable reaction vessel, charge thioacetic acid (50 g) and methacrylic acid (40.7 g).
-
Heating : Heat the mixture on a steam bath for approximately one hour.
-
Maturation : Allow the reaction mixture to stand at room temperature for 18 hours to ensure the reaction goes to completion.
-
Monitoring : Confirm the complete consumption of methacrylic acid via NMR spectroscopy.
-
Purification : Distill the crude reaction mixture under vacuum. Collect the fraction boiling at 128.5-131°C (2.6 mmHg) to yield the pure racemic product (yield ~64 g).
Chiral Resolution: Isolating the Essential (S)-Enantiomer
With the racemic acid in hand, the critical step is the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. This is most commonly achieved through classical resolution using a chiral amine to form diastereomeric salts.
Experimental Protocol: Resolution with L-(+)-2-aminobutanol[6]
-
Dissolution : Dissolve racemic (DL)-3-acetylthio-2-methylpropionic acid (76.8 g, 0.474 mol) in ethyl acetate (80 mL).
-
Salt Formation : At ambient temperature and with stirring, add L-(+)-2-aminobutanol (42.19 g, 0.474 mol). Heat the resulting solution to 60°C.
-
Seeding & Crystallization : Seed the solution with a few pure crystals of the desired D-(-)-acid salt. Continue stirring for five hours, allowing the mixture to cool gradually to ambient temperature.
-
Isolation : Filter the crystallized salt, wash with cold ethyl acetate, and dry in an oven at 60°C. This yields the diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid.
-
Recrystallization (Optional) : For higher optical purity, recrystallize the salt from a suitable solvent like acetone.
-
Liberation of the Free Acid : Dissolve the purified salt in water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The desired (S)-acid will precipitate or can be extracted with an organic solvent.
The Final Pathway: Synthesis of Captopril
The enantiomerically pure (S)-intermediate is now ready for conversion into Captopril through a reliable three-step sequence.
Step 1: Activation via Acyl Chloride Formation[3][11]
The carboxylic acid is converted to the more reactive acyl chloride to facilitate amide bond formation.
-
Reaction Setup : In a reaction flask, combine this compound (14.5 g) and dichloromethane (80 mL).
-
Reagent Addition : While stirring and cooling, slowly add thionyl chloride (12.5 g), maintaining the temperature below 20°C.
-
Reaction : After the addition is complete, stir at 20-25°C for 1 hour, then warm to 35-40°C and hold for 2 hours.
-
Isolation : Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude (S)-3-acetylthio-2-methylpropanoyl chloride (yield ~98%). This product is typically used immediately in the next step without further purification.
Step 2: Coupling with L-Proline[3][12]
This step forms the crucial amide linkage using standard Schotten-Baumann conditions.
-
Proline Solution : In a reaction flask, dissolve L-proline (10 g) in purified water (60 mL).
-
Basification and Cooling : Adjust the pH to 8-10 with a sodium hydroxide solution and cool the mixture to -2°C.
-
Coupling Reaction : Slowly add the acyl chloride (15.5 g) from the previous step, while simultaneously adding sodium hydroxide solution to maintain the pH between 8 and 10 and the temperature between 0-5°C.
-
Maturation : After the addition, allow the reaction to warm to 25-30°C and stir for 3 hours.
-
Workup : Acidify the reaction mixture to pH 1-2 with concentrated HCl. Extract the product twice with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield 1-(3-Acetylthio-2-methylpropanoyl)-L-proline.
Step 3: Deprotection to Yield Captopril[10][12]
The final step is the removal of the acetyl protecting group to unmask the active thiol.
-
Reaction Setup : In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the protected Captopril from the previous step in a suitable solvent like methanol.
-
Ammonolysis : Cool the solution and bubble anhydrous ammonia gas through the mixture, or add a concentrated solution of ammonia in methanol.
-
Monitoring : Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Isolation and Purification : Concentrate the reaction mixture under reduced pressure. The crude Captopril can then be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final active pharmaceutical ingredient.
Quality Control and Analytical Summary
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of both the intermediate and the final Captopril product.
| Parameter | Analytical Method | Purpose |
| Identity | ¹H and ¹³C NMR Spectroscopy, Mass Spectrometry | Confirms the chemical structure.[9] |
| Optical Purity | Polarimetry, Chiral HPLC | Ensures the correct enantiomer is present in high excess.[6] |
| Chemical Purity | HPLC, GC | Quantifies the product and detects any process-related impurities. |
| Residual Solvents | Headspace GC | Ensures solvents used in the synthesis are below accepted safety limits. |
Conclusion
The synthesis of Captopril is a classic example of rational drug design, where an understanding of the biological target informed the chemical structure. The success of this synthesis on an industrial scale hinges on the availability of high-quality, enantiomerically pure intermediates. This compound stands out as the cornerstone of this process. It elegantly solves the challenges of stereocontrol and thiol protection, enabling a streamlined and efficient pathway to a life-saving medication. The methodologies described herein represent robust and field-proven strategies for the production of this critical Captopril intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nsm.buffalo.edu [nsm.buffalo.edu]
- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. scbt.com [scbt.com]
- 9. prepchem.com [prepchem.com]
- 10. scispace.com [scispace.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid safety and handling
An In-Depth Technical Guide to the Safety and Handling of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 76497-39-7) is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its structure, featuring a carboxylic acid and a thioester group, imparts specific reactivity that is valuable in drug development but also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety protocols and handling procedures required to work with this compound safely in a research and development setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Section 1: Hazard Identification and Risk Assessment
The primary and most immediate risks associated with this compound are its corrosivity and irritant properties. A comprehensive understanding of its hazard profile is the foundation of safe handling.
GHS Classification & Hazard Statements
The compound is classified as a hazardous chemical, and its handling requires stringent safety measures.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | 1 / 2 | H314: Causes severe skin burns and eye damage. / H319: Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [2][3] |
Primary Hazards:
-
Corrosivity: The compound is a corrosive material, capable of causing severe burns to the skin and eyes upon contact.[1] This is a critical consideration for all handling procedures. The acidic nature of the carboxylic group is the primary driver of this property. Immediate and thorough rinsing is essential after any contact.
-
Irritation: In addition to being corrosive, it is a potent irritant to the skin, eyes, and respiratory system.[2] Inhalation of vapors or aerosols can lead to respiratory tract irritation.[2][4]
-
Stench: Like many sulfur-containing compounds, it is noted to have an unpleasant odor ("stench"). While not a direct toxicological threat, this property necessitates handling in well-ventilated areas, such as a chemical fume hood, to maintain a comfortable and safe laboratory environment.
Toxicological Profile Summary:
Detailed toxicological data for this specific compound is limited.[1][4] However, based on its chemical class and available safety data sheets, the following points are pertinent:
-
Acute Effects: The most significant acute effects are severe burns and irritation from direct contact.[1] Inhalation may cause coughing and wheezing, and in severe cases, could lead to delayed pulmonary edema.[1] Ingestion can cause severe damage to the gastrointestinal tract, and vomiting should not be induced.[1][5]
-
Chronic Effects: There is no information available regarding long-term exposure effects such as carcinogenicity or reproductive toxicity.[1][4] Given the lack of data, minimizing exposure is the most prudent course of action.
Section 2: Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 76497-39-7 | [1] |
| Molecular Formula | C6H10O3S | [1][6] |
| Molecular Weight | 162.21 g/mol | [4][6] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Synonyms | (S)-3-(acetylthio)-2-methylpropionic acid, Captopril EP Impurity G | [1][2][3] |
Stability and Reactivity:
-
Stability: The compound is stable under recommended storage conditions.[4]
-
Conditions to Avoid: Avoid exposure to moisture and air, as some sources indicate it is air and moisture sensitive.[4] Keep away from heat, sparks, open flames, and other sources of ignition.
-
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Hazardous Decomposition Products: Thermal decomposition can produce irritating gases and vapors, including carbon oxides and sulfur oxides.[1][7]
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control, combining engineering controls and personal protective equipment (PPE), is mandatory.
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[4][8][9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1] Regular testing of this equipment is essential.
Personal Protective Equipment (PPE) Selection:
The selection of appropriate PPE is critical to prevent direct contact.
| Body Part | PPE Recommendation | Standard | Rationale |
| Eyes/Face | Tight-sealing safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved. | Provides maximum protection against splashes of this corrosive material.[1][8] |
| Skin (Hands) | Chemical-resistant, impervious gloves (e.g., Neoprene™, Polyvinyl chloride (PVC)). | EN 374 | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1][4][9] |
| Skin (Body) | Long-sleeved laboratory coat and a chemical-resistant apron. | - | Protects against skin contact from spills and splashes.[1] |
| Respiratory | Not typically required if work is performed in a fume hood. For nuisance exposures or spill cleanup, a P95 (US) or P1 (EU) respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended. | NIOSH (US) or CEN (EU) approved. | Protects against inhalation of vapors or aerosols, which can cause respiratory irritation.[4][9] |
Section 4: Standard Operating Procedures for Safe Handling
A systematic approach to handling ensures that risks are minimized at every step.
General Handling Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in Section 3.
-
Prepare the work surface within the fume hood by laying down an absorbent, chemical-resistant liner.
-
Assemble all necessary glassware and equipment.
-
-
Aliquotting and Use:
-
Post-Handling:
-
Segregate waste into appropriate, clearly labeled containers for corrosive chemical waste.
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling the product.[1]
-
Storage and Transportation:
-
Storage: Store in a cool, dry, and well-ventilated place.[4][8] The container must be kept tightly closed.[4] For long-term stability, storage at temperatures below -15°C and under an inert gas atmosphere is recommended.[4][6] The storage area should be secure and accessible only to authorized personnel ("Store locked up").[1]
-
Transportation: When transporting, ensure the container is securely sealed and properly labeled. For shipping, it is classified under UN3265 as a "Corrosive liquid, acidic, organic, n.o.s."[1]
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Response Flowchart:
Detailed First-Aid Measures:
-
General Advice: Immediate medical attention is required for all routes of exposure.[1] Show the Safety Data Sheet to the attending physician.[4][9]
-
Inhalation: Remove the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen by trained personnel. Do not use mouth-to-mouth resuscitation.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][9]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4][9] Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Ingestion: Rinse the mouth thoroughly with water.[1][4][9] Do NOT induce vomiting, as this can cause further damage.[1][5]
Accidental Release Measures (Spill Response):
-
Evacuate: Evacuate non-essential personnel from the spill area.[4][9]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from entering drains or waterways.[4]
-
Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite, Chemizorb®).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the incident according to your institution's protocols.
Spill Response Decision Tree:
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][9]
-
Unsuitable Media: Avoid using a high-pressure water stream, as it may scatter the material.[1]
-
Specific Hazards: The product is corrosive and thermal decomposition can release irritating and toxic gases.[1]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][4][9]
Section 6: Waste Disposal
Proper disposal is a legal and ethical requirement to protect human health and the environment.
Protocol for Waste Disposal:
-
Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in designated, sealed, and clearly labeled hazardous waste containers.
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[1] All disposal must be in accordance with local, state, and federal environmental regulations.[1] Do not dispose of down the drain or in general trash.[4]
-
Container Decontamination: Empty containers should not be reused.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. Its corrosive nature demands meticulous attention to engineering controls, the consistent use of appropriate personal protective equipment, and adherence to established procedures for handling, storage, and emergency response. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can effectively mitigate risks and ensure a safe and productive scientific environment.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetylthio-2-methylpropanoic acid - Safety Data Sheet [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 7. aksci.com [aksci.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 74431-52-0 Name: (R)-3-(acetylthio)-2-methylpropionic acid [xixisys.com]
- 9. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Solubility of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
This guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a key intermediate in the synthesis of Captopril.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, solubility data in various solvents, and established analytical methodologies for the quantification of this compound.
Introduction and Physicochemical Profile
This compound, also known as Captopril EP Impurity G, is a crucial molecule in pharmaceutical manufacturing.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
A foundational understanding of its physicochemical properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃S | [1][4][5] |
| Molecular Weight | 162.21 g/mol | [1][4][5] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |
| Predicted pKa | 4.22 ± 0.10 | [6] |
| Melting Point | 55-57 °C | [2] |
The predicted pKa of 4.22 suggests that this compound is a weak acid.[6] This acidic nature, conferred by the carboxylic acid group, significantly influences its solubility in aqueous solutions of varying pH.
Aqueous Solubility
The solubility of this compound in water is a critical parameter, particularly for downstream processing and formulation. Reports on its aqueous solubility vary, with qualitative descriptions ranging from "insoluble" to "slightly soluble".[6] Quantitative data provides a more precise understanding:
| Solubility in Water | Temperature | pH | Source |
| 500 mg/L | 20 °C | 8.9 | |
| 1780 mg/L (estimated) | 25 °C | Not Specified |
The significant increase in solubility at a higher pH (8.9) is consistent with the deprotonation of the carboxylic acid group (pKa ≈ 4.22) to form the more soluble carboxylate salt.
Solubility in Organic Solvents
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble | [2] |
| Ethanol | Very Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Chloroform | Sparingly Soluble | [2] |
| Diethyl Ether | Soluble | |
| Ligroin | Soluble | |
| Dichloromethane | Soluble |
The high solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents like acetone and ethyl acetate, can be attributed to the presence of the polar carboxylic acid and acetylthio functional groups, which can engage in hydrogen bonding and dipole-dipole interactions.
Experimental Determination of Solubility
For instances where precise solubility data is required for a specific application, experimental determination is necessary. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in the following section.
-
Quantification: Determine the concentration of the analyte in the diluted sample by comparing its response to a calibration curve prepared with known standards.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Analytical Method for Quantification: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound, particularly in the context of its role as an impurity of Captopril.
Rationale for Method Selection
A reversed-phase HPLC method offers excellent separation of this compound from its parent drug, Captopril, and other related impurities. The use of a C18 column provides a non-polar stationary phase that effectively retains the analyte and related compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier allows for the fine-tuning of the separation. UV detection is suitable as the molecule contains a chromophore (the thioester group) that absorbs in the UV region.
HPLC-UV Method Parameters
The following method is adapted from a validated stability-indicating method for Captopril and its impurities.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for good separation of small organic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient Elution | Optimized gradient | Allows for the efficient elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Wavelength at which the thioester chromophore exhibits significant absorbance. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Standard Solutions | Prepare in mobile phase | Ensures compatibility with the analytical system and minimizes solvent effects. |
graph "HPLC_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Sample_Prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; A [label="Accurately weigh sample"]; B [label="Dissolve in mobile phase"]; C [label="Filter through 0.45 µm syringe filter"]; }
subgraph "cluster_HPLC_Analysis" { label = "HPLC Analysis"; style = "rounded"; bgcolor = "#E6F4EA"; D [label="Inject sample onto C18 column"]; E [label="Elute with gradient of\nMobile Phase A and B"]; F [label="Detect absorbance at 210 nm"]; }
subgraph "cluster_Data_Processing" { label = "Data Processing"; style = "rounded"; bgcolor = "#FEF7E0"; G [label="Integrate peak area"]; H [label="Quantify using calibration curve"]; }
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: General workflow for the quantification of this compound by HPLC-UV.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. The information presented, including its physicochemical properties, aqueous and organic solvent solubility, and a robust analytical method for its quantification, serves as a valuable resource for scientists and researchers. The provided experimental protocol for solubility determination offers a reliable means to obtain precise data tailored to specific research and development needs. A thorough understanding of these solubility characteristics is fundamental to the successful and efficient utilization of this important pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 3. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 4. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 6. chembk.com [chembk.com]
The Keystone Intermediate: A Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid for Pharmaceutical Development
This guide provides an in-depth technical overview of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid, a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril. Tailored for researchers, chemists, and professionals in drug development and manufacturing, this document elucidates the compound's nomenclature, physicochemical properties, synthesis methodologies, and its pivotal role in pharmaceutical production. We will explore the causality behind synthetic choices and analytical validations, ensuring a comprehensive understanding grounded in scientific integrity.
Nomenclature and Identification
Precise identification of chemical entities is fundamental in research, development, and regulatory compliance. This compound is known by several names and is cataloged under specific identifiers. The "(S)" designation denotes the stereochemistry at the chiral center, which is crucial for its biological efficacy in the final Active Pharmaceutical Ingredient (API).[1]
It is essential to distinguish the (S)-enantiomer from its racemic mixture, as they possess different Chemical Abstracts Service (CAS) numbers.
| Identifier | Value |
| Primary Name | This compound |
| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid[2][3] |
| CAS Number | 76497-39-7[2][3] |
| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid[4], (2S)-3-(Acetylthio)-2-methylpropanoic acid[5], D-(-)-S-Acetyl-beta-mercaptoisobutyric acid, Captopril EP Impurity K[4] |
| Racemic CAS Number | 33325-40-5 (for DL-3-Acetylthio-2-methylpropanoic acid)[6][7][8] |
| Molecular Formula | C₆H₁₀O₃S[4][6] |
| Molecular Weight | 162.21 g/mol [4][6] |
Physicochemical Properties
Understanding the physicochemical properties of this intermediate is critical for process development, formulation, and quality control. The compound is typically a yellow, viscous liquid under standard conditions.
| Property | Value | Source(s) |
| Physical Form | Liquid | [2] |
| Color | Yellow / Clear, almost colorless | [2][5] |
| Melting Point | 5°C | [2][9] |
| Boiling Point | 132°C (at unspecified pressure) | [2] |
| Density | 1.178 g/mL at 20°C | [9] |
| Specific Rotation [α] | -46° (c=1, 96% EtOH) | [9] |
| pKa | 4.22 ± 0.10 (Predicted) | [9] |
| Water Solubility | Insoluble | [9] |
| Storage Temperature | -20°C to 5°C | [3][7][9] |
Synthesis and Stereochemical Control
The industrial synthesis of this compound is a multi-step process where control of the stereochemistry is paramount. The most common and economically viable route involves the synthesis of the racemic compound followed by chiral resolution.
Racemic Synthesis: 1,4-Conjugate Addition
The foundational step is the synthesis of the racemic acid via a 1,4-conjugate addition (Michael addition). This reaction is efficient and uses readily available starting materials.
Protocol 1: Synthesis of (±)-3-Acetylthio-2-methylpropanoic Acid [6]
-
Reactants: A mixture of thioacetic acid (50 g) and methacrylic acid (40.7 g) is prepared.
-
Reaction: The mixture is heated on a steam bath for one hour.
-
Causality: The thermal energy facilitates the nucleophilic attack of the sulfur atom from thioacetic acid onto the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This reaction proceeds without a catalyst, driven by the inherent reactivity of the Michael acceptor.
-
-
Maturation: The reaction mixture is stored at room temperature for 18 hours.
-
Causality: This extended period ensures the reaction proceeds to completion, maximizing the yield by allowing sufficient time for the reactants to fully convert. Reaction completion can be monitored by NMR spectroscopy to confirm the disappearance of the vinyl protons of methacrylic acid.
-
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 128.5-131°C (2.6 mmHg) to yield (±)-3-Acetylthio-2-methylpropanoic acid.
Chiral Resolution
With the racemic mixture in hand, the next critical step is the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Protocol 2: Optical Resolution using L-(+)-2-aminobutanol [1]
-
Salt Formation: The racemic acid is dissolved in an appropriate solvent (e.g., ethyl acetate) and treated with a sub-stoichiometric amount of the chiral base, L-(+)-2-aminobutanol. This forms a mixture of two diastereomeric salts: [(S)-acid • (L)-base] and [(R)-acid • (L)-base].
-
Selective Crystallization: The solution is cooled, allowing for the selective precipitation of one of the diastereomeric salts. In this case, the salt of the D-(-)-acid (equivalent to the (S)-enantiomer) with L-(+)-2-aminobutanol crystallizes preferentially due to lower solubility.[1]
-
Causality: Diastereomers have different physical properties, including solubility. The specific interactions (hydrogen bonding, van der Waals forces) between the chiral acid and the chiral base create a crystal lattice for one diastereomer that is more stable and thus less soluble in the chosen solvent system, enabling its separation by filtration.
-
-
Isolation: The crystallized salt is isolated by filtration and washed.
-
Liberation of the Free Acid: The purified diastereomeric salt is treated with a stronger, achiral acid (e.g., hydrochloric acid) to displace the L-(+)-2-aminobutanol, liberating the enantiomerically pure (S)-(-)-3-Acetylthio-2-methylpropionic acid. The resolving agent can then be recovered and recycled.[1]
Alternative Biocatalytic Approaches
Modern pharmaceutical synthesis increasingly employs biocatalysis for improved stereoselectivity and greener processes. Lipases are enzymes capable of enantioselective esterification or hydrolysis, offering an alternative to classical resolution.[10][11]
-
Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), can be used to selectively esterify one enantiomer of the racemic acid, allowing the unreacted enantiomer (the desired S-form) to be separated.[12][13] The efficiency of this process is highly dependent on the choice of enzyme, solvent, and acyl donor.[12] This method avoids the need for stoichiometric amounts of a chiral resolving agent.
Application in Captopril Synthesis
This compound is the cornerstone for introducing the correct stereochemistry into the Captopril molecule. The synthesis involves the formation of an amide bond between this intermediate and the amino acid L-proline.
Protocol 3: Synthesis of 1-[(2S)-3-(acetylthio)-2-methylpropionyl]-L-proline [2][14][15][16]
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound (14.5 g) is activated to facilitate amide bond formation. A common method is conversion to an acid chloride using thionyl chloride (12.5 g) in an inert solvent like dichloromethane (80 ml) at controlled temperatures (initially <20°C, then 20-40°C).[2]
-
Causality: The acid chloride is a highly reactive electrophile, readily attacked by the nucleophilic secondary amine of L-proline. This activation is necessary because direct amide formation from a carboxylic acid and an amine requires harsh conditions that could degrade the reactants.
-
-
Coupling Reaction (Schotten-Baumann conditions): L-proline (10 g) is dissolved in water (60 ml), and the pH is adjusted to 8-10 with a base (e.g., sodium hydroxide solution). The solution is cooled to approximately -2°C.[2] The previously prepared acid chloride is then added slowly while maintaining the alkaline pH.
-
Causality: The reaction is run under basic (Schotten-Baumann) conditions to deprotonate the amine group of L-proline, increasing its nucleophilicity. The base also neutralizes the HCl generated during the reaction. Low temperature is used to control the exothermic reaction and minimize side reactions.
-
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified, and the product, 1-[(2S)-3-(acetylthio)-2-methylpropionyl]-L-proline, is extracted with an organic solvent like ethyl acetate.[14]
Final Deprotection Step
The final step in the synthesis is the removal of the acetyl protecting group from the thiol. This is typically achieved by ammonolysis, where the acetylated precursor is treated with ammonia in a solvent like methanol.[15] This mild cleavage of the thioester reveals the free thiol group, which is essential for the ACE-inhibiting activity of Captopril, yielding the final API.
Analytical Quality Control
Ensuring the purity and correct stereochemistry of this compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
-
Purity Assay (RP-HPLC): A reverse-phase HPLC method is used to determine the purity and quantify any process-related impurities. A standard C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier (e.g., 0.1% phosphoric acid) provides robust separation.[17] Detection is typically performed using a UV detector.
-
Chiral Purity (Chiral HPLC): Determining the enantiomeric excess is the most critical quality control test. This requires a chiral stationary phase (CSP).
-
Methodology: A common strategy involves screening polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) under normal-phase conditions (e.g., hexane/isopropanol or hexane/ethanol mobile phases).[18] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often necessary to achieve good peak shape and resolution.[18] The goal is to achieve baseline separation of the (S) and (R) enantiomers to accurately quantify the enantiomeric excess.
-
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the intermediate, ensuring it is consistent with the reference standard.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the proper handling of all chemical intermediates. This compound is classified as a corrosive and irritant.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[19][20][21]
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including impervious gloves (e.g., Neoprene), chemical-resistant aprons, and tight-sealing safety goggles with a face shield.[19] Work should be conducted in a well-ventilated area or a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[19]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Store locked up in a tightly sealed container.[19]
-
Storage: The compound should be stored in a cool, well-ventilated place, typically at temperatures between -20°C and 5°C, to ensure stability and prevent degradation.[3][7][9]
Conclusion
This compound is more than just a precursor; it is the chiral keystone in the synthesis of Captopril and related pharmaceuticals. Its effective synthesis, rigorous stereochemical control through resolution or biocatalysis, and thorough analytical characterization are critical determinants of the final drug product's quality, safety, and efficacy. The protocols and insights provided in this guide underscore the blend of classical organic chemistry and modern analytical science required to successfully manage this vital intermediate in a pharmaceutical development setting.
References
- 1. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 2. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
- 3. (S)-(-)-3-Acetylthio-2-methylpropionic Acid [lgcstandards.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. Method for synthesizing captopril and ceptopril (2012) | Yuanyuan Xie | 1 Citations [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lgcstandards.com [lgcstandards.com]
- 20. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
Methodological & Application
Application Note: Chiral HPLC Analysis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Introduction
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a critical chiral intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1][2][3] The pharmacological activity of Captopril is stereospecific, with the (S,S) diastereomer being the active form. Consequently, ensuring the enantiomeric purity of its precursors, such as this compound, is of paramount importance for the safety and efficacy of the final drug product.[4][5]
This application note provides a comprehensive, field-proven protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals, offering a robust and reliable system for quantifying enantiomeric purity. We will delve into the causality behind experimental choices, from the selection of the chiral stationary phase to the optimization of the mobile phase, ensuring a self-validating and scientifically sound protocol.
The Science of Separation: Choosing the Right Tools
The successful chiral separation of acidic compounds like this compound hinges on creating a transient diastereomeric complex with a chiral stationary phase (CSP).[6] The differential stability of these complexes for the (S) and (R) enantiomers allows for their separation.[6]
Chiral Stationary Phase (CSP) Selection
Given the acidic nature of the analyte, several types of CSPs could be considered, including polysaccharide-based, Pirkle-type, and anion-exchange columns.[7][8][9] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the most widely used in chiral HPLC (over 90%) due to their broad applicability and versatility across different mobile phase modes.[6][10]
For this specific application, an amylose-based CSP , such as one coated with tris(3,5-dimethylphenylcarbamate), is recommended. These phases have demonstrated excellent enantioselectivity for a wide range of chiral carboxylic acids.[10][11] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
An alternative and highly effective approach for acidic compounds is the use of anion-exchange type CSPs .[7] These phases, like CHIRALPAK QN-AX, utilize selectors such as quinine derivatives. The primary interaction is an ionic exchange between the protonated selector and the deprotonated acidic analyte, supplemented by other intermolecular forces to achieve enantiorecognition.[7]
Mobile Phase Strategy: Normal Phase Chromatography
Normal phase chromatography, employing a non-polar mobile phase with a polar modifier, is often the preferred mode for chiral separations on polysaccharide-based CSPs.[12][13] This mode typically provides superior selectivity compared to reversed-phase for many chiral compounds.
The mobile phase will consist of a primary solvent, typically n-hexane , and a polar modifier, such as 2-propanol (IPA) or ethanol . The modifier plays a crucial role in modulating retention times and selectivity. Additionally, a small amount of an acidic additive, like trifluoroacetic acid (TFA) or acetic acid , is essential.[12] For acidic analytes, the acidic additive serves two key purposes:
-
It suppresses the ionization of the carboxylic acid group on the analyte, preventing peak tailing and improving peak shape.
-
It interacts with the stationary phase, influencing the overall enantioselective recognition mechanism.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/Vis detector |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, Lux® Amylose-1), 250 x 4.6 mm, 5 µm |
| Chemicals | n-Hexane (HPLC Grade), 2-Propanol (HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade) |
| Reference Standard | This compound (≥98% purity), Racemic 3-(Acetylthio)-2-methylpropionic acid |
| Sample Diluent | Mobile Phase |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (based on the thioester and carboxyl chromophores) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed based on retention times) |
Solution Preparation
-
Reference Standard (S-enantiomer): Accurately weigh and dissolve this compound in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Racemic Standard: Prepare a solution of racemic 3-(Acetylthio)-2-methylpropionic acid in the mobile phase at a concentration of approximately 0.5 mg/mL. This is crucial for confirming the elution order and calculating the resolution.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.
Analytical Procedure
The logical flow of the analysis is designed to ensure system readiness before proceeding to sample analysis.
Figure 1: Experimental workflow for chiral HPLC analysis.
System Validation and Data Interpretation
To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before sample analysis using the racemic standard.
System Suitability Test (SST)
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two enantiomers for accurate quantification. |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak symmetry, which is essential for accurate peak integration. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the HPLC system and method. |
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is a measure of the purity of the desired enantiomer. It is calculated from the peak areas of the (S) and (R) enantiomers in the sample chromatogram.
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the undesired (R)-enantiomer.
Method Optimization and Causality
While the provided protocol is robust, minor adjustments may be necessary depending on the specific column batch and HPLC system. Understanding the "why" behind these adjustments is key to effective troubleshooting.
-
Adjusting the Polar Modifier (IPA):
-
Increasing % IPA: Will generally decrease retention times for both enantiomers. This can be useful for speeding up the analysis if resolution is high.
-
Decreasing % IPA: Will increase retention times and may improve resolution if the peaks are co-eluting. The effect on selectivity can be unpredictable and must be evaluated empirically.[10]
-
-
Modifying the Acidic Additive (TFA):
-
The concentration of TFA (typically 0.05% to 0.2%) can significantly impact peak shape and selectivity. A concentration of 0.1% is a good starting point to ensure the analyte is in its non-ionized form.
-
-
Changing the Column Temperature:
-
Operating at a controlled ambient temperature (e.g., 25 °C) is crucial for reproducibility. While temperature changes can affect selectivity, it is often a less predictable parameter for optimization compared to mobile phase composition.[10] In some cases, increasing temperature can surprisingly lead to increased retention on polysaccharide phases.[10]
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the chiral HPLC analysis of this compound. By leveraging a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this method offers the selectivity and robustness required for accurate enantiomeric purity assessment in a pharmaceutical development setting. The emphasis on system suitability and the explanation of optimization parameters empower the user to implement and adapt this method with confidence, ensuring the quality and integrity of this critical Captopril intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Separation methods for captopril in pharmaceuticals and biological fluids. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. actascientific.com [actascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comprehensive Guide for Pharmaceutical Research and Development
Introduction
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of Captopril[1][2][3][4], a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and congestive heart failure. The stereochemistry of this intermediate is critical, as the therapeutic efficacy of the final drug molecule is dependent on the specific (S)-enantiomer.
This document provides a detailed guide for the experimental synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols described herein are based on established and reliable methods, with a focus on explaining the underlying chemical principles and rationale for the experimental choices, thereby ensuring both reproducibility and a deeper understanding of the synthesis.
Theoretical Background and Reaction Mechanisms
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of the racemic mixture: This involves the conjugate addition (a thia-Michael addition) of thioacetic acid to methacrylic acid to form DL-3-(acetylthio)-2-methylpropionic acid.
-
Chiral resolution: The separation of the racemic mixture to isolate the desired (S)-enantiomer. This is commonly accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Mechanism of the Thia-Michael Addition
The initial step is the 1,4-conjugate addition of thioacetic acid to the α,β-unsaturated carbonyl system of methacrylic acid. This reaction, a type of thia-Michael addition, can be initiated by either a base or a nucleophile. In the absence of a strong catalyst, the reaction can proceed thermally. The sulfur atom of thioacetic acid acts as a soft nucleophile, attacking the β-carbon of the activated double bond in methacrylic acid. This leads to the formation of a thioether bond and results in the racemic product, DL-3-(acetylthio)-2-methylpropionic acid. The reactivity in thiol-Michael additions is influenced by the electron-withdrawing nature of the activating group and the acidity of the thiol.
Mechanism of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common and effective method is the formation of diastereomeric salts. Enantiomers have identical physical properties, making them difficult to separate directly. However, when a racemic acid is reacted with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed.
(R)-acid + (S)-base → (R,S)-salt (S)-acid + (S)-base → (S,S)-salt
These diastereomers are not mirror images of each other and therefore have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization[5][6][7][8][9][10][11]. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. After separation, the chiral resolving agent can be removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of Racemic DL-3-(Acetylthio)-2-methylpropionic Acid
This protocol is adapted from established methods for the thia-Michael addition of thioacetic acid to methacrylic acid[1][2].
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Methacrylic acid | ≥99% | Sigma-Aldrich | Corrosive, handle with care[12][13][14][15]. |
| Thioacetic acid | ≥96% | Sigma-Aldrich | Flammable, toxic, stenchant[16]. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Condenser | - | - | For reflux, if necessary. |
| Heating mantle/oil bath | - | - | For controlled heating. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Charging Reagents: To the flask, add methacrylic acid (1.0 equivalent) and thioacetic acid (1.0-1.2 equivalents). The use of a slight excess of thioacetic acid can help drive the reaction to completion.
-
Reaction Conditions: The reaction can often be initiated by gentle heating. Heat the mixture to 60-80°C for 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts. The desired product is a colorless to pale yellow oil.
Part 2: Chiral Resolution of DL-3-(Acetylthio)-2-methylpropionic Acid
This protocol is based on the method described in U.S. Patent 5,367,091 for the optical resolution using L-(+)-2-aminobutanol[1].
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| DL-3-(Acetylthio)-2-methylpropionic acid | - | Synthesized in Part 1 | - |
| L-(+)-2-Aminobutanol | ≥98% | Sigma-Aldrich | Chiral resolving agent. |
| Ethyl acetate | Anhydrous | Fisher Scientific | Solvent for crystallization. |
| Hydrochloric acid | Concentrated | VWR | For acidification. |
| Erlenmeyer flask | - | - | For crystallization. |
| Buchner funnel and filter paper | - | - | For filtration. |
| pH paper or pH meter | - | - | To monitor acidification. |
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve DL-3-(acetylthio)-2-methylpropionic acid (1.0 equivalent) in ethyl acetate in an Erlenmeyer flask with gentle warming.
-
In a separate container, dissolve L-(+)-2-aminobutanol (0.5-1.0 equivalent) in ethyl acetate. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.
-
Slowly add the L-(+)-2-aminobutanol solution to the racemic acid solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, the (S)-acid-(S)-base salt, will begin to crystallize.
-
To promote crystallization, the solution can be seeded with a small crystal of the pure diastereomeric salt if available.
-
Further cooling in an ice bath can increase the yield of the crystallized salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. The optical purity of the diastereomeric salt can be checked at this stage using polarimetry.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
With vigorous stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylic acid and the amine, breaking the salt.
-
The oily this compound will separate from the aqueous solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Analytical Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Polarimetry: To measure the specific rotation and confirm the enantiomeric purity. The (S)-enantiomer is levorotatory.
-
Chiral HPLC: To determine the enantiomeric excess (% ee).
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield | Key Parameters |
| 1. Racemic Synthesis | Methacrylic acid | Thioacetic acid | DL-3-(Acetylthio)-2-methylpropionic acid | 80-90% | 60-80°C, 1-2 hours |
| 2. Chiral Resolution | DL-3-(Acetylthio)-2-methylpropionic acid | L-(+)-2-Aminobutanol, Ethyl acetate, HCl | This compound | 35-45% (based on racemic mixture) | Slow cooling, fractional crystallization |
Safety Precautions
-
Thioacetic acid is flammable, toxic upon inhalation and ingestion, and has a strong, unpleasant odor. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[16].
-
Methacrylic acid is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator. Handle with appropriate PPE in a fume hood[12][13][14][15].
-
L-(+)-2-Aminobutanol is a flammable liquid and is harmful if swallowed or in contact with skin. Use with adequate ventilation and PPE.
-
Hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is a well-established process that is critical for the production of important pharmaceuticals like Captopril. The key steps involve a robust thia-Michael addition to form the racemic acid, followed by an efficient chiral resolution using diastereomeric salt crystallization. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this valuable chiral intermediate for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Captopril synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. ayersintl.com [ayersintl.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. download.basf.com [download.basf.com]
- 15. casewayproducts.com [casewayproducts.com]
- 16. fishersci.com [fishersci.com]
A Practical Guide to NMR Sample Preparation for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract: This comprehensive guide provides detailed protocols and expert insights for the preparation of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As a key chiral intermediate in the synthesis of pharmaceuticals like Captopril, rigorous structural and purity analysis of this compound is paramount.[1][2] This document outlines methodologies for both qualitative structural verification and precise quantitative purity assessment (qNMR), tailored for researchers, chemists, and quality control professionals in the drug development sector. The protocols emphasize the rationale behind each step, ensuring robust, reproducible, and high-fidelity NMR data acquisition.
Introduction: The Analytical Imperative
This compound is a sulfur-containing chiral carboxylic acid whose stereochemical and chemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable tool for its analysis, offering unparalleled insight into molecular structure, conformation, and the quantitative determination of impurities. However, the quality of an NMR spectrum is fundamentally dictated by the quality of the sample. Improper sample preparation can lead to spectral artifacts such as broad lines, poor signal-to-noise, and inaccurate integration, ultimately compromising the analytical results. This guide serves as an authoritative resource, detailing the critical parameters from solvent selection to the use of internal standards for achieving optimal NMR outcomes.
Compound Profile: Physicochemical & Spectroscopic Considerations
A thorough understanding of the analyte's properties is the foundation of a successful analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76497-39-7 | [3] |
| Molecular Formula | C₆H₁₀O₃S | [3][4] |
| Molecular Weight | 162.21 g/mol | [3][4] |
| Appearance | White to Off-White Solid or Liquid | [1][2][5] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol. | [1][2] |
| pKa (Predicted) | 4.22 ± 0.10 | [5] |
Key Structural Features & NMR Implications:
-
Carboxylic Acid (-COOH): The acidic proton is labile and can undergo chemical exchange with residual water or other protic species in the solvent. This can result in a broad singlet in the ¹H NMR spectrum, often appearing far downfield (>10 ppm). Its integration may not be reliable unless specific precautions are taken.
-
Thioester (-SC(O)CH₃): Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[6] While generally stable in common deuterated solvents like CDCl₃, awareness of potential degradation is crucial. The carbonyl carbon of a thioester typically appears significantly downfield in a ¹³C NMR spectrum compared to its oxygen ester analog.[7]
-
Chiral Center (C2): The stereocenter at the second carbon means this molecule is chiral. Standard NMR techniques will not differentiate between the (S) and (R) enantiomers. Advanced methods using chiral solvating or derivatizing agents are required for enantiomeric purity assessment.[8][9]
Core Workflow of NMR Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a high-precision glass tube.[10] This ensures that the magnetic field experienced by the nuclei is as uniform as possible, leading to sharp, well-resolved spectral lines.
Caption: General workflow for preparing a high-quality NMR sample.
Protocol 1: Qualitative Analysis for Structural Verification
This protocol is designed for routine ¹H and ¹³C NMR to confirm the chemical identity and structure of the compound.
4.1 Materials and Equipment
-
This compound (5-25 mg)
-
High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass 535-PP or equivalent)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
Glass vials (e.g., 1-dram)
-
Analytical balance
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer
4.2 Causality of Solvent Choice Deuterated solvents are essential to avoid overwhelming the analyte signals with strong solvent peaks in ¹H NMR.[11] Deuterated Chloroform (CDCl₃) is the recommended starting solvent for this compound due to several factors:
-
Excellent Solvency: It readily dissolves a wide range of non-polar to moderately polar organic compounds.[12]
-
Chemical Inertness: It is unlikely to react with the analyte's functional groups.
-
Simple Residual Peak: The residual CHCl₃ peak appears as a sharp singlet at ~7.26 ppm, which is a well-established chemical shift reference.[12]
-
Minimal Water Content: High-purity grades contain very little water, minimizing exchange with the carboxylic acid proton.
4.3 Step-by-Step Methodology
-
Weighing: Accurately weigh approximately 10-15 mg of the analyte into a clean, dry glass vial. For routine ¹H NMR, 5-25 mg is a suitable range.[13]
-
Dissolution: Add ~0.7 mL of CDCl₃ (with TMS) to the vial. Cap the vial and use a vortex mixer to ensure the solid is completely dissolved. Visually inspect the solution against a bright light to confirm the absence of suspended particles.[14]
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into the narrow section of a Pasteur pipette. Using this pipette, transfer the solution from the vial into the NMR tube. This step is crucial for removing any microscopic dust or particulate matter, which would otherwise disrupt the magnetic field homogeneity and cause peak broadening.
-
Volume Adjustment: Ensure the final solvent height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL for a 5 mm tube).[15] Incorrect sample height can make it difficult for the spectrometer to "shim" (homogenize) the magnetic field.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[14] Label the tube clearly with a unique identifier. The sample is now ready for analysis.
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment
qNMR provides a highly accurate method for determining the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard (IS) of known purity and mass.[16]
5.1 Selection of the Internal Standard (IS) The choice of IS is the most critical decision in a qNMR experiment. The ideal standard must:
-
Be of high, certified purity (≥99.5%).
-
Be chemically inert and not react with the analyte or solvent.
-
Possess one or more sharp resonance signals that are well-resolved from all analyte signals.[17][18]
-
Be non-volatile and not hygroscopic to allow for accurate weighing.[18]
-
Be completely soluble in the chosen deuterated solvent.[17]
Table 2: Recommended Internal Standards for qNMR with this compound in CDCl₃
| Internal Standard | ¹H Signal (ppm in CDCl₃) | Key Advantages |
| Dimethyl Sulfone | ~3.0 (singlet) | Highly stable, sharp singlet. |
| 1,4-Dinitrobenzene | ~8.4 (singlet) | Signal is in a clear region, far downfield.[19][20] |
| Maleic Acid | ~6.3 (singlet) | Often used, but its acidity may be a concern. |
For this application, 1,4-Dinitrobenzene is an excellent choice as its singlet at ~8.4 ppm is in a region of the ¹H spectrum that is typically free of signals from the analyte.
5.2 Step-by-Step qNMR Methodology
Caption: Workflow for quantitative NMR (qNMR) sample preparation.
-
Precision Weighing: Using an analytical balance (readable to at least 0.01 mg), accurately weigh ~15 mg of this compound into a clean vial, recording the mass precisely (e.g., 15.12 mg).
-
IS Weighing: Into the same vial, add an accurately weighed mass of the internal standard (e.g., ~10 mg of 1,4-Dinitrobenzene), again recording the mass precisely (e.g., 10.05 mg). Weighing both into the same container minimizes transfer errors.[14]
-
Dissolution & Transfer: Add ~0.7 mL of CDCl₃. Ensure complete dissolution via vortexing. Transfer the entire solution quantitatively into the NMR tube using the filtration method described in Protocol 1.
-
Data Acquisition: This is as critical as the preparation. The NMR experiment must be run under quantitative conditions. This means setting the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. A conservative D1 of 30 seconds is often a good starting point. A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[21]
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Broad, poorly resolved peaks | 1. Sample has suspended solids.2. Sample concentration is too high.[15]3. Presence of paramagnetic impurities. | 1. Re-filter the sample.2. Dilute the sample.3. Pass the solution through a small plug of Celite or silica. |
| Unexpected peaks in spectrum | 1. Contaminated NMR tube or cap.2. Impurities in the deuterated solvent.3. Contamination from cotton wool filter. | 1. Use new or thoroughly cleaned tubes/caps.2. Use a fresh, high-purity solvent.3. Always use glass wool for filtration. |
| Inaccurate qNMR results | 1. Inaccurate weighing.2. Incomplete dissolution or transfer.3. Non-quantitative acquisition parameters (D1 too short).[20] | 1. Use a calibrated analytical balance.2. Ensure all material is dissolved and transferred.3. Increase the relaxation delay (D1) and number of scans. |
References
- 1. Page loading... [guidechem.com]
- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 19. Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note & Protocols: High-Efficiency Optical Resolution of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a pivotal chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril.[1][2] The stereochemical purity of this intermediate is critical, as the pharmacological activity of the final drug resides almost exclusively in a single enantiomer. This document provides an in-depth guide to the principal techniques for the optical resolution of racemic 3-(acetylthio)-2-methylpropionic acid. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: The Imperative of Chirality in Drug Synthesis
In pharmaceutical sciences, chirality is a fundamental consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The synthesis of this compound, a key building block for the antihypertensive drug Captopril, exemplifies this principle.[3] Efficiently isolating the desired (S)-enantiomer from a racemic mixture is a common challenge in process chemistry. This guide details the three most robust strategies for achieving high enantiomeric purity: classical resolution via diastereomeric salts, biocatalytic kinetic resolution, and direct analytical separation using chiral chromatography.
Method 1: Diastereomeric Salt Resolution via Fractional Crystallization
This classical method remains one of the most scalable and industrially viable techniques for chiral resolution.[4]
Scientific Principle
The core principle involves reacting a racemic mixture of a chiral acid with a single enantiomer of a chiral base (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct properties, including solubility in a given solvent system.[5] By exploiting this solubility difference, one diastereomeric salt can be selectively precipitated from the solution through fractional crystallization. The desired enantiomer is then liberated from the purified salt by treatment with a strong acid.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Protocol: Resolution using L-(+)-2-aminobutanol
This protocol is adapted from a patented industrial process for resolving DL-(±)-3-acetylthio-2-methylpropionic acid (DL-AMPA).[6] The target enantiomer in this specific patented example is the D-(-) form, which corresponds to the (S) configuration for Captopril synthesis.
Materials:
-
DL-(±)-3-acetylthio-2-methylpropionic acid
-
L-(+)-2-aminobutanol (resolving agent)
-
Ethyl acetate (solvent)
-
Hydrochloric acid (HCl), 6N
-
Pure salt crystals of D-(-)-3-acetylthio-2-methylpropionic acid with L-(+)-2-aminobutanol (for seeding)
-
Filter apparatus, reaction vessel with temperature control and stirrer
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 76.8 g (0.474 mol) of DL-(±)-3-acetylthio-2-methylpropionic acid in 80 mL of ethyl acetate.
-
Salt Formation: Under agitation at ambient temperature, add 42.19 g (0.474 mol) of L-(+)-2-aminobutanol. A 1:1 molar ratio is critical for stoichiometric salt formation.
-
Heating and Seeding: Heat the solution to 60°C to ensure complete dissolution of the salts. Immediately after reaching temperature, "seed" the solution with a few pure crystals of the target diastereomeric salt (D-acid/L-base). Seeding provides nucleation sites, promoting the crystallization of the desired diastereomer and preventing spontaneous precipitation of the undesired one.
-
Controlled Crystallization: Maintain stirring and allow the mixture to cool slowly to ambient temperature over approximately 5 hours. Slow cooling is crucial for forming large, pure crystals and minimizing the inclusion of the more soluble diastereomer.
-
Isolation: Filter the crystallized salt and wash the filter cake with a small amount of cold ethyl acetate to remove residual mother liquor.
-
Drying: Dry the isolated salt in a vacuum oven at 60°C.
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 6N HCl dropwise with stirring until the pH of the aqueous phase is approximately 1-2. This protonates the carboxylate and displaces the chiral amine.
-
Extract the liberated D-(-)-3-acetylthio-2-methylpropionic acid into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified enantiomer.
-
-
Recovery (Optional but Recommended): The resolving agent (L-(+)-2-aminobutanol) can be recovered from the mother liquors by alkalinization followed by distillation at reduced pressure for reuse.[6]
Data Summary
The following table summarizes typical results based on the reference patent.[6]
| Parameter | Initial Salt | After Recrystallization |
| Resolving Agent | L-(+)-2-aminobutanol | L-(+)-2-aminobutanol |
| Solvent | Ethyl Acetate | Acetone |
| Specific Rotation [α]D | -24.4° (c=0.880, ethanol) | -27.5° (c=1.008, ethanol) |
| Optical Purity | ~89% | >98% |
Method 2: Enzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally benign alternative for chiral resolution. Lipases are particularly effective for resolving chiral carboxylic acids and their esters.
Scientific Principle
Kinetic resolution relies on the differential reaction rate of two enantiomers with a chiral catalyst. Enzymes, being inherently chiral, can exhibit remarkable enantioselectivity.[7] In a typical scenario, a lipase will selectively catalyze the hydrolysis of an ester of one enantiomer (e.g., the R-ester) in a racemic mixture, leaving the other enantiomer (the desired S-ester) untouched. Alternatively, in an esterification reaction, the enzyme may selectively convert one acid enantiomer into an ester. The resulting mixture of product (e.g., R-acid) and unreacted starting material (S-ester) can then be separated by conventional chemical methods (e.g., extraction).
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Hydrolysis (Conceptual)
This protocol is a generalized procedure based on established methods for lipase-catalyzed resolution of related chiral acids and precursors.[7][8] Optimization of enzyme source, pH, and temperature is essential.
Materials:
-
Racemic methyl or ethyl ester of 3-acetylthio-2-methylpropionic acid
-
Lipase (e.g., from Pseudomonas fluorescens (Amano P-30) or Candida cylindracea)[7][8]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH), 0.1 M solution for pH control
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Substrate Preparation: Prepare a suspension of the racemic ester in the phosphate buffer.
-
Enzyme Addition: Add the lipase powder or immobilized lipase to the suspension. A typical enzyme loading is 10-50% by weight relative to the substrate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the pH of the reaction. As the ester is hydrolyzed to the carboxylic acid, the pH will drop. Maintain the pH at the optimal level for the enzyme (e.g., pH 7.0) by the controlled addition of 0.1 M NaOH solution using a pH-stat or manual titration.
-
Monitoring: The reaction progress can be monitored by measuring the consumption of NaOH. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the acid product.
-
Workup:
-
Once 50% conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by adjusting the pH to inactivate a soluble enzyme).
-
Acidify the reaction mixture to pH ~2 with dilute HCl.
-
Extract the entire mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layer will contain the unreacted (S)-ester and the product (R)-acid.
-
-
Separation: Separate the (S)-ester from the (R)-acid by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The (R)-acid will move to the aqueous phase as its sodium salt, while the (S)-ester remains in the organic phase.
-
Final Hydrolysis: Isolate the (S)-ester from the organic phase and hydrolyze it chemically (e.g., using NaOH) to obtain the final this compound.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining enantiomeric purity and can also be used for preparative-scale separations.[9]
Scientific Principle
This method achieves separation by passing the racemic mixture through a column packed with a chiral stationary phase (CSP).[10] The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. Due to differing stereochemical interactions, these complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile for separating a wide range of chiral compounds, including carboxylic acids.[11]
Experimental Workflow: Chiral HPLC Analysis
Caption: General Workflow for Chiral HPLC Analysis.
Detailed Protocol: Analytical Chiral HPLC
This protocol is a representative method for the analytical separation of 2-methylpropionic acid derivatives, adapted from established procedures.[12]
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Standard system with UV detector |
| Column | Chiralcel AD or similar polysaccharide-based column (e.g., 250 x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 97:3:0.1, v/v/v) |
| Rationale for Mobile Phase | Hexane is the main non-polar solvent. Isopropanol acts as the polar modifier to control retention. TFA is an acidic additive used to suppress the ionization of the carboxylic acid group, which leads to sharper peaks and better chromatography. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample (either racemic or from a resolution experiment) by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Record the chromatogram. The two separated peaks correspond to the two enantiomers. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) with the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
Conclusion
The optical resolution of this compound can be successfully achieved through several robust methods. Diastereomeric salt crystallization is a time-honored, scalable method ideal for industrial production. Enzymatic kinetic resolution offers high selectivity under mild, environmentally friendly conditions, representing a key green chemistry approach. Finally, chiral HPLC serves as an indispensable tool for the accurate analytical determination of enantiomeric purity and can be adapted for small-scale preparative separations. The choice of method depends on the desired scale, required purity, available resources, and economic considerations.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Captopril synthesis - chemicalbook [chemicalbook.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 7. This compound | 76497-39-7 | Benchchem [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: High-Purity (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid via Optimized Crystallization
Abstract
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a pivotal chiral intermediate in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension.[1][2][3] The stereochemical and chemical purity of this intermediate is paramount, as it directly influences the efficacy and safety profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven guide to the purification of this compound using crystallization. We will explore the underlying scientific principles, detail a robust step-by-step protocol, and offer practical insights into solvent selection, process optimization, and quality control, enabling researchers and drug development professionals to consistently achieve high-purity material suitable for GMP-level synthesis.
The Foundational Principle: Purification by Crystallization
Crystallization is a powerful and scalable purification technique for nonvolatile organic solids.[4] It is not merely a phase change but a highly selective molecular self-assembly process. The underlying mechanism relies on the differential solubility of a compound in a given solvent at varying temperatures. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of the target compound decreases, leading to a supersaturated state from which crystal nucleation and growth occur.
The remarkable selectivity of this process stems from the thermodynamics of crystal lattice formation. A growing crystal preferentially incorporates molecules that fit perfectly into its lattice structure. Impurities, having different sizes, shapes, or functionalities, disrupt this ordered arrangement and are energetically excluded, remaining dissolved in the surrounding solution (the mother liquor).[4][5] This meticulous exclusion is the basis for achieving significant increases in purity.
For chiral compounds like this compound, crystallization is not only crucial for removing synthetic byproducts but also for enhancing enantiomeric purity, especially if the crude material contains residual amounts of the unwanted (R)-(+)-enantiomer.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent system should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This ensures both efficient dissolution of the crude material and high recovery of the purified product upon cooling.[5]
This compound is a carboxylic acid with a thioester functional group, exhibiting moderate polarity. Based on literature and chemical principles, several solvent systems can be considered.
| Solvent System | Rationale & Scientific Insight | Suitability |
| Toluene / Heptane | Primary Recommendation. Toluene, an aromatic hydrocarbon, is a good solvent for the compound when hot. Heptane, a non-polar alkane, is a poor solvent (an anti-solvent). This binary system allows for precise control. The compound is first dissolved in a minimal amount of hot toluene. Heptane is then added until turbidity (cloudiness) appears, indicating the saturation point. Upon cooling, the sharp drop in solubility ensures excellent crystal formation and high recovery. | Excellent |
| Ethyl Acetate / Hexane | A classic ester/alkane system. Similar to Toluene/Heptane, it offers fine control over saturation. Ethyl acetate is a moderately polar solvent that effectively dissolves the compound, while hexane acts as the anti-solvent. This system is often preferred due to the lower boiling points and easier removal of residual solvents. | Excellent |
| Acetone | A patent for the resolution of the racemic acid mentions recrystallizing the diastereomeric salt from acetone, indicating its utility.[6] For the free acid, acetone may have high solubility even at low temperatures, potentially leading to lower yields. It is best used in a binary system with an anti-solvent. | Good (as part of a binary system) |
| Benzene | A literature source explicitly suggests recrystallization from benzene.[7] However, due to its high toxicity and carcinogenicity, benzene has been largely replaced by toluene in modern laboratory and industrial settings. | Not Recommended (Toxicity) |
| Water | The compound is sparingly soluble in water, making it unsuitable as a primary crystallization solvent but excellent as a final wash to remove any highly polar, water-soluble impurities.[8][9] | Poor (for crystallization), Good (for washing) |
Experimental Protocol: Crystallization Workflow
This protocol details the purification of crude this compound using a toluene/heptane solvent system. Safety is paramount; always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
Workflow Diagram
Caption: Workflow for the purification of (S)-ATMPA.
Step-by-Step Methodology
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-30 mL of toluene.
-
Gently heat the mixture on a hot plate with stirring to 60-70°C. Causality: This temperature is high enough to significantly increase solubility but well below the boiling point of toluene, minimizing solvent loss and safety hazards.
-
Continue to add toluene in small portions (1-2 mL) until all the solid material has completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a high recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.
-
Pre-heat a funnel with fluted filter paper by passing hot toluene through it.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would decrease the yield.
-
-
Saturation and Seeding:
-
While maintaining the temperature at ~60°C, add heptane dropwise to the clear solution with continuous stirring.
-
Continue adding heptane until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is now saturated.
-
Add 1-2 drops of toluene to redissolve the precipitate and obtain a clear solution again. Causality: This step ensures the crystallization process begins from a point of exact saturation, promoting the formation of well-ordered, pure crystals rather than an amorphous precipitate.
-
(Optional but Recommended) Add a single seed crystal of pure this compound. Causality: Seeding provides a template for crystal growth, bypassing the often unpredictable nucleation phase and leading to more consistent results and larger crystals.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is the most critical step for achieving high purity. It allows the crystallization process to remain near thermodynamic equilibrium, giving molecules sufficient time to selectively incorporate into the growing lattice and exclude impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize the precipitation of the product.[4] The target temperature should be 0-5°C.[9]
-
-
Isolation and Washing:
-
Collect the crystallized solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount (2 x 10 mL) of ice-cold heptane. Causality: The product is minimally soluble in the cold anti-solvent. This wash removes any residual mother liquor containing dissolved impurities from the surface of the crystals without redissolving a significant amount of the product.[4]
-
-
Drying:
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a low temperature (e.g., 30-35°C).
-
Quality Control and Verification
A successful purification must be verified. The following analyses are essential to confirm the purity and identity of the final product.
| Parameter | Method | Expected Result | Significance |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical form and absence of colored impurities.[7] |
| Chemical Purity | HPLC/UPLC | ≥ 99.5% | Quantifies the presence of organic impurities. A wavelength of 220nm is often used for Captopril and related structures.[10] |
| Melting Point | Melting Point Apparatus | Sharp range, e.g., 55-57°C | A sharp melting range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[7] |
| Enantiomeric Purity | Polarimetry | Specific Rotation [α]D ≈ -46° (c=1, 96% EtOH) | This is the definitive test for chiral purity. The measured value should align with the established specific rotation for the pure (S)-enantiomer.[9] |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and re-cool.- Add more anti-solvent (heptane) to the warm solution.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.[4] |
| "Oiling out" occurs | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is lower than the melting point of the solute. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional primary solvent (toluene) to reduce saturation.- Ensure the cooling process is very slow and undisturbed. |
| Yield is very low | - Too much solvent was used.- The final cooling temperature was not low enough.- The product has significant solubility in the mother liquor even when cold. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure the final cooling step in the ice bath is for an adequate duration (≥ 1 hour).- Consider recovering a second crop of crystals by concentrating the mother liquor, though this crop will be less pure. |
Conclusion
The crystallization protocol detailed in this note, utilizing a toluene/heptane solvent system, provides a reliable and scalable method for purifying this compound. By carefully controlling the interdependent parameters of solvent selection, dissolution temperature, and cooling rate, researchers can effectively remove both chemical and stereochemical impurities. The emphasis on slow, controlled cooling is fundamental to leveraging the thermodynamic principles of crystal lattice formation for maximal purification. Verification of purity through established analytical techniques such as polarimetry and chromatography is a mandatory final step to ensure the material is suitable for its intended use in pharmaceutical synthesis.
References
- 1. Enhanced purification protocol for the angiotensin-converting enzyme from bovine systems and investigation of the in vitro effect of some active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 7. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chembk.com [chembk.com]
- 10. arxiv.org [arxiv.org]
Quality Control and Assurance of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides a detailed guide to the quality control and assurance (QC/QA) of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3] As an integral component in drug manufacturing, ensuring the identity, purity, and enantiomeric integrity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[4]
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the analytical methodologies, empowering researchers and drug development professionals to implement robust and reliable quality control strategies. The principles outlined herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines.[5]
The Criticality of Quality Control for a Chiral Intermediate
This compound possesses a single stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. In pharmaceutical applications, it is common for only one enantiomer to exhibit the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, stringent control of enantiomeric purity is a critical quality attribute.
Beyond stereochemical considerations, the manufacturing process of this compound, typically involving the reaction of thioacetic acid and methacrylic acid, can introduce various process-related impurities.[6] These may include unreacted starting materials, by-products, and degradation products, all of which must be identified, quantified, and controlled to acceptable limits.[4]
Table 1: Key Quality Attributes and Associated Risks
| Quality Attribute | Associated Risk if Uncontrolled |
| Identity | Incorrect material used in synthesis, leading to failure of the final API. |
| Assay (Potency) | Inaccurate stoichiometry in subsequent reactions, impacting yield and purity of the API. |
| Enantiomeric Purity | Potential for reduced efficacy and/or increased toxicity of the final drug product. |
| Organic Impurities | Compromised purity and safety of the API; potential for adverse patient reactions. |
| Residual Solvents | Toxicity and safety concerns in the final drug product. |
Analytical Methodologies for Comprehensive Quality Assessment
A multi-faceted analytical approach is necessary for the complete quality assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for determining the purity and assay of this compound. A robust reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its process-related impurities.
Objective: To quantify the purity of this compound and determine its assay against a reference standard.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | A gradient or isocratic mixture of acidified water (e.g., 0.1% phosphoric acid in water) and acetonitrile. A starting point for isocratic elution could be a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase as required. For example, to prepare 1 L of 0.1% phosphoric acid in water, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting the standard solution multiple times (e.g., five replicates). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution, followed by the sample solution.
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (area normalization method).
-
Assay: Calculate the assay of the sample by comparing the peak area of the sample to the peak area of the reference standard of a known concentration.
Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is a critical step. This requires a specialized chiral stationary phase (CSP) capable of discriminating between the (S) and (R) enantiomers. Method development may be required to achieve optimal separation.[7]
Objective: To separate and quantify the (R)-enantiomer in the presence of the desired (S)-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)[8]
-
This compound reference standard
-
Racemic 3-(Acetylthio)-2-methylpropionic acid (for method development and system suitability)
-
Hexane or Heptane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or other acidic modifier
Chromatographic Conditions (Example):
| Parameter | Recommended Starting Conditions |
| Mobile Phase | A mixture of n-Hexane and Isopropanol with a small amount of an acidic modifier (e.g., 90:10 v/v n-Hexane:IPA + 0.1% TFA). The ratio of the solvents should be optimized for resolution. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the desired ratio. Degas before use.
-
System Suitability Solution (Racemic Mixture): Prepare a solution of racemic 3-(Acetylthio)-2-methylpropionic acid in the mobile phase (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
Analysis Procedure:
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject the system suitability solution to confirm the resolution between the two enantiomer peaks (resolution factor, Rs > 1.5).
-
Inject the sample solution and identify the peaks corresponding to the (S) and (R) enantiomers.
Data Analysis:
-
Calculate the percentage of the undesired (R)-enantiomer using the area normalization method.
Spectroscopic Identification and Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of this compound and for identifying any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
A doublet corresponding to the methyl group protons adjacent to the chiral center.
-
A multiplet for the proton at the chiral center.
-
A multiplet for the methylene protons adjacent to the sulfur atom.
-
A singlet for the acetyl group protons.
-
A broad singlet for the carboxylic acid proton.
-
Signals corresponding to the methyl carbons, the chiral carbon, the methylene carbon, the carbonyl carbons (acetyl and carboxylic acid), and the sulfur-attached carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak ([M]+ or [M-H]-): The molecular weight of 3-(Acetylthio)-2-methylpropionic acid is 162.21 g/mol .[9]
-
Key Fragmentation Patterns: In electron ionization (EI), fragmentation may involve the loss of the acetyl group, the carboxylic acid group, or cleavage of the C-S bond.[10]
Impurity Profiling and Acceptance Criteria
A thorough understanding of potential impurities is crucial for developing a comprehensive control strategy.
Table 2: Potential Impurities in this compound
| Impurity | Potential Source |
| (R)-(+)-3-(Acetylthio)-2-methylpropionic acid | Enantiomeric impurity from the synthesis of the racemate or incomplete chiral resolution. |
| Methacrylic acid | Unreacted starting material.[6] |
| Thioacetic acid | Unreacted starting material.[6] |
| 3-Mercapto-2-methylpropionic acid | Hydrolysis of the thioester. |
| Dimer (Disulfide) | Oxidation of the corresponding thiol. |
Acceptance Criteria: The acceptance criteria for impurities in pharmaceutical intermediates should be established based on ICH Q3A(R2) guidelines and a risk-based assessment.[5] For a key intermediate, the limits are typically stringent to ensure the quality of the final API.
-
(R)-enantiomer: Typically controlled to ≤ 0.5%.
-
Individual unspecified organic impurity: Often set at ≤ 0.10%.
-
Total organic impurities: Generally not more than 1.0%.
These limits should be justified based on the manufacturing process capability and the ability of downstream processes to purge these impurities.
Workflow and System Validation
A logical workflow ensures that all quality aspects are systematically evaluated. The analytical methods themselves must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.
Diagram 1: Overall Quality Control Workflow
Caption: A typical workflow for the quality control of this compound.
Diagram 2: Analytical Method Validation Logic
Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.
Reference Standards and Materials
The use of well-characterized reference standards is fundamental to the accuracy of quantitative analyses.
-
This compound Reference Standard: This should be of the highest possible purity, with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and enantiomeric excess.
-
Racemic 3-(Acetylthio)-2-methylpropionic Acid: Essential for the development and system suitability testing of the chiral HPLC method.
-
Impurity Reference Standards: When available, reference standards for known impurities should be used for positive identification and accurate quantification.
Conclusion
The quality control and assurance of this compound is a critical component of the overall quality management system for the manufacturing of Captopril and other pharmaceuticals. A robust analytical strategy, incorporating chromatographic and spectroscopic techniques, is essential for ensuring the identity, purity, and enantiomeric integrity of this key intermediate. By implementing the protocols and principles outlined in this guide, researchers and drug development professionals can establish a comprehensive and compliant QC/QA framework, ultimately contributing to the production of safe and effective medicines.
References
- 1. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 4. aifa.gov.it [aifa.gov.it]
- 5. ema.europa.eu [ema.europa.eu]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Storage and Stability of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-SATMA-2025-12-31 Version: 1.0
Introduction
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid (CAS No: 76497-39-7) is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1][2][3] The integrity and purity of this reagent are paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of a thioester functional group, while essential for its reactivity, also renders the molecule susceptible to specific degradation pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of this compound. The protocols herein are designed to ensure the long-term integrity of the compound by mitigating potential degradation.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for proper handling and storage.
| Property | Value | Reference |
| IUPAC Name | (2S)-3-acetylsulfanyl-2-methylpropanoic acid | [4] |
| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, Captopril EP Impurity G | [1][5] |
| CAS Number | 76497-39-7 | [4][5] |
| Molecular Formula | C₆H₁₀O₃S | [1][5][6] |
| Molecular Weight | 162.21 g/mol | [1][5][6] |
| Physical Form | Liquid | [4] |
| Melting Point | ~5 °C | [4] |
| Boiling Point | ~132 °C | [4] |
Core Principles of Thioester Stability and Degradation
The key to stability lies in understanding the reactivity of the thioester bond. Thioesters are considered "energy-rich" functional groups.[7][8] While they are more reactive to nucleophilic acyl substitution than their ester or amide counterparts, they exhibit reasonable stability in aqueous media at neutral pH.[7][9]
Primary Degradation Pathway: Hydrolysis The most significant stability concern for this compound is the hydrolysis of the thioester linkage. This reaction is catalyzed by both acid and base and results in the formation of (S)-3-mercapto-2-methylpropionic acid and acetic acid.
-
Mechanism: The carbonyl carbon of the thioester is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
-
Consequences: The formation of the free thiol impurity not only reduces the purity of the starting material but can also lead to subsequent side reactions, such as the formation of disulfide-linked dimers through oxidation.
Other Potential Degradation Factors:
-
Oxidation: While the thioester itself is relatively stable against oxidation, the free thiol product of hydrolysis can be readily oxidized.
-
Incompatible Materials: Contact with strong bases or strong oxidizing agents will accelerate degradation.[10]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is the primary defense against degradation. The compound is known to be sensitive to air and moisture and is hygroscopic.[11]
Long-Term Storage Conditions
For optimal long-term stability, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (or lower) | Significantly reduces the rate of kinetic processes, including hydrolysis.[1][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidation of any thiol impurities.[11] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from light, which can potentially catalyze degradation pathways. The container must be sealed with a chemically resistant cap and liner.[10][11] |
| Environment | Dry, Well-Ventilated Area | Ensures the external environment does not compromise the container's integrity.[10][11] |
Protocol for Safe Handling and Aliquoting
-
Equilibration: Before opening, remove the sealed container from the freezer and allow it to equilibrate to ambient temperature in a desiccator for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of dry inert gas (e.g., argon or nitrogen) within a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile or neoprene gloves, and a lab coat.[11][12] This compound is classified as a skin and eye irritant.[6][13]
-
Aliquoting: Use clean, dry glass syringes or pipettes to withdraw the desired amount. Dispense into pre-dried, pre-weighed vials suitable for low-temperature storage.
-
Resealing: Immediately after aliquoting, flush the headspace of the primary container with inert gas, securely reseal it, and wrap the cap with parafilm for extra protection against moisture.
-
Storage of Aliquots: Promptly return the primary container and any new aliquots to the -20°C freezer.
Storage Decision Workflow
The following diagram outlines the logical workflow for receiving and storing the compound to ensure its integrity.
References
- 1. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Welcome to the technical support center for the synthesis of (S)-(-)-3-(acetylthio)-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this key pharmaceutical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to identify, control, and mitigate common impurities encountered during your experiments.
I. Introduction to the Synthesis and its Challenges
This compound is a critical chiral building block, most notably in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Captopril.[1] The most prevalent synthetic route involves the Michael addition of thioacetic acid to methacrylic acid. While seemingly straightforward, this reaction is susceptible to the formation of various impurities that can impact the yield, purity, and overall success of the synthesis of the final active pharmaceutical ingredient (API).
Controlling the impurity profile of this intermediate is paramount, as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy.[2][3] This guide will delve into the common impurities, their mechanisms of formation, and practical strategies for their control.
II. Common Synthesis Impurities: Identification and Formation
A thorough understanding of the potential impurities is the first step toward effective control. The table below summarizes the most common impurities associated with the synthesis of this compound.
| Impurity Name | Structure | Typical Source / Formation Mechanism |
| Unreacted Starting Materials | ||
| Methacrylic Acid | CH₂=C(CH₃)COOH | Incomplete reaction.[4] |
| Thioacetic Acid | CH₃COSH | Incomplete reaction or excess reagent.[4][5] |
| Process-Related Impurities | ||
| (R)-(+)-3-(Acetylthio)-2-methylpropionic Acid | Enantiomer of the desired product | Lack of stereochemical control during synthesis or resolution.[6] |
| (RS)-3-(Acetylthio)-2-methylpropionic Acid (Captopril Impurity G) | Racemic mixture | Non-stereoselective synthesis.[7][8] |
| Methacrylic Acid Dimer/Oligomers | Dimer: HOOC(CH₃)C=CHCH₂(CH₃)C(H)COOH | Thermal or acid-catalyzed self-addition of methacrylic acid. |
| Degradation Impurities | ||
| 3-Mercapto-2-methylpropionic Acid | HSCH₂CH(CH₃)COOH | Hydrolysis of the acetylthio group. |
| Disulfide of 3-mercapto-2-methylpropionic acid | [-SCH₂CH(CH₃)COOH]₂ | Oxidation of the corresponding thiol. |
Mechanism of Impurity Formation
The primary reaction for the synthesis is a nucleophilic 1,4-addition (Michael addition) of thioacetic acid to the α,β-unsaturated carbonyl system of methacrylic acid.
Caption: Synthetic pathway and a key side reaction.
The primary cause for the formation of dimers and oligomers of methacrylic acid is the inherent reactivity of the α,β-unsaturated system, which can undergo self-addition, particularly at elevated temperatures or in the presence of acid or base catalysts.[9]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials. | 1. Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure completion.[4] 2. Optimize the reaction temperature. While heating can increase the reaction rate, it can also promote side reactions.[4] A balance must be struck. 3. Ensure the purity of methacrylic acid and thioacetic acid. Impurities in starting materials can inhibit the reaction or lead to byproducts.[10] |
| High Levels of Unreacted Methacrylic Acid | 1. Insufficient amount of thioacetic acid. 2. Short reaction time. | 1. Use a slight excess of thioacetic acid to drive the reaction to completion. 2. Extend the reaction time and monitor for the disappearance of methacrylic acid. |
| Presence of Methacrylic Acid Dimers/Oligomers | 1. High reaction temperature. 2. Presence of radical initiators or certain catalysts. | 1. Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Ensure the absence of radical initiators. If a catalyst is used, ensure it does not promote the polymerization of methacrylic acid. |
| Incorrect Stereoisomer or Racemic Mixture | 1. Use of a non-stereoselective catalyst or reaction conditions. 2. Ineffective resolution of a racemic mixture. | 1. For a stereoselective synthesis, employ a chiral catalyst or a chiral auxiliary.[6][11] 2. If performing a resolution, optimize the crystallization conditions (solvent, temperature, seeding) to selectively isolate the desired diastereomeric salt.[1] |
| Product Degradation (e.g., presence of thiol) | 1. Hydrolysis of the thioester during workup or storage. 2. Exposure to strong acids or bases. | 1. Perform the workup under neutral or mildly acidic conditions. 2. Store the final product in a cool, dry place, protected from light and moisture. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis to minimize impurities?
A1: Temperature control is arguably the most critical parameter. While higher temperatures can accelerate the desired Michael addition, they significantly promote the dimerization and polymerization of methacrylic acid, a common and often difficult-to-remove impurity.[4][9] Maintaining the lowest effective temperature is key to a clean reaction profile.
Q2: How can I effectively remove unreacted methacrylic acid from my final product?
A2: Unreacted methacrylic acid can often be removed during the workup. A carefully controlled extraction with a mildly basic aqueous solution (e.g., sodium bicarbonate solution) can selectively remove the more acidic methacrylic acid. However, be cautious as a strongly basic solution can hydrolyze the thioester product. Subsequent purification by distillation or crystallization can further reduce its levels.
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
For reaction monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can provide a quick assessment of the consumption of starting materials.
-
For final product purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main product and its impurities.[12] A chiral HPLC method is necessary to determine the enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the product and identification of any major impurities.
Q4: My synthesis resulted in a racemic mixture. What is the best way to resolve the enantiomers?
A4: The classical method for resolving carboxylic acids is through the formation of diastereomeric salts using a chiral amine as a resolving agent. For this compound, chiral amines like L-(+)-2-aminobutanol have been used.[1] The process involves reacting the racemic acid with the chiral amine to form a mixture of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Q5: Are there any specific safety precautions I should take when working with thioacetic acid?
A5: Yes, thioacetic acid is a volatile liquid with a strong, unpleasant odor.[5] It is also flammable and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
V. Experimental Protocols
Protocol 1: Synthesis of (RS)-3-(Acetylthio)-2-methylpropionic Acid
This protocol describes a general procedure for the synthesis of the racemic compound.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methacrylic acid (1.0 eq) and thioacetic acid (1.1 eq).
-
Heat the mixture gently to 50-60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC until the methacrylic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain (RS)-3-(acetylthio)-2-methylpropionic acid.
Protocol 2: HPLC Method for Purity Analysis
The following is a general HPLC method that can be adapted for the analysis of this compound and its impurities. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).
-
Gradient: Start at a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
For enantiomeric purity, a chiral column (e.g., a polysaccharide-based column) with a suitable mobile phase (often a mixture of alkanes and alcohols) will be necessary.
Caption: A simplified workflow for HPLC purity analysis.
VI. Conclusion
The synthesis of this compound, while a well-established process, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and implementing robust analytical monitoring and purification strategies, researchers can consistently produce high-purity material suitable for downstream applications in pharmaceutical development. This guide provides a foundational resource for troubleshooting common issues and ensuring the integrity of your synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. fda.gov [fda.gov]
- 3. API starting materials - New Q&A document for ICH Q11 - ECA Academy [gmp-compliance.org]
- 4. prepchem.com [prepchem.com]
- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 6. rijournals.com [rijournals.com]
- 7. scbt.com [scbt.com]
- 8. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Welcome to the technical support guide for the synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate, notably used in the synthesis of Captopril.[1] Our goal is to provide actionable insights and troubleshooting strategies to help you overcome common challenges and improve your synthesis yield and purity. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Acetylthio)-2-methylpropionic acid, and what is a typical yield for the initial step?
The most prevalent and straightforward method for synthesizing the racemic version of this compound is through a 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[2][3] This reaction is typically performed neat or with minimal solvent. The process often involves heating the mixture initially to start the reaction, followed by a longer period at room temperature to ensure it proceeds to completion.[3]
While yields can vary based on scale and specific conditions, a well-executed reaction can produce the racemic acid in good yield. For instance, one documented procedure reports a yield of approximately 70-75% after vacuum distillation.[3] A patent describing a similar process claims a total yield of up to 69% or higher for a three-step process starting from methacrylic acid.[4]
Q2: My initial synthesis produces a racemic mixture. How do I obtain the desired (S)-(-)-enantiomer, and how does this affect my overall yield?
Obtaining the enantiomerically pure this compound requires a chiral resolution step.[5] This is the most critical phase for achieving the desired final product and significantly impacts your overall yield. The standard approach involves reacting the racemic acid with a chiral amine (a "resolving agent") to form a pair of diastereomeric salts.[5][6] These salts have different physical properties, most importantly, different solubilities in a given solvent, which allows them to be separated by fractional crystallization.[5]
A key point to understand is that this resolution fundamentally limits your yield. Since the initial mixture is 50% (S)-enantiomer and 50% (R)-enantiomer, the maximum theoretical yield for the desired (S)-isomer from a single resolution is 50%. To improve upon this, advanced strategies involve recovering the unwanted (R)-isomer from the mother liquor and racemizing it back to the DL-mixture for reuse.[6]
Q3: What are the critical quality control checks I should perform during this synthesis?
Vigilant monitoring is key to a successful synthesis.
-
Reaction Completion (Racemic Synthesis): Before workup and purification, it is crucial to confirm that the starting materials have been fully consumed. NMR spectroscopy is an effective tool for verifying the disappearance of the vinyl protons of methacrylic acid.[3]
-
Purity After Distillation: After vacuum distillation of the racemic acid, assess its purity using Gas Chromatography (GC) or NMR to ensure that residual starting materials or byproducts are removed. A purity of >98.5% is achievable with simple distillation.[4]
-
Enantiomeric Purity (After Resolution): The success of the chiral resolution is measured by the enantiomeric excess (e.e.). This is determined using a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (Chiral HPLC).[7][8] This will quantify the ratio of the (S)- to (R)-enantiomers in your crystallized product.
Troubleshooting Guide: Improving Yield
This section addresses specific problems that can lead to reduced yields during the synthesis and resolution processes.
Problem Area 1: Low Yield in Racemic Synthesis (Thioacetic Acid + Methacrylic Acid)
Q: I'm getting a low yield of racemic 3-(Acetylthio)-2-methylpropionic acid after distillation. What are the likely causes and solutions?
Low yields in the initial Michael addition are often traced back to reaction conditions, starting material quality, or purification inefficiencies.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The 1,4-addition requires sufficient time and activation energy. Insufficient heating or reaction time means unreacted methacrylic acid and thioacetic acid remain. | Ensure the initial heating step is adequate (e.g., 1 hour on a steam bath) and allow the reaction to proceed for an extended period (e.g., 18+ hours) at room temperature to drive it to completion.[3] Monitor completion by NMR or TLC. |
| Side Reactions | Methacrylic acid can undergo self-polymerization, especially at elevated temperatures. Thioacetic acid can be volatile and have a strong odor, and its loss can lead to incorrect stoichiometry.[4] | Use fresh, inhibitor-free methacrylic acid or add a radical inhibitor (like hydroquinone) if polymerization is suspected. Conduct the reaction in a well-sealed vessel to prevent the loss of volatile thioacetic acid. |
| Purification Loss | The product is purified by vacuum distillation.[3] An unstable vacuum, incorrect temperature, or inefficient fraction collection can lead to significant product loss or contamination. | Ensure a stable, high-vacuum system. Use a fractionating column for better separation. Collect the fraction boiling at the correct temperature and pressure (e.g., 128.5-131°C at 2.6 mmHg).[3] |
| Alternative Route Issues | If using an alternative route, such as starting from 3-chloro-2-methylpropanoic acid, the nucleophilic substitution with a sulfur source must be optimized.[2] | Ensure the complete conversion of the chloro-intermediate. This may involve adjusting the base, solvent, and temperature. The subsequent acetylation step also needs to be driven to completion.[4] |
Workflow for Racemic Synthesis
Caption: High-level workflow for the synthesis of the racemic intermediate.
Problem Area 2: Low Yield or Poor Enantiomeric Purity in Chiral Resolution
Q: My yield after chiral resolution is well below the theoretical 50%, or the enantiomeric excess (e.e.) is poor. How can I optimize this critical step?
The resolution of enantiomers by diastereomeric salt crystallization is a delicate process sensitive to multiple variables.[5]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Resolving Agent or Stoichiometry | The choice of resolving agent is critical. The interaction between the acid and the chiral amine must lead to diastereomeric salts with a significant solubility difference. Using an incorrect molar ratio can result in incomplete salt formation or co-precipitation. | L-(+)-2-aminobutanol has been shown to be an effective resolving agent for this specific acid.[6] Use a precise 1:1 molar ratio of the racemic acid to the resolving agent. |
| Suboptimal Solvent System | The solvent determines the solubility of the two diastereomeric salts. If both salts are too soluble, crystallization will be poor. If both are poorly soluble, they may co-precipitate, leading to low enantiomeric purity. | The choice of solvent is critical and often requires empirical optimization. Ethyl acetate and acetone are commonly used solvents for this type of resolution.[6] Start with the literature-recommended solvent and consider screening others if results are poor. |
| Improper Crystallization Conditions | Crystallization kinetics are controlled by temperature and cooling rate. Rapid cooling often traps impurities and the undesired diastereomer in the crystal lattice, reducing enantiomeric purity. Insufficient cooling or time will result in a low yield. | Dissolve the salts at an elevated temperature (e.g., 60°C) and then allow the solution to cool slowly to room temperature over several hours. Seeding the solution with a few pure crystals of the desired diastereomeric salt can promote selective crystallization.[6] |
| Inefficient Filtration/Washing | Product can be lost during filtration. Washing the crystals with a solvent in which they are highly soluble will dissolve the product and drastically reduce the yield. | Ensure the crystals are washed with a small amount of cold solvent to remove residual mother liquor without dissolving the desired salt. |
| Failure to Recrystallize | A single crystallization may not be sufficient to achieve high enantiomeric purity (>99% e.e.). | If the initial optical purity is low (e.g., <90%), a recrystallization step is necessary. Dissolve the obtained salt in a minimal amount of fresh, hot solvent and repeat the slow cooling process.[6] |
Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. prepchem.com [prepchem.com]
- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 7. chiraltech.com [chiraltech.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Welcome to the technical support center for the synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate, most notably in the synthesis of Captopril. The stereochemical integrity and chemical purity of this compound are paramount for the efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond standard protocols to address the nuanced challenges and side reactions that can compromise yield and purity. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Managing Common Side Reactions
This section addresses specific issues you may encounter during the synthesis, providing explanations for their root causes and actionable protocols for mitigation.
Issue 1: Significant Disulfide Impurity Detected in Final Product
Q: My analytical data (LC-MS/NMR) shows a prominent impurity with a molecular weight of ~322 g/mol , corresponding to the disulfide dimer of 3-mercapto-2-methylpropionic acid. What is causing this, and how can I prevent it?
A: This is the most common side reaction and stems from the premature hydrolysis of the thioacetate followed by oxidation.
-
Causality: The acetylthio group (-S-C(O)CH₃) serves as a protecting group for the highly reactive thiol (-SH). This thioester bond is susceptible to hydrolysis, particularly under basic conditions (pH > 8) or, to a lesser extent, prolonged exposure to strong acids, yielding the free thiol. Once formed, this free thiol is rapidly oxidized to a disulfide, especially in the presence of atmospheric oxygen. The interconversion between thiols and disulfides is a facile redox process.
-
Preventative Strategy: The core strategy is to maintain a non-hydrolytic environment and minimize exposure to oxidants throughout the synthesis and workup.
-
pH Control: During aqueous extractions or washes, ensure the aqueous phase is maintained at a neutral or slightly acidic pH (4-6). Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for thioesters.
-
Inert Atmosphere: The free thiol is highly susceptible to air oxidation. Conduct the reaction, workup, and solvent removal steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent disulfide formation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Corrective Protocol: If disulfide formation has already occurred, it can often be reversed through a reductive workup before final purification.
Protocol: Reductive Treatment of Disulfide Impurity
-
Dissolve the crude product containing the disulfide impurity in an appropriate organic solvent (e.g., ethyl acetate).
-
Add this solution to a flask containing a mild acidic aqueous solution (e.g., 1 M HCl) that has been thoroughly degassed.
-
Add zinc powder (0.5 to 1.0 g per 10 g of crude product) portion-wise with vigorous stirring under an inert atmosphere.
-
Stir the biphasic mixture for 1-2 hours at room temperature. Monitor the disappearance of the disulfide spot by TLC or LC-MS.
-
Once the reduction is complete, filter off the excess zinc powder.
-
Separate the organic layer, wash with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Note: This procedure regenerates the free thiol, not the desired thioacetate. The product would need to be re-acetylated if the thioacetate is required for subsequent steps.
-
Diagram: Pathway to Disulfide Impurity
Caption: Formation of disulfide impurity via hydrolysis and oxidation.
Issue 2: Low Optical Rotation Suggesting Racemization
Q: The specific rotation of my purified this compound is significantly lower than the literature value, indicating partial racemization. When is this most likely to occur?
A: Racemization likely occurs due to the deprotonation of the chiral center at the C2 position, which is alpha to the carboxylic acid.
-
Causality: The proton on the chiral carbon (the α-carbon) is acidic due to the electron-withdrawing effect of the adjacent carboxyl group. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent re-protonation of this intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers, thus reducing the optical purity. This process is exacerbated by elevated temperatures and prolonged exposure to basic conditions.
-
Preventative Strategy: Avoid basic conditions, especially when heat is applied.
-
Base Selection: If a base is required (e.g., for a salt formation or extraction), use a weak, non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) at low temperatures (0-5 °C). Avoid strong bases like hydroxides (NaOH, KOH) or alkoxides if the chiral center's integrity is at risk.
-
Temperature Control: Perform all steps, particularly those involving any base, at the lowest practical temperature.
-
Limit Exposure Time: Minimize the time the material is in a basic solution. Neutralize promptly after any base-mediated step.
-
Diagram: Mechanism of Racemization
Caption: Base-mediated racemization via a planar enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for monitoring the reaction and assessing final product purity?
A: A combination of techniques is recommended for comprehensive analysis.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress to observe the consumption of starting materials (e.g., methacrylic acid) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile starting materials or byproducts. Derivatization may be necessary to analyze the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for purity assessment. A reverse-phase method (e.g., C18 column) with UV detection can quantify the main product and non-chiral impurities like the disulfide.
-
Chiral HPLC: This is essential for determining enantiomeric purity (e.g., the ratio of S to R enantiomer). This requires a specific chiral stationary phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying impurities if they are present in sufficient concentration (>1-5%).
Q2: My initial synthesis is the addition of thioacetic acid to methacrylic acid. What conditions favor a clean and complete reaction?
A: This Michael-type addition reaction is typically straightforward but benefits from optimized conditions. The reaction involves adding thioacetic acid to methacrylic acid, often heated for a period before being allowed to continue at room temperature.
-
Stoichiometry: Using a slight excess of one reagent (typically the less expensive or more easily removed one, like thioacetic acid) can help drive the reaction to completion.
-
Temperature: An initial heating period (e.g., on a steam bath for one hour) helps initiate the reaction, which can then be left at room temperature to proceed to completion over several hours (e.g., 18 hours).
-
Solvent-Free vs. Solvent: The reaction can often be run neat (without solvent), which maximizes reactant concentration. If a solvent is used, a non-protic solvent is preferable.
-
Monitoring: Use NMR or GC to confirm the disappearance of the vinylic protons of methacrylic acid, which signals the completion of the reaction before proceeding to distillation or workup.
Q3: Can I use a stronger nucleophile than thioacetic acid to improve reaction times?
A: While using a salt of thioacetic acid (a thiolate) would be a more potent nucleophile, it introduces significant risks. Thiolates are strongly basic and would increase the likelihood of both thioester hydrolysis and racemization of the product. The conjugate addition of neutral thioacetic acid is generally a cleaner and more controllable method for this specific synthesis.
Q4: What are the key considerations for purifying the final product?
A: Vacuum distillation is a common method for purifying the racemic acid. However, for the chiral product, which is often a solid or oil, purification typically involves:
-
Aqueous Workup: As detailed in the troubleshooting section, perform extractions under neutral or slightly acidic conditions with degassed solutions.
-
Crystallization/Resolution: If the racemic mixture is synthesized first, a classical resolution step using a chiral amine base (like L-(+)-2-aminobutanol) is required to selectively crystallize the diastereomeric salt of the desired (S)-enantiomer.
-
Chromatography: If distillation or crystallization is not effective, column chromatography on silica gel can be used. Care must be taken to use a solvent system that does not promote on-column decomposition.
| Process Step | Recommended pH Range | Key Rationale |
| Reaction | N/A (Often neat/aprotic) | Avoid aqueous basic conditions. |
| Aqueous Workup/Extraction | 4.0 - 6.5 | Minimizes base-catalyzed hydrolysis of the thioester. |
| Final Product Storage | N/A (Store as solid/oil) | Store under inert gas, protected from light and moisture. |
Technical Support Center: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid Synthesis
Welcome to the technical support guide for the synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges, particularly those related to low yields, and provide detailed troubleshooting protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
This compound is a critical chiral intermediate used in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key building block for the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and certain types of congestive heart failure.[1][3][4] The specific (S)-configuration of this intermediate is paramount, as it directly determines the therapeutic efficacy and potency of the final drug product.[1][3]
Q2: What are the common synthetic routes to produce this compound?
There are two main strategies for synthesizing 3-(Acetylthio)-2-methylpropionic acid:
-
Racemic Synthesis followed by Chiral Resolution: This is a very common industrial approach. It begins with the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid to produce a racemic mixture (DL) of 3-(acetylthio)-2-methylpropionic acid.[5][6] This mixture is then separated into its constituent enantiomers using a chiral resolving agent.[7]
-
Asymmetric Synthesis: These routes aim to directly produce the desired (S)-enantiomer, often starting from a chiral precursor. For instance, a synthesis starting from the microbiologically derived (S)-3-hydroxy-2-methylpropanoic acid has been described.[8] Another approach involves a multi-step process starting from methacrylic acid that introduces the thiol group and is then followed by acetylation.[4]
Q3: What are the most common reasons for low yields in this synthesis?
Low yields can stem from several stages of the process:
-
Incomplete Michael Addition: The initial reaction between thioacetic acid and methacrylic acid may not go to completion.
-
Side Reactions: Polymerization of methacrylic acid can be a competing side reaction, reducing the amount of substrate available.
-
Inefficient Chiral Resolution: This is a major bottleneck. Poor selection of the resolving agent, suboptimal crystallization conditions, or incomplete separation of diastereomeric salts can lead to significant loss of the desired (S)-enantiomer.[7]
-
Purification Losses: Each purification step, such as distillation or extraction, carries the risk of product loss. The final product is typically purified by vacuum distillation.[6]
Q4: Why is obtaining the pure (S)-enantiomer so critical?
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. For Captopril, the therapeutic effect is almost exclusively attributed to the molecule derived from the (S)-enantiomer of the 3-(acetylthio)-2-methylpropionic acid intermediate.[1][3] The other enantiomer may be inactive or could even contribute to undesirable side effects. Therefore, achieving high optical purity is essential for the safety and efficacy of the final active pharmaceutical ingredient (API).
Troubleshooting Guides & Protocols
This section provides in-depth solutions to specific problems encountered during the synthesis.
Guide 1: Overcoming Low Yield in the Racemic Synthesis (Michael Addition)
The reaction of thioacetic acid with methacrylic acid is the foundational step for the racemic approach. Low conversion is a frequent issue.
Issue: The yield of racemic 3-(acetylthio)-2-methylpropionic acid is below expectations (<80%).
Causality & Troubleshooting
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The Michael addition is an equilibrium-driven process. Insufficient reaction time or inadequate temperature can prevent the reaction from reaching completion. | The reaction often requires an initial heating period to overcome the activation energy, followed by an extended period at room temperature to drive the equilibrium towards the product. A typical procedure involves heating for one hour and then allowing the mixture to stand for 18 hours.[6] |
| Reagent Quality | Thioacetic acid can be volatile and has a strong, irritating odor.[4] If not handled or stored properly, its effective concentration can decrease. Methacrylic acid can contain inhibitors to prevent polymerization during storage. | Use freshly opened or properly stored thioacetic acid. Ensure methacrylic acid is of high purity. Confirm reaction completion via NMR spectroscopy before proceeding to distillation.[6] |
| Side Reactions | Methacrylic acid can undergo radical polymerization, especially when heated. This side reaction consumes the starting material and complicates purification. | While not always necessary, the addition of a radical inhibitor like hydroquinone can be considered if polymerization is suspected, although this is not mentioned in standard literature preparations.[6] |
Optimized Experimental Protocol: Racemic Synthesis
This protocol is based on established literature methods.[6]
Objective: To synthesize racemic 3-acetylthio-2-methylpropanoic acid.
Materials:
-
Thioacetic acid (50 g)
-
Methacrylic acid (40.7 g)
Procedure:
-
In a suitable reaction flask, combine thioacetic acid and methacrylic acid.
-
Heat the mixture on a steam bath for one hour.
-
Remove from heat and allow the mixture to stand at room temperature for 18 hours.
-
Verification (Optional but Recommended): Obtain an NMR spectrum of a small aliquot to confirm the complete consumption of methacrylic acid.
-
Purify the crude product by distillation under reduced pressure (in vacuo).
-
Collect the fraction boiling at 128.5-131°C at 2.6 mmHg.
Workflow Diagram: Racemic Synthesis
Caption: Workflow for the racemic synthesis of the target acid.
Guide 2: Improving Yield and Purity in Chiral Resolution
This is often the most critical and challenging step for isolating the desired (S)-enantiomer. Using an effective resolving agent and optimizing crystallization are key.
Issue: Low yield or poor optical purity of this compound after resolution.
Causality & Troubleshooting
| Potential Cause | Scientific Explanation | Recommended Solution |
| Ineffective Resolving Agent | The resolving agent forms diastereomeric salts with the racemic acid. The efficiency of the resolution depends on the difference in solubility between these two diastereomeric salts. An inappropriate agent will not provide a clean separation. | L-(+)-2-aminobutanol has been demonstrated to be a highly effective resolving agent, as it selectively crystallizes the salt of the desired D-(-) (equivalent to S) enantiomer.[7] |
| Incorrect Stoichiometry | Using an incorrect molar ratio of the resolving agent to the racemic acid can lead to incomplete salt formation or co-precipitation of the unwanted diastereomer, reducing both yield and optical purity. | Use an equimolar amount of the resolving agent relative to the racemic acid (a 1:1 molar ratio) to ensure complete formation of the diastereomeric salts.[7] |
| Suboptimal Crystallization | Crystallization is highly sensitive to solvent, temperature profile, and agitation. Rapid cooling or the wrong solvent can trap impurities or cause the unwanted diastereomer to crystallize. | Use ethyl acetate as the solvent. Heat the solution to ensure complete dissolution, then seed with pure crystals of the desired diastereomeric salt and allow it to cool slowly to ambient temperature over several hours with stirring.[7] |
Optimized Experimental Protocol: Chiral Resolution
This protocol is adapted from a patented method for resolving the racemic mixture.[7]
Objective: To resolve racemic 3-acetylthio-2-methylpropanoic acid to obtain the pure (S)-enantiomer.
Materials:
-
DL-(±)-3-acetylthio-2-methylpropionic acid (76.8 g, 0.474 mol)
-
L-(+)-2-aminobutanol (42.19 g, 0.474 mol)
-
Ethyl acetate (80 ml)
-
Seed crystals of pure D-(-)-3-acetylthio-2-methylpropionic acid L-(+)-2-aminobutanol salt
-
Strong acid (e.g., HCl) for liberation of the free acid
Procedure:
Part A: Selective Crystallization
-
Dissolve the racemic acid in ethyl acetate in a reaction flask.
-
Under agitation, add the L-(+)-2-aminobutanol at ambient temperature.
-
Heat the resulting solution to 60°C to ensure complete dissolution.
-
Immediately after reaching 60°C, "seed" the solution with a small amount of pure salt crystals.
-
Maintain stirring and allow the mixture to cool slowly to ambient temperature over 5 hours.
-
Filter the resulting crystalline precipitate and wash with cold ethyl acetate to isolate the diastereomeric salt.
Part B: Liberation of the Free (S)-Acid
-
Suspend the isolated salt in water.
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) to pH 1-2. This displaces the aminobutanol and liberates the free carboxylic acid.
-
Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, D-(-)-3-acetylthio-2-methylpropionic acid (the S-enantiomer).
Workflow Diagram: Chiral Resolution Process
Caption: Step-by-step workflow for the chiral resolution.
Guide 3: Troubleshooting an Alternative Synthesis Route
Some methods avoid chiral resolution by starting with 3-mercapto-2-methylpropanoic acid and acetylating it.[4]
Issue: Low yield during the acetylation of 3-mercapto-2-methylpropanoic acid.
Causality & Troubleshooting
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inefficient Acetylation | The thiol group (-SH) must be acetylated to form the thioester (-S-Ac). Incomplete reaction can occur if the acetylating agent is not reactive enough or if conditions are not optimal. | Use a reactive acetylating agent like acetyl chloride or acetic anhydride. The reaction with acetic anhydride is typically performed in water under alkaline conditions.[4] |
| Incorrect pH Control | When using acetic anhydride in an aqueous medium, the reaction needs to be maintained under alkaline conditions to facilitate the nucleophilic attack of the thiolate anion on the anhydride. | The reaction should be carried out under alkaline conditions. The patent suggests a base-to-substrate equivalent ratio of 2.0:1 to 5:1.[4] |
| Substrate Purity | The starting material, 3-mercapto-2-methylpropanoic acid, may contain impurities or have partially oxidized to form disulfides, which will not undergo acetylation. | Ensure the purity of the starting 3-mercapto-2-methylpropanoic acid. Use it as fresh as possible to avoid oxidation. |
Optimized Experimental Protocol: Acetylation Step
This protocol is conceptualized based on a patented alternative synthesis.[4]
Objective: To acetylate 3-mercapto-2-methylpropanoic acid.
Materials:
-
3-mercapto-2-methylpropanoic acid (Formula III in the patent)
-
Acetylating agent (e.g., acetic anhydride)
-
Base (e.g., NaOH)
-
Solvent (e.g., water)
Procedure:
-
Dissolve the 3-mercapto-2-methylpropanoic acid in water.
-
Add a sufficient amount of base (e.g., sodium hydroxide solution) to achieve alkaline conditions (pH > 7).
-
Cool the reaction mixture (e.g., to 0-10°C).
-
Slowly add the acetylating agent (e.g., acetic anhydride) while maintaining the temperature and alkaline pH. The reaction time is typically 2-12 hours.[4]
-
After the reaction is complete, acidify the mixture to pH 1-2 to precipitate the product.
-
Isolate the product via filtration or extraction, followed by purification (e.g., distillation). A yield of over 90% for this step has been reported.[4]
Workflow Diagram: Alternative Acetylation Route
Caption: Workflow for the acetylation of 3-mercapto-2-methylpropanoic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Captopril synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 8. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid purification challenges and solutions
Welcome to the technical support guide for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate. As a key building block in the synthesis of Captopril, an important antihypertensive agent, achieving high chemical and enantiomeric purity is paramount.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the unique challenges associated with the purification of this sulfur-containing carboxylic acid.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the handling and purification of this compound.
Q1: What is the most critical quality attribute to monitor during the purification of this compound?
A: Unquestionably, the most critical attribute is enantiomeric purity . The biological activity of Captopril is stereospecific, residing in the final molecule derived from the (S)-enantiomer of this intermediate. The presence of the (R)-enantiomer is considered an impurity and must be minimized. Therefore, purification strategies must be specifically designed to separate these enantiomers effectively.
Q2: Besides the (R)-enantiomer, what are the most common process-related impurities?
A: Common impurities often stem from the synthesis route, which typically involves the reaction of methacrylic acid and thioacetic acid.[4] Potential impurities include:
-
Unreacted Starting Materials: Methacrylic acid and thioacetic acid.
-
Hydrolysis Product: 3-Mercapto-2-methylpropionic acid, formed by the cleavage of the thioester bond, especially in the presence of water and strong acid or base.
-
Oxidation Products: The thiol group is susceptible to oxidation, which can lead to disulfide formation.
-
Racemic Form: The racemic mixture, DL-3-(Acetylthio)-2-methylpropionic acid, is sometimes referred to as Captopril Impurity G.[5][6]
Q3: My purified product shows a broad melting point and a specific rotation [α]D value that is lower than the literature value. What is the most probable cause?
A: This is a classic indicator of insufficient enantiomeric purity. The presence of the (R)-enantiomer disrupts the crystal lattice of the desired (S)-enantiomer, leading to a depressed and broadened melting point. Since the two enantiomers rotate plane-polarized light in opposite directions, contamination with the (R)-isomer will cause the net specific rotation to be less negative (closer to zero) than that of the pure (S)-enantiomer.
Q4: What are the recommended storage conditions for the purified this compound?
A: Due to the labile nature of the thioester bond, proper storage is crucial to maintain purity. We recommend the following:
-
Temperature: Store at low temperatures, preferably at -20°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfur atom.
-
Moisture: Protect from moisture to minimize the risk of hydrolysis. Use a tightly sealed container with a desiccant if necessary.
Part 2: Troubleshooting Guide for Common Purification Scenarios
This section provides detailed workflows and protocols to address specific challenges encountered during purification.
Scenario 1: Low Enantiomeric Purity After Initial Synthesis
You have completed the synthesis, and a preliminary chiral HPLC analysis indicates a significant percentage of the undesired (R)-enantiomer. The goal is to resolve the racemic mixture to obtain the pure (S)-enantiomer.
The choice between diastereomeric salt crystallization and preparative chromatography depends on scale, available equipment, and cost considerations.
Caption: Decision tree for chiral purification method selection.
This method leverages the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7] This protocol is based on a patented method using L-(+)-2-aminobutanol as the resolving agent.[7]
Materials:
-
DL-3-(Acetylthio)-2-methylpropionic acid
-
L-(+)-2-aminobutanol (chiral resolving agent)
-
Ethyl acetate (solvent)
-
Acetone (recrystallization solvent)
-
Hydrochloric acid (e.g., 2M HCl)
-
Sodium sulfate or magnesium sulfate (drying agent)
-
Deionized water
Experimental Workflow:
Caption: Process flow for diastereomeric salt resolution.
Step-by-Step Procedure:
-
Salt Formation: In a suitable flask, dissolve the racemic DL-3-(acetylthio)-2-methylpropionic acid in ethyl acetate (a typical starting ratio is ~5-10 mL of solvent per gram of acid). Add a near-stoichiometric amount of L-(+)-2-aminobutanol while stirring.[7]
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield. The diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid (which corresponds to the desired S-enantiomer) with L-(+)-2-aminobutanol should selectively crystallize.[7]
-
Isolation and Recrystallization: Filter the solid precipitate and wash it with a small amount of cold ethyl acetate. To enhance enantiomeric purity, recrystallize the salt from a suitable solvent like acetone.[7]
-
Quality Control Check: At this stage, a small sample of the salt can be converted back to the free acid and analyzed by chiral HPLC or polarimetry to determine if the desired diastereomeric purity has been achieved. If not, another recrystallization may be necessary.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water. Cool the solution in an ice bath and slowly add hydrochloric acid with stirring until the pH is approximately 1-2.
-
Extraction and Isolation: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Scenario 2: Product Degradation Detected During Work-up
You notice a new peak appearing in your HPLC chromatogram during an aqueous work-up, especially after adjusting the pH with a strong base.
Problem: Thioester Hydrolysis. The acetylthio group (-S-Ac) is an ester and is susceptible to hydrolysis, particularly under basic conditions, to form a thiol (-SH) and acetate.
Causality: The carbonyl carbon of the thioester is electrophilic and can be attacked by nucleophiles, including hydroxide ions or even water. This reaction is often faster than for oxygen esters.
Solutions & Preventative Measures:
-
Minimize Time in Solution: Do not let aqueous solutions of the compound sit for extended periods, especially at non-neutral pH.
-
Use Weaker Bases: When an extraction requires a basic aqueous phase, consider using a weaker base like sodium bicarbonate instead of sodium hydroxide to minimize the rate of hydrolysis.
-
Temperature Control: Perform all aqueous extractions and pH adjustments at low temperatures (0-5 °C) to slow the rate of hydrolysis.
-
Use Degassed Solvents: Oxygen can promote oxidative side reactions with the resulting thiol. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can be beneficial.
Part 3: Data & Analytical Methodologies
Accurate analysis is key to a successful purification. This section compares common analytical techniques and provides a starting point for method development.
| Technique | Application | Advantages | Disadvantages |
| Diastereomeric Crystallization | Chiral Purification (Preparative) | Scalable, cost-effective for large quantities.[7] | Indirect method, requires screening of resolving agents and solvents, involves extra steps. |
| Preparative Chiral HPLC/SFC | Chiral Purification (Preparative) | Direct separation, high purity achievable, faster method development.[8][9] | High cost of columns and solvents, limited scalability. |
| Chiral HPLC | Purity Analysis (Analytical) | Gold standard for determining enantiomeric excess (e.e.).[10][11] | Requires specialized and expensive chiral columns. |
| Achiral Reverse-Phase HPLC | Purity Analysis (Analytical) | Excellent for quantifying chemical (non-enantiomeric) impurities. | Cannot separate enantiomers. |
| NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure and can detect gross impurities.[4][12] | Cannot distinguish enantiomers without a chiral shift reagent; low sensitivity for minor impurities. |
| Polarimetry (Specific Rotation) | Purity Indication (Analytical) | Fast, simple check for enantiomeric enrichment.[7] | Not quantitative for high purities; highly sensitive to concentration, solvent, and temperature. |
This protocol provides a robust starting point for determining the enantiomeric purity of this compound. Method optimization will be required based on the specific column and instrumentation used. Chiral separations are often achieved under normal-phase conditions.[10][11]
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane and Isopropanol. A common starting point is 90:10 (Hexane:IPA). Add a small amount of TFA (e.g., 0.1%) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: 90:10 Hexane:IPA + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject a sample of the racemic material first to identify the retention times of both the (S) and (R) enantiomers. Then, inject the purified sample. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers using the formula: % e.e. = |(Area_S - Area_R)| / (Area_S + Area_R) * 100.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Captopril synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 6. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 7. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Welcome to the technical support center for (S)-(-)-3-(Acetylthio)-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your reaction mixture. As an important intermediate in the synthesis of drugs like Captopril, achieving high purity is critical.[1][2][3][4][5] This resource offers field-proven insights and detailed protocols to help you navigate common purification challenges.
Troubleshooting Guide: Isolating Your Product from Starting Materials
The synthesis of this compound typically involves the reaction of methacrylic acid and thioacetic acid.[6] Consequently, these are the most probable unreacted starting materials that need to be removed from your crude product.
Visualizing the Purification Workflow
The following diagram outlines the general workflow for the purification of this compound from its common starting materials.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: My final product has a sharp, unpleasant odor. What is the likely cause and how can I remove it?
A: A persistent, sharp odor is often indicative of residual thioacetic acid. Thioacetic acid is a volatile compound with a strong, unpleasant smell. To remove it, an aqueous extraction with a mild base is highly effective.[7] Thioacetic acid is more acidic than the product, allowing for its selective deprotonation and extraction into the aqueous phase as its salt.[7]
Q2: How can I effectively remove unreacted methacrylic acid from my product?
A: Similar to thioacetic acid, unreacted methacrylic acid can be removed by a basic aqueous wash.[8][9] By washing the organic solution of your crude product with a mild base like sodium bicarbonate (NaHCO₃), the methacrylic acid is converted to its sodium salt, which is soluble in water and thus extracted from the organic layer.[9] Multiple extractions may be necessary for complete removal.
Q3: Is distillation a suitable method for purifying this compound?
A: Yes, vacuum distillation can be an effective final purification step.[6] The boiling point of the desired product is reported to be 128.5°-131°C at 2.6 mmHg.[6] This method is particularly useful for removing less volatile impurities. However, it is often preceded by an aqueous workup to remove the bulk of the unreacted starting materials.
Q4: What analytical techniques can I use to assess the purity of my final product?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structure of your product and the absence of starting materials.[6] Gas Chromatography (GC) can also be employed to determine the purity of the final product, with reported purities of over 98.5% being achievable.[1]
Detailed Experimental Protocols
Protocol 1: Aqueous Extraction for Removal of Unreacted Starting Materials
This protocol describes a standard liquid-liquid extraction procedure to remove acidic impurities like thioacetic acid and methacrylic acid.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Beakers and flasks.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 5% aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh 5% NaHCO₃ solution two more times, or until no more gas evolution is observed upon addition of the basic solution.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining salts.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
This protocol is intended as a final purification step after the initial aqueous workup.
Materials:
-
Crude this compound (post-extraction).
-
Distillation apparatus suitable for vacuum distillation (e.g., short-path distillation apparatus).
-
Vacuum pump with a pressure gauge.
-
Heating mantle and stirrer.
-
Receiving flasks.
Procedure:
-
Ensure the distillation apparatus is clean and dry.
-
Place the crude product into the distillation flask.
-
Assemble the distillation apparatus and connect it to the vacuum pump.
-
Begin stirring the contents of the distillation flask.
-
Gradually reduce the pressure to the desired level (e.g., ~2.6 mmHg).
-
Slowly heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Collect the main fraction distilling at the expected boiling point (128.5°-131°C at 2.6 mmHg) in a clean, pre-weighed receiving flask.[6]
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
References
- 1. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 3. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 4. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple procedure for extracting methacrylic acid from water-miscible methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid Stability
Welcome to the technical support guide for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this critical chemical intermediate. As a key precursor in the synthesis of Captopril, an essential ACE inhibitor, understanding its stability is paramount for reproducible results and high-quality outcomes.[1][2][3]
The Core of the Issue: The Thioester Bond
This compound contains a thioester linkage (R-C(=O)-S-R'), which is the primary source of its stability issues. Unlike their oxygen-containing ester counterparts, thioesters are thermodynamically less stable and kinetically more reactive. This heightened reactivity stems from two key electronic factors:
-
Poor Resonance Stabilization : The larger size of the sulfur atom's 3p orbital results in less effective overlap with the carbon's 2p orbital of the carbonyl group. This diminishes the resonance stabilization that strengthens the bond in a typical oxygen ester.[4][5]
-
Increased Electrophilicity : Due to the reduced resonance, the carbonyl carbon of a thioester carries a greater partial positive charge, making it a more attractive target for nucleophilic attack, such as by water.[4]
-
Superior Leaving Group : The corresponding thiolate (RS⁻) is a better leaving group than an alkoxide (RO⁻) because the negative charge is better stabilized on the larger, more polarizable sulfur atom.[4][5]
These fundamental properties make the molecule susceptible to degradation through several pathways, primarily hydrolysis and oxidation.
Troubleshooting Guide & FAQs
This section addresses common stability-related questions and provides actionable solutions to ensure the integrity of your experiments.
Q1: Why is my solution of this compound losing potency or showing unexpected peaks in HPLC analysis over time?
Short Answer: The most likely cause is hydrolysis of the thioester bond.
Detailed Explanation: Hydrolysis is the cleavage of the thioester bond by water, yielding the corresponding thiol, (S)-3-mercapto-2-methylpropionic acid, and acetic acid. This reaction can occur even with trace amounts of water present in your solvent and is the most common degradation pathway.[5][6] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.
Troubleshooting Steps:
-
Solvent Selection & Preparation:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous grade solvents for preparing your solutions. Solvents should be stored over molecular sieves to maintain dryness.
-
Avoid Protic Solvents (if possible): Protic solvents like water, methanol, and ethanol can directly participate in hydrolysis. If your experiment requires a protic solvent, prepare solutions immediately before use and maintain cold conditions.
-
-
Solution Preparation & Handling:
-
Prepare Solutions Fresh: Due to its inherent instability in solution, it is highly recommended to prepare solutions of this compound immediately prior to use.
-
Work Under Inert Atmosphere: When handling the neat compound or preparing solutions, work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize exposure to atmospheric moisture.
-
-
Storage of Solutions:
-
Short-Term Storage Only: If a solution must be stored, even for a short period, it should be kept at low temperatures (≤ -20°C) in a tightly sealed container, preferably under an inert gas.[7]
-
Q2: I'm observing the formation of a disulfide dimer in my sample. What is causing this and how can it be prevented?
Short Answer: This indicates oxidation. The initial hydrolysis of the thioester exposes a free thiol, which is then readily oxidized to a disulfide.
Detailed Explanation: This is a two-step degradation process. First, the thioester is hydrolyzed as described in Q1, forming (S)-3-mercapto-2-methylpropionic acid. The resulting free thiol (-SH) group is highly susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions, which can catalyze the reaction. Two thiol molecules will then couple to form a disulfide-linked dimer.
Caption: Primary degradation pathways for this compound.
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, thoroughly de-gas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use Chelating Agents: If metal ion contamination is suspected (e.g., from glassware, spatulas, or reagents), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or solution to sequester these catalytic ions.
-
Maintain Inert Atmosphere: As with preventing hydrolysis, handling all materials under an inert atmosphere will prevent atmospheric oxygen from degrading the sample.
Q3: My reaction is pH-sensitive and the compound seems to degrade rapidly under basic or strongly acidic conditions. What is the optimal pH for stability?
Short Answer: Thioesters are most stable in a slightly acidic pH range (typically pH 4-6). They are highly susceptible to base-catalyzed hydrolysis.
Detailed Explanation: The hydrolysis of thioesters is catalyzed by both acid and base, but the base-catalyzed pathway is significantly faster. Hydroxide ions (OH⁻) are potent nucleophiles that readily attack the electrophilic carbonyl carbon. While acid catalysis can also occur, the reaction rate is generally much slower. Therefore, maintaining a slightly acidic pH is crucial for maximizing the solution-state lifetime of the compound.
Troubleshooting & Best Practices:
-
Buffer Selection: If working in an aqueous environment, use a well-chosen buffer system to maintain the pH in the optimal 4-6 range. Citrate or acetate buffers are common choices in this range.
-
Avoid Basic Conditions: Vigorously avoid pH > 7. If your experimental protocol requires basic conditions, the thioester will likely be cleaved rapidly. In such cases, the this compound should be the last reagent added to the reaction mixture, and the reaction should be performed at low temperatures to minimize degradation.
-
Perform a pH Stability Study: If the stability in your specific medium is critical, a simple pH stability study is recommended.
Protocol: Rapid pH Stability Assessment
-
Prepare a series of buffers (e.g., pH 3, 5, 7, 9).
-
Prepare a concentrated stock solution of the compound in an anhydrous organic solvent (e.g., acetonitrile).
-
Spike a small, known volume of the stock solution into each buffer to a final desired concentration.
-
Immediately take a time-zero (T₀) sample from each solution for HPLC analysis.
-
Store the solutions at a controlled temperature (e.g., room temperature or 4°C).
-
Analyze samples at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage of the parent compound remaining at each time point relative to T₀. This will provide a clear picture of its stability profile.
Q4: What are the definitive storage recommendations for this compound, both neat and in solution?
Short Answer: Store the neat compound under an inert atmosphere in a freezer. Solutions should be prepared fresh and used immediately.
Detailed Explanation: Proper storage is the first line of defense against degradation. The recommendations below are designed to minimize exposure to water, oxygen, and heat. The compound is classified as a Dangerous Good for transport, underscoring the need for careful handling.[8]
| Parameter | Neat Compound | In Solution | Rationale |
| Temperature | -20°C or lower[7] | ≤ -20°C (if short-term storage is unavoidable) | Slows the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas overlay in vial headspace | Prevents exposure to atmospheric moisture and oxygen.[9][10] |
| Container | Tightly sealed, amber glass vial | Tightly sealed vial with a PTFE-lined cap | Prevents moisture ingress and protects from light. |
| Solvent | N/A | High-purity, anhydrous, de-gassed aprotic solvent | Minimizes primary degradation reactants (water, oxygen). |
| Duration | Per manufacturer's expiry date | Prepare fresh. Use immediately. | Thioesters are inherently unstable in most solvents. |
Q5: What is the best troubleshooting workflow to diagnose my stability issue?
Short Answer: Follow a logical progression from sample handling to analytical confirmation.
Detailed Explanation: Use the following decision tree to systematically identify the source of instability in your experiment.
Caption: A workflow for troubleshooting stability issues.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid troubleshooting analytical methods
Welcome to the technical support resource for the analytical characterization of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid. This guide is designed for researchers, analytical chemists, and quality control professionals who are developing, validating, or troubleshooting methods for this compound. As a chiral thioester and a key intermediate or impurity in pharmaceutical synthesis (e.g., Captopril Impurity G), this molecule presents unique analytical challenges.[1][2] This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you resolve common issues encountered in the laboratory.
Part 1: General FAQs and Sample Handling
This section addresses overarching issues related to sample integrity and preparation, which are foundational to any successful analytical method.
Q1: My analytical results are inconsistent from day to day. Could my sample be degrading?
A1: Yes, this is a primary concern. The thioester functional group in this compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding the corresponding thiol and acetic acid.
-
Causality: The presence of moisture and non-neutral pH can catalyze the cleavage of the thioester bond. Exposure to elevated temperatures will accelerate this degradation.
-
Troubleshooting & Prevention:
-
Solvent Choice: Prepare standards and samples in a non-aqueous, aprotic solvent like acetonitrile or THF immediately before analysis. If an aqueous buffer is required for HPLC, ensure it is freshly prepared and maintained at a slightly acidic pH (e.g., pH 3-5) to improve stability.
-
Temperature Control: Store stock solutions and samples at low temperatures (-20°C is recommended for long-term storage) and bring them to ambient temperature only just before injection.[2] Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Perform a Stability Study: Analyze the same sample preparation at timed intervals (e.g., 0, 2, 4, 8, 24 hours) to determine its stability in your specific analytical conditions. The appearance of new peaks or a decrease in the main peak area is indicative of degradation.
-
Q2: I'm seeing extraneous "ghost" peaks in my chromatograms, especially during gradient HPLC runs. What's causing this?
A2: Ghost peaks are typically caused by contaminants in the mobile phase or carryover from previous injections.[3]
-
Causality: In gradient elution, contaminants from a weak mobile phase (e.g., water) can accumulate at the head of the column. When the percentage of the stronger organic solvent increases, these contaminants are eluted as sharp or broad peaks.
-
Troubleshooting & Prevention:
-
Solvent Purity: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
System Cleaning: Run a blank gradient (injecting only your mobile phase) to see if the ghost peaks are still present. If they are, the contamination is in your system or solvents.
-
Injector Wash: Ensure your autosampler's needle wash solution is effective. A common choice is a mixture that mimics the strongest mobile phase used in your gradient.
-
Sample Matrix: If the ghost peaks only appear after a sample injection, they are likely late-eluting compounds from a previous run. Increase the run time or add a high-organic wash step at the end of your gradient to flush the column.
-
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the most common technique for the analysis of this compound. The following Q&As address frequent problems.
Q3: My primary peak for this compound is tailing badly. How can I fix this?
A3: Peak tailing for this analyte is almost always due to secondary interactions between the compound's free carboxylic acid group and the HPLC column's stationary phase.
-
Causality: On standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface are acidic. At moderate pH, these silanols can become ionized (Si-O⁻) and interact ionically with any protonated analyte. More significantly, the carboxylic acid on your molecule can interact strongly with active, non-ionized silanols, leading to tailing.[3][4]
-
Troubleshooting & Solutions:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of both the silanol groups and your analyte. Adjusting the mobile phase pH to between 2.5 and 3.5 with an acid like phosphoric acid or formic acid will ensure the carboxylic acid is fully protonated and silanol ionization is minimized.[5]
-
Increase Buffer Strength: An insufficient buffer concentration will not adequately control the on-column pH, leading to mixed ionization states and tailing.[3] A buffer concentration of 10-25 mM is typically a good starting point.
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible and acidic silanol groups, significantly reducing peak tailing for acidic compounds. Consider a column with end-capping technology.
-
Check for Column Overload: Injecting too much sample can cause peak shape distortion, including tailing. Try reducing the injection volume or sample concentration.[6]
-
Troubleshooting Summary: HPLC Peak Shape
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interaction with silanols | Lower mobile phase pH to 2.5-3.5. Use a high-purity, end-capped column.[4][5] |
| Insufficient buffer capacity | Increase buffer concentration to 10-25 mM.[3] | |
| Column overload | Reduce sample concentration or injection volume.[6] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase or a weaker solvent. |
| Column void or collapse | Flush the column; if unresolved, replace the column.[5] | |
| Split Peaks | Clogged inlet frit or column void | Back-flush the column. If unresolved, replace the frit or the column.[4] |
| Sample solvent incompatibility | Ensure the sample solvent is miscible with the mobile phase.[5] |
Q4: My retention time is shifting between injections. What should I check?
A4: Retention time drift points to an unstable system. The cause is usually related to the mobile phase, column temperature, or pump performance.[6]
-
Causality: Chromatographic retention is a highly controlled equilibrium. Any change in mobile phase composition, flow rate, or temperature will shift this equilibrium and, consequently, the retention time.
-
Troubleshooting Workflow: The following diagram illustrates a systematic approach to diagnosing the issue.
Caption: Systematic workflow for troubleshooting HPLC retention time drift.
Part 3: Gas Chromatography (GC) Method Troubleshooting
Direct GC analysis of this compound is not feasible. This section focuses on the necessary derivatization and subsequent analysis.
Q5: Can I analyze this compound directly by GC?
A5: No, direct injection is highly problematic. The compound's carboxylic acid group makes it polar and non-volatile, leading to poor peak shape, thermal degradation in the hot injector, and strong adsorption to the column.[7] Derivatization is mandatory.[8]
Q6: I'm trying to derivatize my sample for GC-MS analysis, but my results are not reproducible. What am I doing wrong?
A6: Incomplete or inconsistent derivatization is the most common failure point. The goal is to convert the polar carboxylic acid into a more volatile and thermally stable ester.[7]
-
Causality: The derivatization reaction must go to completion. The presence of water is highly detrimental as it competes with the analyte for the derivatizing agent, reducing the yield.[8] Reagent stability and reaction conditions (time, temperature) are also critical.
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: Samples must be completely dry. Lyophilize aqueous samples or perform a solvent exchange into an aprotic solvent and dry with sodium sulfate. All glassware and solvents must be free of moisture.[9]
-
Choice of Derivatization Agent:
-
Esterification (e.g., with BF₃-Methanol): This converts the carboxylic acid to its methyl ester. This is a robust method but requires heating and subsequent cleanup to remove the acidic catalyst.[7]
-
Silylation (e.g., with BSTFA or MSTFA): This is a very common and effective method that replaces the acidic proton with a trimethylsilyl (TMS) group. The reaction is fast and often cleaner, but the resulting TMS esters can be sensitive to moisture.[8][9]
-
-
Optimize Reaction Conditions: Do not assume the literature conditions are perfect for your matrix. Systematically vary the reaction time, temperature, and reagent-to-analyte ratio to find the point of maximum and stable derivatization yield.
-
Workflow for Derivatization and GC-MS Analysis
References
- 1. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Welcome to the technical support guide for (S)-(-)-3-(Acetylthio)-2-methylpropionic acid. This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. Unexpected peaks in an NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, in-depth approach to diagnosing and resolving these spectral ambiguities, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I've run a ¹H NMR spectrum of my this compound sample and I'm seeing more peaks than I expected. What is the primary cause?
Observing unexpected signals in the NMR spectrum of this compound is a common issue that can arise from several sources. A pure sample should yield a well-defined set of peaks corresponding to its unique protons. Extraneous peaks typically point to the presence of one or more of the following:
-
Residual Solvents or Reagents: Impurities from the synthesis or purification steps are the most frequent culprits. This includes unreacted starting materials like methacrylic acid or common laboratory solvents.[1][2][3]
-
Sample Degradation: The thioester functional group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of new chemical species.[4][5]
-
Water Content: Residual water in the NMR solvent or sample can appear as a broad peak, the position of which is highly dependent on the solvent and sample concentration.
-
Instrumental or Experimental Artifacts: Issues such as poor shimming, incorrect parameter settings, or sample concentration effects can also manifest as spectral artifacts.[6][7]
The first step in troubleshooting is to compare your spectrum against the expected chemical shifts for the pure compound and then systematically evaluate the possibility of each of the sources listed above.
Q2: What are the expected ¹H NMR signals for a pure sample of this compound?
A definitive identification of anomalous peaks begins with a solid understanding of the expected spectrum. The structure of this compound gives rise to five distinct proton environments. While exact chemical shifts can vary slightly based on the solvent, concentration, and instrument, the following table provides a reliable reference.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Multiplicity | Approx. Chemical Shift (ppm) in CDCl₃ | Key Coupling Interactions |
| -COOH | Broad Singlet (br s) | 10.0 - 12.0 | None; position is highly variable and concentration-dependent.[8] |
| -S-CH₂- | Doublet of Doublets (dd) | ~3.15 | Coupled to the adjacent methine proton (-CH). |
| -CH(CH₃)- | Multiplet (m) | ~2.85 | Coupled to both the methylene (-CH₂) and methyl (-CH₃) protons. |
| -C(=O)CH₃ | Singlet (s) | ~2.35 | No adjacent protons. This is a key reporter signal for the acetylthio group. |
| -CH(CH₃) | Doublet (d) | ~1.25 | Coupled to the adjacent methine proton (-CH). |
Note: The appearance of the -S-CH₂- and -CH(CH₃)- protons can be complex due to second-order coupling effects, but the general regions are consistent.
Q3: My sample was synthesized from methacrylic acid and thioacetic acid. Could the extra peaks be from unreacted starting materials?
Yes, this is a very common scenario, especially if purification was incomplete. The synthesis of 3-(acetylthio)-2-methylpropanoic acid often involves the Michael addition of thioacetic acid to methacrylic acid.[9] The presence of either starting material will introduce characteristic signals.
-
Methacrylic Acid: Look for two sharp signals in the olefinic region (5.5-6.5 ppm) and a methyl singlet around 1.95 ppm.[10][11]
-
Acetic Acid (from Thioacetic Acid Hydrolysis): Thioacetic acid itself is prone to hydrolysis, yielding acetic acid. A sharp singlet around 2.1 ppm in CDCl₃ is a strong indicator of acetic acid contamination.[12][13]
If you suspect these impurities, reviewing your purification protocol is essential. Techniques like vacuum distillation or column chromatography are typically effective for removal.
Q4: I see a singlet around 2.1 ppm and the integration of my acetylthio singlet (~2.35 ppm) is low. Could my sample have degraded?
This is a classic sign of thioester hydrolysis. The acetylthio group can be cleaved by water to form 3-mercapto-2-methylpropanoic acid and acetic acid .[4]
-
Loss of the Acetylthio Signal: The characteristic singlet at ~2.35 ppm for the S-C(=O)CH₃ group will decrease in intensity.
-
Appearance of Acetic Acid: A new singlet will appear around 2.1 ppm (in CDCl₃), corresponding to the methyl protons of the liberated acetic acid.[12]
-
Shifts in the Backbone: The signals for the -S-CH₂- and -CH(CH₃)- protons will shift as the electronic environment changes from a thioester to a free thiol. The -S-CH₂- protons will typically shift upfield.
This degradation is accelerated by moisture and non-neutral pH. To prevent this, ensure your sample is stored under anhydrous and inert conditions, and use dry NMR solvents for analysis.
Table 2: Chemical Shifts of Common Impurities and Degradation Products in CDCl₃
| Compound | Signal Proton | Approx. Chemical Shift (ppm) | Multiplicity |
| Acetic Acid | CH₃ | 2.10 | Singlet |
| Methacrylic Acid | =CH₂ | 5.69, 6.26 | Multiplets |
| CH₃ | 1.96 | Singlet | |
| Acetone | CH₃ | 2.17 | Singlet |
| Ethyl Acetate | O-CH₂ | 4.12 | Quartet |
| C(=O)CH₃ | 2.05 | Singlet | |
| CH₃ | 1.26 | Triplet | |
| Water | H₂O | ~1.56 (variable) | Broad Singlet |
Source: Data compiled from multiple impurity reference tables.[1][2][12]
Troubleshooting Workflow & Experimental Protocols
When faced with an ambiguous spectrum, a systematic approach is the most efficient path to a solution. The following workflow provides a logical decision-making process.
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for unexpected NMR peaks.
Protocol 1: Standardized NMR Sample Preparation
The quality of your spectrum is directly dependent on the quality of your sample preparation. Following a standardized protocol minimizes variability and potential contamination.
Objective: To prepare a clean, homogeneous NMR sample free of particulate matter and excess moisture.
Materials:
-
This compound sample (~5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D)
-
Clean, dry NMR tube and cap
-
Pasteur pipette or syringe
-
Small vial
-
Filter (e.g., pipette with a small cotton or glass wool plug)
Procedure:
-
Vial Preparation: Ensure the vial is scrupulously clean and oven-dried to remove residual solvents and moisture.
-
Sample Weighing: Accurately weigh 5-10 mg of your compound directly into the vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good shimming and sharp lines.[7]
-
Filtration: Draw the solution into the Pasteur pipette. If any particulate matter is visible, filter it through the cotton/glass wool plug as you transfer it into the NMR tube. This prevents magnetic field distortions caused by suspended solids.
-
Transfer: Carefully transfer the filtered solution into the NMR tube, ensuring a solvent height of approximately 4-5 cm.
-
Capping and Labeling: Cap the tube securely and label it clearly.
-
Analysis: Insert the sample into the spectrometer and proceed with instrument tuning, locking, and shimming before data acquisition.
Protocol 2: D₂O Exchange for Identifying Labile Protons
This is a definitive test to identify protons attached to heteroatoms (like -OH, -NH, or -SH) that can exchange with deuterium.
Objective: To confirm if a broad, unexpected peak corresponds to water or the carboxylic acid proton.
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim the instrument, as the sample composition has changed. Acquire a second ¹H NMR spectrum.
-
Analyze and Compare: Compare the "before" and "after" spectra.
-
Result: The signals corresponding to the carboxylic acid proton (-COOH) and any water (H₂O) will either disappear completely or be significantly reduced in intensity.[6][8] A new, potentially broad peak for HOD may appear.
-
Causality: The acidic protons on your analyte and in water rapidly exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the corresponding signal vanishes. This provides unequivocal proof of a labile proton.
-
By following this structured troubleshooting guide, researchers can efficiently diagnose the source of unexpected NMR peaks, leading to more accurate spectral interpretation and higher confidence in their results.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. Methacrylic acid(79-41-4) 1H NMR [m.chemicalbook.com]
- 11. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid variability in experimental results
Welcome to the technical support guide for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (S-ATMPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral intermediate, a key component in the synthesis of pharmaceuticals like Captopril.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address the variability often encountered in experimental results.
Introduction to S-ATMPA and its Experimental Challenges
This compound, with CAS number 76497-39-7, is a chiral molecule whose purity and stability are paramount for successful downstream applications.[4][5][6] Variability in experimental outcomes can often be traced back to issues with reagent quality, reaction conditions, and analytical methods. This guide aims to provide a systematic approach to identifying and resolving these issues.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, purification, and use of S-ATMPA.
Issue 1: Low Yield in Synthesis
Low product yield is a frequent challenge in the synthesis of S-ATMPA. The primary synthetic route involves the reaction of methacrylic acid with thioacetic acid.[7] Several factors can contribute to diminished yields.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. While initial heating on a steam bath is common, prolonged exposure to high temperatures can lead to side reactions and degradation.[7] Conversely, insufficient heat may result in an incomplete reaction.
-
Troubleshooting Protocol:
-
Monitor the reaction temperature closely using a calibrated thermometer.
-
Optimize the heating duration. An initial one-hour heating period followed by an extended period at room temperature (e.g., 18 hours) can improve yields.[7]
-
Conduct small-scale experiments at various temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition for your specific setup.
-
-
-
Impure Reactants: The purity of methacrylic acid and thioacetic acid is critical. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later.
-
Preventative Measure: Always use reactants from reputable suppliers and verify their purity by analytical methods such as NMR or GC-MS before use.
-
-
Inefficient Purification: Distillation is the standard method for purifying S-ATMPA.[7] Inefficient distillation can lead to loss of product.
-
Optimization Steps:
-
Ensure your vacuum distillation setup is leak-proof to maintain a stable, low pressure.
-
Use a fractionating column to improve the separation of S-ATMPA from unreacted starting materials and byproducts.
-
Collect fractions at a narrow boiling point range (e.g., 128.5°-131°C at 2.6 mmHg) to maximize purity and yield.[7]
-
-
Issue 2: Inconsistent Analytical Results
Variability in analytical data, such as purity assessment by HPLC or chiral analysis, can undermine the reliability of your research.
Common Pitfalls and Recommendations:
-
Hydrolysis of the Acetylthio Group: The acetylthio group in S-ATMPA is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 3-mercapto-2-methylpropionic acid.[8][9][10] This can occur during sample preparation or analysis.
-
Workflow for Minimizing Hydrolysis:
Caption: Recommended workflow to minimize hydrolysis during sample preparation and analysis.
-
Protocol for Stable Sample Preparation:
-
Use aprotic solvents like acetonitrile for sample dissolution whenever possible.
-
If aqueous solutions are necessary, use a buffered system with a pH between 4 and 6.
-
Analyze samples as quickly as possible after preparation.
-
-
-
Inappropriate Chromatographic Conditions: The choice of column and mobile phase is crucial for accurate purity and enantiomeric excess determination.[11]
-
Recommended HPLC Method for Chiral Purity:
Parameter Recommended Condition Column Chiralcel AD (250 x 4.6 mm, 10 µm) or equivalent Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (97:3:0.1, v/v/v) Flow Rate 1.0 mL/min Column Temp. 25°C Detection UV at 230 nm This method is adapted from established protocols for similar chiral acids and should be optimized for your specific system.[11]
-
Issue 3: Degradation During Storage
S-ATMPA can degrade over time if not stored correctly, leading to a decrease in purity and the formation of impurities.
Storage Recommendations:
| Parameter | Condition | Rationale |
| Temperature | <-15°C[12] or 2-8°C[13] | Low temperatures slow down degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation of the thioester group. |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can accelerate degradation.[14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in S-ATMPA, and how can I detect them?
A1: Common impurities include the (R)-enantiomer, unreacted starting materials (methacrylic acid and thioacetic acid), and byproducts from side reactions or degradation, such as the disulfide of 3-mercapto-2-methylpropionic acid.[11] Chiral HPLC is the preferred method for quantifying the (R)-enantiomer.[11] GC-MS and NMR spectroscopy are effective for identifying and quantifying other process-related impurities.[7][15]
Q2: My S-ATMPA is a liquid at room temperature, but some suppliers list a melting point. Why is there a discrepancy?
A2: S-ATMPA has a low melting point, reported to be around 5°C.[16][17] Therefore, at typical room temperature, it will be in a liquid state. The physical state can also be influenced by minor impurities which can cause freezing point depression. Always refer to the supplier's certificate of analysis for lot-specific physical properties.
Q3: Can I use a different catalyst for the synthesis of S-ATMPA?
A3: The reaction between methacrylic acid and thioacetic acid is typically performed without a catalyst.[7] Introducing a catalyst could potentially increase the rate of side reactions, leading to a less pure product. If you are exploring alternative synthetic routes, optimization of reaction conditions, including the use of a catalyst, would be necessary.[18][19][20]
Q4: What is the optimal pH for reactions involving S-ATMPA?
A4: The thioester linkage in S-ATMPA is most stable in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and strongly basic conditions will promote hydrolysis.[21] Therefore, for reactions where the integrity of the acetylthio group is crucial, buffering the reaction mixture in this pH range is recommended.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thioacetic acid (1.0 equivalent) and methacrylic acid (0.8 equivalent).
-
Heating: Heat the mixture on a steam bath for one hour.
-
Incubation: Allow the mixture to stand at room temperature for 18 hours.
-
Reaction Monitoring: Confirm the completion of the reaction by taking a small aliquot and analyzing it by ¹H NMR to ensure the disappearance of the vinyl protons of methacrylic acid.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction that boils at 128.5°-131°C at 2.6 mmHg.
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for assessing the chemical purity of S-ATMPA.
-
Sample Preparation: Accurately weigh approximately 10 mg of S-ATMPA and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Analysis: Inject 10 µL of the sample solution and analyze the chromatogram for the presence of impurities. The purity is calculated based on the relative peak areas.
Part 4: Visualizing Key Relationships
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low synthetic yields of S-ATMPA.
References
- 1. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 2. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 6. scbt.com [scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. biosynth.com [biosynth.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. CAS#:76497-39-7 | (2S)-3-(Acetylsulfanyl)-2-methylpropanoic acid | Chemsrc [chemsrc.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
Technical Support Center: (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid Synthesis
Welcome to the technical support center for the synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to improve the yield and purity of this critical intermediate. As a key component in the synthesis of Captopril, an important ACE inhibitor, optimizing its preparation is of significant interest.[1][2][3][4][5] This guide is structured to address common challenges encountered during its synthesis, drawing from established chemical principles and synthetic methodologies.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The 1,4-addition of thioacetic acid to methacrylic acid is the most common synthetic route.[6][7] To ensure the reaction goes to completion, consider the following:
-
Reaction Time and Temperature: The reaction is often heated initially and then allowed to proceed at room temperature.[6] Ensure adequate reaction time (e.g., 18 hours at room temperature after initial heating) to allow for complete conversion.[6] Monitoring the reaction progress by NMR spectroscopy to confirm the disappearance of methacrylic acid is recommended.[6]
-
Reagent Quality: The purity of both methacrylic acid and thioacetic acid is crucial. Impurities can interfere with the reaction. Use freshly distilled reagents if purity is a concern. Thioacetic acid can have a strong, unpleasant odor and should be handled with care in a well-ventilated fume hood.[3]
-
-
Side Reactions:
-
Polymerization of Methacrylic Acid: Methacrylic acid can polymerize, especially at elevated temperatures. The initial heating should be controlled, and the use of a polymerization inhibitor in the starting material, if not already present, could be considered, although it would need to be removed during purification.
-
Hydrolysis of the Thioacetate: The thioester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which can be a concern during workup.[8][9] It is important to maintain neutral or slightly acidic conditions during extraction and to minimize contact with water.
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the reaction mixture. Ethyl acetate is a commonly used solvent for this purpose.[10] Performing multiple extractions will maximize the recovery of the product.
-
Distillation: Purification by vacuum distillation is a common method.[6] However, the product has a relatively high boiling point, and prolonged exposure to high temperatures can lead to decomposition. Ensure a good vacuum to lower the boiling point and minimize thermal stress on the product.
-
Q2: I am observing significant impurity peaks in my product's analytical data (NMR/LC-MS). What are these impurities and how can I remove them?
The presence of impurities can affect the quality of the final product and its suitability for subsequent steps, such as the synthesis of Captopril.[11][12]
-
Common Impurities and Their Sources:
-
Unreacted Starting Materials: Residual methacrylic acid or thioacetic acid may be present if the reaction did not go to completion.
-
Disulfide Formation: Oxidation of the thioacetic acid can lead to the formation of diacetyl disulfide. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis Product: 3-Mercapto-2-methylpropionic acid can be formed if the thioacetate group is hydrolyzed.
-
-
Purification Strategies:
-
Vacuum Distillation: This is an effective method for removing less volatile impurities and unreacted starting materials.[6] A typical boiling point is reported as 128.5-131°C at 2.6 mmHg.[6]
-
Recrystallization: For further purification, recrystallization from a suitable solvent like benzene can be employed.[13]
-
Column Chromatography: While less common for large-scale preparations, silica gel chromatography can be used for very high purity requirements, effectively separating the desired product from closely related impurities.
-
Q3: How can I ensure the correct stereochemistry, (S)-enantiomer, of the final product?
The biological activity of Captopril is dependent on the (S) stereochemistry at the 2-position of the propionic acid backbone.[1] Therefore, controlling the stereochemistry of the intermediate is critical.
-
Starting with a Chiral Precursor: One of the most reliable methods is to start with an optically active precursor. For instance, (S)-3-hydroxy-2-methylpropanoic acid can be converted to the corresponding chloro derivative and then reacted to form the desired product, retaining the stereochemistry.[14]
-
Chiral Resolution: If the synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), a chiral resolution step is necessary. This typically involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization. L-(+)-2-aminobutanol has been reported as an effective resolving agent for DL-3-acetylthio-2-methylpropionic acid.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of 3-(Acetylthio)-2-methylpropionic acid from methacrylic acid and thioacetic acid?
The reaction proceeds via a conjugate addition, specifically a 1,4-Michael addition. The sulfur atom of thioacetic acid acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is followed by protonation of the resulting enolate to yield the final product.
Reaction Workflow Diagram
Caption: Workflow of the 1,4-Michael addition reaction.
Q2: What are the optimal storage conditions for this compound?
To prevent degradation, the product should be stored in a cool, dry place. It is often recommended to store it at temperatures below -15°C in a tightly sealed container to minimize hydrolysis and oxidation.[15]
Q3: Are there alternative synthetic routes to this compound?
Yes, an alternative route involves starting from methacrylic acid and reacting it with a halogenated acid (like HCl or HBr) to form 3-halo-2-methylpropanoic acid.[3] This intermediate is then reacted with a sulfide source, such as sodium hydrosulfide or sodium sulfide, to introduce the thiol group, followed by an acetylation step to yield the final product.[3] This method avoids the use of the volatile and odorous thioacetic acid.[3]
Alternative Synthesis Pathway
Caption: An alternative synthetic route to the target compound.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid
This protocol is adapted from established literature procedures.[6]
Materials:
-
Methacrylic acid
-
Thioacetic acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of methacrylic acid and thioacetic acid.
-
Heat the mixture on a steam bath for one hour.
-
Allow the reaction mixture to cool and then let it stand at room temperature for 18 hours.
-
Monitor the reaction for the disappearance of methacrylic acid using an appropriate analytical technique (e.g., NMR).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (b.p. 128.5-131°C at 2.6 mmHg) to yield pure 3-(acetylthio)-2-methylpropionic acid.[6]
Protocol 2: Hydrolysis of the Thioacetate Group (for analytical purposes or subsequent reaction)
This protocol outlines the deprotection of the acetyl group to yield the free thiol, which is the active moiety in Captopril.[8]
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide solution
-
Hydrochloric acid (2 M)
-
Diethyl ether
Procedure:
-
Dissolve this compound in ethanol under an inert atmosphere.
-
Add a solution of sodium hydroxide in water dropwise to the reaction mixture.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and neutralize with a 2 M HCl solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-mercapto-2-methylpropionic acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀O₃S | [5][15][16] |
| Molecular Weight | 162.21 g/mol | [5][15][16] |
| Boiling Point | 128.5-131°C @ 2.6 mmHg | [6] |
| Appearance | White to off-white solid or low-melting solid | [13] |
| Storage Temperature | <-15°C | [15] |
References
- 1. benchchem.com [benchchem.com]
- 2. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. scispace.com [scispace.com]
- 8. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 9. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Captopril synthesis - chemicalbook [chemicalbook.com]
- 11. (2S)-3-(Acetylthio)-2-methylpropanoic Acid [lgcstandards.com]
- 12. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 13. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 14. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]
- 15. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 16. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
An In-Depth Technical Guide for Researchers
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a crucial chiral intermediate, most notably in the industrial synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4] The efficacy of Captopril is critically dependent on the (S) stereochemistry at the 2-methylpropionyl moiety, making the efficient and enantiomerically pure synthesis of this intermediate a topic of significant interest for pharmaceutical and organic chemists.[5]
This guide provides a comparative overview of the primary synthetic strategies to obtain this valuable building block. We will move beyond a simple recitation of methods to analyze the underlying principles, practical considerations, and relative merits of each approach. The discussion is grounded in established protocols and aims to equip researchers with the knowledge to select the optimal route for their specific laboratory or industrial needs.
Route 1: The Classical Approach - Racemic Synthesis Followed by Resolution
The most traditional and widely documented path begins with the synthesis of a racemic mixture of 3-(acetylthio)-2-methylpropionic acid, which is then separated into its constituent enantiomers.
Synthesis of Racemic (±)-3-(Acetylthio)-2-methylpropionic Acid
The synthesis of the racemic acid is typically achieved via a straightforward 1,4-conjugate addition (Michael addition) of thioacetic acid to methacrylic acid.[5][6][7] This reaction is often performed neat or with minimal solvent and can be initiated by heating.
Caption: Racemic synthesis via 1,4-addition.
This initial step is robust and high-yielding. However, it produces an equimolar mixture of the (S) and (R) enantiomers, necessitating a subsequent resolution step to isolate the desired (S)-isomer.
Chiral Resolution of the Racemate
Resolution is the critical step in this pathway. Two main strategies are employed: chemical resolution via diastereomeric salt formation and enzymatic resolution.
A. Chemical Resolution via Diastereomeric Salts
This classic technique involves reacting the racemic acid with a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
A well-documented method utilizes L-(+)-2-aminobutanol as the resolving agent.[1] The L-(+)-2-aminobutanol selectively forms a less soluble salt with the desired (S)-acid (in this context, often referred to as D-(-)-acid in older literature). This salt precipitates from the solution, is isolated by filtration, and then the pure (S)-acid is liberated by treatment with a stronger acid.
Caption: Workflow for chemical resolution.
A key industrial advantage is that the undesired (R)-enantiomer recovered from the mother liquor can be racemized and recycled, improving the overall process economy.[1]
B. Enzymatic Resolution
Enzymatic methods offer a greener alternative to chemical resolution. These processes utilize enzymes, typically lipases, that can selectively act on one enantiomer in a racemic mixture. For instance, Pseudomonas fluorescens lipase can be used for the enantioselective hydrolysis of a racemic ester precursor of the target molecule.[8] This leaves the unreacted ester enriched in one enantiomer and the hydrolyzed acid as the other. This approach benefits from high selectivity under mild reaction conditions, reducing the environmental impact.
Route 2: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired chiral center directly, bypassing the need for a resolution step and the inherent 50% theoretical yield limit of simple resolution. While specific, high-yield asymmetric syntheses for this compound are less commonly published than resolution methods, the principles can be applied from related transformations.
One potential strategy is the asymmetric reduction of a suitable prochiral precursor, such as dimethyl citraconate or itaconate, using ene-reductase enzymes.[9] Subsequent chemical transformations could then convert the resulting chiral succinate derivative into the target molecule.
Another approach involves the catalytic asymmetric hydrovinylation of vinyl arenes to create chiral precursors that can be further elaborated.[10] The core principle is the use of a chiral catalyst (often a transition metal complex with a chiral ligand) to control the stereochemical outcome of the reaction, generating the product with a high enantiomeric excess (e.e.).
Comparison of Synthetic Routes
The choice of synthetic route depends heavily on the desired scale, available resources, and purity requirements.
| Parameter | Route 1A: Chemical Resolution | Route 1B: Enzymatic Resolution | Route 2: Asymmetric Synthesis |
| Starting Materials | Methacrylic acid, thioacetic acid, chiral amine[1][6] | Racemic ester precursor, specific lipase[8] | Prochiral olefin, chiral catalyst[9][10] |
| Theoretical Yield | 50% (up to 100% with racemization/recycle)[1] | ~50% (for one enantiomer) | Up to 100% |
| Enantiomeric Purity (e.e.) | Good to Excellent (often >98% after recrystallization)[1] | Typically Excellent (>99%) | Good to Excellent (highly catalyst dependent) |
| Process Complexity | Multi-step (synthesis, salt formation, crystallization, liberation) | Multi-step (esterification, enzymatic reaction, separation) | Often fewer steps, but requires catalyst synthesis/procurement |
| Scalability | Proven for industrial scale[1] | Scalable, but enzyme cost/stability can be a factor | Can be challenging; catalyst cost and turnover are key |
| "Green" Chemistry | Moderate (solvent use, potential for heavy acids/bases) | High (biodegradable catalysts, mild conditions) | Moderate to High (reduces waste from unwanted enantiomer) |
| Key Advantage | Well-established, reliable, potential to recycle unwanted enantiomer | High selectivity, environmentally friendly | Highest potential atom economy, elegant |
| Key Disadvantage | Theoretical yield loss without recycling, requires screening of resolving agents | Enzyme cost and activity, separation of product from enzyme/media | High initial R&D cost for catalyst screening and optimization |
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-3-(Acetylthio)-2-methylpropionic Acid[5][6]
Objective: To synthesize the racemic precursor via 1,4-addition.
Materials:
-
Thioacetic acid (50 g)
-
Methacrylic acid (40.7 g)
Procedure:
-
Combine thioacetic acid (50 g) and methacrylic acid (40.7 g) in a suitable reaction vessel.
-
Heat the mixture on a steam bath for one hour.
-
Store the reaction mixture at room temperature for 18 hours to ensure the reaction goes to completion.
-
(Optional) Confirm complete consumption of methacrylic acid via NMR spectroscopy.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5-131°C (2.6 mmHg) to yield the desired racemic acid (typical yield ~64 g).
Protocol 2: Optical Resolution using L-(+)-2-aminobutanol[1]
Objective: To resolve the racemic acid into its (S)-enantiomer.
Materials:
-
(±)-3-(Acetylthio)-2-methylpropionic acid (76.8 g, 0.474 mol)
-
Ethyl acetate (80 ml)
-
L-(+)-2-aminobutanol (42.19 g, 0.474 mol)
-
Pure crystals of the (S)-acid · L-(+)-2-aminobutanol salt (for seeding)
-
Acetone (for recrystallization)
Procedure:
-
Salt Formation & Crystallization:
-
Dissolve 76.8 g of the racemic acid in 80 ml of ethyl acetate in a reaction flask.
-
Under agitation at ambient temperature, add 42.19 g of L-(+)-2-aminobutanol.
-
Heat the resulting solution to 60°C.
-
Seed the solution with a few pure crystals of the target diastereomeric salt.
-
Maintain stirring for five hours while allowing the mixture to cool to ambient temperature.
-
-
Isolation of Diastereomeric Salt:
-
Filter the crystallized salt from the mixture.
-
Wash the filter cake with fresh ethyl acetate.
-
Dry the salt in an oven at 60°C for five hours. This yields the crude D-(-)-3-acetylthio-2-methylpropionic acid salt with L-(+)-2-aminobutanol (expect ~48-50 g).
-
-
Recrystallization (for enhanced purity):
-
Recrystallize the obtained salt from acetone to achieve higher optical purity (e.g., [α]D = -27.5°).
-
-
Liberation of the Free Acid:
-
The purified salt is then dissolved in water and treated with a strong acid (e.g., concentrated HCl) to protonate the carboxylic acid and liberate the this compound.
-
The free acid can then be extracted using an organic solvent like dichloromethane.
-
Conclusion and Recommendations
The synthesis of enantiomerically pure this compound offers a classic case study in the strategic selection of a chemical process.
-
For large-scale industrial production , the classical approach of racemic synthesis followed by chemical resolution (Route 1A) remains a highly viable and cost-effective option, particularly when coupled with an efficient racemization and recycling protocol for the unwanted (R)-enantiomer.[1] Its reliability and proven scalability are significant advantages.
-
For applications where environmental impact is a primary concern , or for obtaining very high enantiomeric purity without extensive optimization of crystallization, enzymatic resolution (Route 1B) presents a compelling alternative.[8] It aligns with the principles of green chemistry and often provides exceptional selectivity.
-
For academic research and novel process development , asymmetric synthesis (Route 2) represents the most elegant and atom-economical approach. While requiring a greater initial investment in catalyst development and screening, it avoids the inherent waste of a resolution step and offers a more direct path to the target molecule.
Ultimately, the optimal route is dictated by a balance of factors including cost, scale, available equipment, environmental regulations, and the specific purity requirements of the final application.
References
- 1. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 2. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. scispace.com [scispace.com]
- 8. This compound | 76497-39-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Captopril: An In-Depth Analysis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (S,S)-isomer being the pharmacologically active agent.[3] The synthesis of this structurally simple yet stereochemically complex molecule has been a subject of extensive research, aiming for efficiency, cost-effectiveness, and scalability. The choice of the starting precursor is a pivotal decision in the overall synthesis strategy, profoundly influencing these key parameters.
This guide provides a comprehensive and objective comparison of the primary industrial synthesis route for Captopril, which employs (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, against other significant alternative pathways. By examining experimental data, reaction workflows, and key performance indicators, this document aims to equip researchers and drug development professionals with a detailed understanding of the advantages and limitations of each approach.
Part 1: The Primary Industrial Route: Synthesis from this compound
The synthesis of Captopril starting from this compound is a widely adopted method in industrial production. This route is favored for its directness and the early introduction of the required stereocenter, which is carried through to the final product.
Synthesis Workflow
The synthesis proceeds through a three-step sequence: conversion of the carboxylic acid to a more reactive acid chloride, coupling with L-proline, and finally, deprotection of the thiol group.
Experimental Protocol:
Step 1: Formation of (S)-3-(Acetylthio)-2-methylpropanoyl chloride
-
To a solution of (S)-3-(Acetylthio)-2-methylpropionic acid (1.23 mol) in a suitable solvent such as dichloromethane, add a chlorinating agent. Common agents include thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[4][5]
-
When using thionyl chloride, the reagent is typically added dropwise at a controlled temperature (e.g., below 20°C) and then stirred at room temperature or slightly elevated temperatures (35-40°C) for several hours to ensure complete conversion.[4]
-
If using triphosgene, a catalyst such as N,N-dimethylformamide (DMF) or N,N-carbonyldiimidazole may be added, and the reaction is heated (e.g., 60-70°C) for an extended period.[5]
-
After the reaction is complete, the solvent and any excess reagent are removed under reduced pressure to yield the crude acid chloride, which can be purified by distillation.
Causality: The carboxylic acid is converted to an acid chloride to activate the carbonyl group for the subsequent nucleophilic acyl substitution reaction with the secondary amine of L-proline. Thionyl chloride is a common choice due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl) which are easily removed.
Step 2: Coupling with L-proline
-
L-proline (e.g., 10g) is dissolved in water, and the solution is cooled to a low temperature (e.g., -2°C).[4]
-
The pH of the L-proline solution is adjusted to 8-10 using an aqueous base, typically sodium hydroxide.[4]
-
The freshly prepared (S)-3-(Acetylthio)-2-methylpropanoyl chloride is added dropwise to the L-proline solution while maintaining the temperature and pH. The pH is kept constant by the simultaneous addition of the base solution.
-
After the addition is complete, the reaction mixture is stirred for a period, allowing it to warm to room temperature.
-
Upon completion, the reaction mixture is acidified (e.g., with concentrated HCl to pH 1-2), and the product, 1-(3-Acetylthio-2-methylpropanoyl)-L-proline, is extracted with an organic solvent like ethyl acetate.[4]
Causality: This is a classic Schotten-Baumann reaction. The reaction is run in a two-phase system (aqueous/organic) or in an aqueous medium at low temperatures to control the exothermicity of the reaction and minimize side reactions. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and keeping the proline nitrogen nucleophilic.
Step 3: Deprotection (Ammonolysis) to Yield Captopril
-
The protected intermediate, 1-(3-Acetylthio-2-methylpropanoyl)-L-proline, is dissolved in an aqueous solution of a base, such as sodium hydroxide, under an inert atmosphere (e.g., nitrogen).[4]
-
The mixture is heated (e.g., 35-40°C) for a couple of hours to facilitate the hydrolysis of the thioacetate group.[4]
-
After cooling, the solution is acidified to a pH of approximately 3.5-4.5 to precipitate the Captopril.[6]
-
The crude Captopril is then collected by filtration, washed, and can be recrystallized to achieve high purity.
Causality: The acetyl group serves as a protecting group for the thiol, preventing its oxidation and other unwanted side reactions during the synthesis. Basic hydrolysis (saponification) or ammonolysis cleaves the thioester bond to reveal the free thiol, which is essential for the biological activity of Captopril.[1]
Process Visualization
Caption: Workflow for the synthesis of Captopril from this compound.
Performance Analysis
This route is generally efficient and stereospecific.
| Step | Reagents | Reported Yield | Purity | Reference(s) |
| 1. Acid Chloride Formation | (S)-3-(Acetylthio)-2-methylpropionic acid, Triphosgene, N,N-carbonyldiimidazole | 86.9% | 97.2% (HPLC) | [5] |
| 2. Coupling | Acid Chloride, L-proline, NaOH | 95% | Not specified | [4] |
| 3. Deprotection | Protected intermediate, NaOH, HCl | 93% | Not specified | [4] |
| Overall (Deprotection) | N-(D-α-methyl-β-acetylthiopropionyl)-L-proline | 88% | High | [7] |
Advantages:
-
High Stereoselectivity: The use of a chiral precursor ensures the formation of the desired (S,S)-diastereomer, avoiding costly and complex resolution steps later in the synthesis.
-
Well-Established Process: The chemistry is robust and has been optimized for large-scale production.
Disadvantages:
-
Cost of Precursor: The synthesis of the chiral precursor itself can be a significant cost driver.
-
Use of Hazardous Reagents: Thionyl chloride and triphosgene are corrosive and toxic, requiring special handling and equipment.
Part 2: Alternative Synthesis Routes
Route A: Synthesis from Methacrylic Acid
This approach begins with the inexpensive and readily available bulk chemical, methacrylic acid. However, it introduces stereochemical complexity that must be addressed later in the synthesis.
Synthesis Workflow:
This pathway involves the formation of a racemic halo-intermediate, followed by coupling with L-proline, which creates a mixture of diastereomers that must be separated.
Experimental Protocol:
-
Halogenation: Methacrylic acid is treated with a hydrogen halide (e.g., HBr or HCl) to form 3-halo-2-methylpropanoic acid.[8]
-
Acid Chloride Formation: The resulting halo-acid is converted to its corresponding acid chloride using thionyl chloride.[8]
-
Coupling with L-proline: The racemic acid chloride is reacted with L-proline to yield a mixture of N-(R,S-3-halo-2-methylpropanoyl)-L-prolines.[8]
-
Diastereomeric Resolution: The diastereomers are separated, often by fractional crystallization using a resolving agent like dicyclohexylamine.[8]
-
Thiol Introduction: The desired diastereomer is then treated with a sulfur nucleophile, such as methanolic ammonium hydrosulfide, to displace the halide and form Captopril.[8]
Process Visualization:
Caption: Workflow for the synthesis of Captopril from methacrylic acid.
Performance Analysis:
| Step | Key Features | Reported Yield | Reference(s) |
| Overall | From methacrylic acid | 28% | [8] |
Advantages:
-
Low-Cost Starting Material: Methacrylic acid is a commodity chemical, making the initial stages of the synthesis very cost-effective.[9]
Disadvantages:
-
Lack of Stereocontrol: The initial reaction produces a racemic mixture.
-
Resolution Step Required: The separation of diastereomers is often a challenging and yield-reducing step, which adds significant cost and complexity to the process.
-
Lower Overall Yield: The multi-step process, including the resolution, typically results in a lower overall yield compared to the stereospecific route.[8]
Route B: Synthesis from Optically Active β-Hydroxy Acid
This route utilizes a chemo-enzymatic approach to establish the desired stereochemistry at an early stage, starting from a microbiologically produced chiral building block.
Synthesis Workflow:
This pathway leverages an optically active hydroxy acid, which is then converted to a key chloro-intermediate for subsequent coupling and conversion to Captopril.
Experimental Protocol:
-
Chiral Precursor Formation: Optically active (R)-3-hydroxy-2-methylpropanoic acid is produced via microbiological fermentation.[10]
-
Chlorination: The hydroxy acid is treated with thionyl chloride to convert it into the optically active 3-chloro-2-methylpropanoyl chloride. This step proceeds with an inversion of stereochemistry.[10]
-
Coupling with L-proline: The resulting chiral acid chloride is coupled with L-proline.
-
Conversion to Captopril: The intermediate is then converted to Captopril by reaction with a hydrosulfide or trithiocarbonate ion in hot water, which proceeds with retention of stereochemistry.[10]
Process Visualization:
Caption: Chemo-enzymatic synthesis route to Captopril.
Performance Analysis:
-
Quantitative yield data for each step in this specific route is less commonly published in comparative contexts. However, the key advantage lies in the high enantiomeric purity of the intermediates.
Advantages:
-
High Stereoselectivity: The enzymatic step provides a precursor with high optical purity, ensuring the final product's correct stereochemistry.[11]
-
Potentially "Greener" Step: The use of biocatalysis in the initial step can be more environmentally friendly than traditional chemical resolutions.
Disadvantages:
-
Scalability of Fermentation: Large-scale microbiological production can be complex and require significant capital investment in fermentation equipment.
-
Process Optimization: Fermentation processes can be sensitive to conditions and may require extensive optimization for robust industrial production.
Part 3: Comparative Analysis and Discussion
The choice of a synthetic route for Captopril involves a trade-off between the cost of starting materials, the complexity of the synthesis, and the efficiency of stereochemical control.
Head-to-Head Data Comparison
| Metric | Route 1: this compound | Route 2: Methacrylic Acid | Route 3: Optically Active β-Hydroxy Acid |
| Overall Yield | High | Low (reported at 28%)[8] | Moderate to High (process dependent) |
| Stereoselectivity | Excellent (pre-defined chiral precursor) | Poor (requires resolution) | Excellent (enzymatic step) |
| Precursor Cost | Higher | Very Low | Moderate to High (fermentation costs) |
| Process Complexity | Moderate (3 main steps) | High (includes resolution step) | High (includes fermentation step) |
| Key Hazards | Thionyl chloride/Triphosgene | Thionyl chloride, handling of diastereomeric salts | Standard chemical handling, plus bioprocessing controls |
Expert Discussion and Field Insights
For large-scale industrial production, the route starting from This compound often represents the most balanced approach. While the starting material is more expensive than methacrylic acid, the avoidance of a difficult and often low-yielding resolution step makes the overall process more efficient and predictable. The high yields in the subsequent coupling and deprotection steps contribute to its economic viability.[4][5][7]
The methacrylic acid route is attractive due to its very cheap starting material.[9] However, the economic advantage is often negated by the cost and inefficiency of the diastereomeric resolution. This route might be considered in scenarios where resolution technologies are particularly well-established and cost-effective, but it generally carries a higher process development burden.
The chemo-enzymatic route starting from a β-hydroxy acid is a scientifically elegant solution that provides excellent stereocontrol.[10] Its industrial adoption depends on the scalability and cost-effectiveness of the fermentation process. As green chemistry and biocatalysis become more prevalent in pharmaceutical manufacturing, this route may gain further traction, especially if the costs associated with the biological step can be reduced.
Conclusion
This compound stands as the precursor of choice in many established industrial syntheses of Captopril due to its ability to impart the correct stereochemistry from the outset, leading to a robust, high-yielding, and efficient process. While routes starting from less expensive feedstocks like methacrylic acid are conceptually appealing, they introduce significant challenges in stereochemical control that can undermine their overall economic feasibility. The chemo-enzymatic approach offers a highly selective and potentially more sustainable alternative, though its widespread adoption is contingent on the scalability of the biocatalytic step. Ultimately, the selection of a Captopril precursor remains a critical strategic decision, balancing the upfront cost of materials against the downstream complexities of synthesis and purification.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Captopril synthesis - chemicalbook [chemicalbook.com]
- 5. Method for synthesizing captopril and ceptopril - Eureka | Patsnap [eureka.patsnap.com]
- 6. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
- 7. EP0889031A1 - Simple process for producing high-quality captopril - Google Patents [patents.google.com]
- 8. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(Acetylthio)-2-methylpropionic Acid Enantiomers
In the landscape of drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of biological activity. A subtle change in the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic agent and an inactive, or even harmful, compound. This guide provides an in-depth comparison of the biological activities of the (S)-(-) and (R)-(+) enantiomers of 3-(Acetylthio)-2-methylpropionic acid, a molecule of significant interest in cardiovascular medicine. Our focus will be on the mechanistic basis for their differential effects, supported by established principles in enzymology and pharmacology, and supplemented with detailed experimental protocols for empirical validation.
The Principle of Stereospecificity and the Renin-Angiotensin System
To understand the differential activity of these enantiomers, one must first appreciate the biological context in which they operate: the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II, thereby increasing blood pressure.[1][2] Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[3]
The activity of ACE inhibitors is predicated on their ability to bind with high affinity and specificity to the enzyme's active site. This site is a well-defined pocket with specific subsites (S1, S2, S1') that accommodate the side chains of the peptide substrate, and a catalytic zinc ion (Zn²⁺) essential for hydrolysis.[4] The efficacy of an inhibitor is dictated by how well its functional groups complement these subsites and interact with the zinc ion. This precise lock-and-key mechanism is inherently sensitive to the stereochemistry of the inhibitor.
Caption: The Renin-Angiotensin System (RAS) and the point of ACE inhibition.
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: The Biologically Active Precursor
The biological significance of this compound stems almost exclusively from its role as a key chiral building block in the synthesis of Captopril, the first-in-class orally active ACE inhibitor.[5][6] Captopril's structure is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid.[1] The (2S)-2-methyl-3-sulfanylpropanoyl moiety is derived directly from the (S)-enantiomer of our topic compound.
The stereochemistry at the C2 position of the propionic acid backbone is critical. The (S)-configuration ensures that the three key pharmacophoric groups of the resulting Captopril molecule are perfectly oriented to bind to the ACE active site:
-
Sulfhydryl (-SH) Group: The thiol, exposed after in vivo hydrolysis of the acetylthio group, acts as a powerful ligand that chelates the catalytic Zn²⁺ ion in the active site with high affinity.[4][7]
-
Amide Carbonyl Group: This group forms a crucial hydrogen bond with acceptor sites within the enzyme pocket (e.g., His-353 and His-513), mimicking the transition state of peptide hydrolysis.[4]
-
Methyl Group: The methyl group at the C2 position fits snugly into the S1 subsite of ACE, which is a small hydrophobic pocket. The (S)-configuration correctly positions this group, contributing to the overall binding affinity.[8]
Any deviation from this specific stereochemical arrangement drastically reduces the molecule's ability to fit within the active site, thereby diminishing its inhibitory potency.
Caption: Key binding interactions of Captopril within the ACE active site.
(R)-(+)-3-(Acetylthio)-2-methylpropionic Acid: The Inactive Counterpart
Direct experimental data quantifying the ACE inhibitory activity of the (R)-(+)-enantiomer is notably absent from the scientific literature. This absence is, in itself, telling. The focus of pharmaceutical development has been exclusively on the (S)-enantiomer because the stereochemical requirements of the ACE active site preclude effective binding of the molecule derived from the (R)-enantiomer.
If the (R)-enantiomer were used to synthesize a Captopril analog—(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid—the resulting diastereomer would be a poor ACE inhibitor. The incorrect stereochemistry at the C2 position would cause a profound misalignment of the key binding groups:
-
The methyl group would be oriented incorrectly, leading to a steric clash within the confined S1 pocket.
-
This steric hindrance would prevent the sulfhydryl and carbonyl groups from achieving their optimal positions for binding to the zinc ion and forming hydrogen bonds, respectively.
Studies on the diastereomers of Captopril and other ACE inhibitors consistently show that only one specific stereoisomer possesses potent biological activity.[8][9] This underscores the principle that for this class of drugs, biological activity is stereospecific.
Comparative Summary of Enantiomers
| Feature | This compound | (R)-(+)-3-(Acetylthio)-2-methylpropionic Acid |
| CAS Number | 76497-39-7 | 74431-52-0[10] |
| Primary Role | Key chiral intermediate for the synthesis of Captopril.[5] | A stereoisomer generally considered an impurity in the synthesis of Captopril. |
| Biological Activity | Active Precursor: Its structure gives rise to the potent ACE inhibitory activity of Captopril. | Presumed Inactive: Its stereochemistry leads to a molecular shape that does not fit the ACE active site. |
| Rationale | The (S)-configuration correctly orients the methyl, sulfhydryl (thiol precursor), and carbonyl groups for optimal binding to the ACE S1 pocket, Zn²⁺ ion, and H-bond acceptors, respectively.[4][8] | The (R)-configuration would cause steric hindrance in the S1 pocket, preventing the key pharmacophores from binding effectively to their targets within the enzyme. |
Experimental Validation: Methodologies and Protocols
To empirically validate the differential activity of the enantiomers, two key experimental phases are required: first, the analytical separation of the enantiomers, and second, the biological assay of each pure enantiomer.
Protocol 1: Chiral Separation of Enantiomers by HPLC
The prerequisite for comparing biological activity is the isolation of each enantiomer in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[11][12]
Objective: To separate and quantify the (S) and (R) enantiomers from a racemic mixture of 3-(Acetylthio)-2-methylpropionic acid.
Methodology:
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns are known for their broad applicability in separating chiral acids.[13]
-
Mobile Phase Preparation: Prepare a non-polar mobile phase, typically a mixture of hexane or heptane with a polar modifier like 2-propanol or ethanol, often containing a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid and improve peak shape. A typical starting condition could be Hexane:2-Propanol:TFA (90:10:0.1 v/v/v).
-
Sample Preparation: Accurately weigh and dissolve the racemic mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Configuration:
-
Pump: Isocratic flow rate of 1.0 mL/min.
-
Injector: 10 µL injection volume.
-
Column Thermostat: 25 °C.
-
Detector: UV detector set to a wavelength where the compound absorbs (e.g., 220 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as distinct peaks. The enantiomeric excess (e.e.) and purity of collected fractions can be calculated from the peak areas.
-
Optimization: If separation is incomplete, adjust the ratio of the polar modifier (2-propanol) and the flow rate to optimize resolution.
Caption: Workflow for the chiral HPLC separation of enantiomers.
Protocol 2: In Vitro ACE Inhibition Assay (HPLC-Based)
This protocol determines the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency.[14][15]
Objective: To determine and compare the IC₅₀ values of the purified (S) and (R) enantiomers for ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3
-
Positive Control: Captopril
-
Test Compounds: Purified (S)-enantiomer and (R)-enantiomer
-
Stop Solution: 1 M HCl
-
HPLC system with a C18 reverse-phase column
Methodology:
-
Reagent Preparation:
-
Dissolve ACE in the buffer to a concentration of 2 mU/mL.
-
Dissolve HHL in the buffer to a concentration of 5 mM.
-
Prepare serial dilutions of the (S)-enantiomer, (R)-enantiomer, and Captopril in the buffer (e.g., ranging from 1 nM to 100 µM).
-
-
Enzyme Reaction:
-
In separate microcentrifuge tubes, add 50 µL of each inhibitor dilution (or buffer for the 100% activity control).
-
Add 50 µL of the ACE solution to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Inject 20 µL of the sample onto the C18 column.
-
The product of the reaction is Hippuric Acid (HA). Elute HA using a mobile phase (e.g., Water:Acetonitrile:TFA gradient) and monitor the absorbance at 228 nm.
-
Quantify the amount of HA produced by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Expected Outcome: The (S)-enantiomer, as the precursor to the active moiety of Captopril, is expected to show a measurable IC₅₀ value. In contrast, the (R)-enantiomer is expected to show little to no inhibition across the tested concentration range, resulting in an extremely high or non-determinable IC₅₀ value.
Conclusion
The biological activity of 3-(Acetylthio)-2-methylpropionic acid is fundamentally dictated by its stereochemistry. The (S)-enantiomer is the biologically relevant molecule, serving as the essential precursor for the potent ACE inhibitor Captopril. Its specific three-dimensional structure is perfectly tailored to interact with the active site of the Angiotensin-Converting Enzyme. Conversely, the (R)-enantiomer is considered biologically inactive in this context, as its mirror-image configuration would lead to steric clashes and prevent the necessary high-affinity binding required for enzyme inhibition. This stark difference serves as a classic example of stereospecificity in pharmacology, where the precise chiral arrangement of a molecule is the ultimate arbiter of its therapeutic function. The experimental protocols provided herein offer a robust framework for researchers to empirically confirm this critical structure-activity relationship.
References
- 1. Captopril - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. nbinno.com [nbinno.com]
- 6. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Antihypertensive agents: angiotensin converting enzyme inhibitors. 1-[3-(Acylthio)-3-aroylpropionyl]-L-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. ACE-inhibitory activity assay: IC50 [protocols.io]
A Senior Application Scientist's Guide to Chiral Purity Validation of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid by HPLC
Introduction
In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile.[1][2] (S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a key chiral intermediate in the synthesis of Captopril, an important antihypertensive drug.[3][4] Ensuring its enantiomeric purity is paramount, as the unwanted (R)-enantiomer represents a process-related impurity that offers no therapeutic benefit and can contribute to the overall impurity load of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound's chiral purity. We will explore the causality behind methodological choices, present a robust, field-proven HPLC protocol, and compare its performance with viable alternatives. This document is intended for researchers, scientists, and drug development professionals dedicated to establishing rigorous and reliable analytical strategies for chiral molecules.
The Central Role of Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is widely recognized as the "gold standard" for chiral purity analysis due to its high resolution, robustness, and the vast array of available Chiral Stationary Phases (CSPs).[1][5] The fundamental principle of chiral HPLC lies in the differential interaction between the two enantiomers and the chiral environment of the CSP. This transient formation of diastereomeric complexes results in different retention times, allowing for their separation and quantification.[1]
For an acidic compound like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving various racemates, including carboxylic acids.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral cavities and surfaces where interactions like hydrogen bonding, dipole-dipole, and steric hindrance contribute to enantioseparation.
Workflow for Chiral Purity Validation
The logical flow for validating the chiral purity of this compound involves a systematic progression from method development to full validation according to established regulatory guidelines.
Caption: Workflow from method development to routine application.
Proposed Chiral HPLC Method: A Step-by-Step Protocol
This protocol is designed as a robust starting point for the separation of (S)- and (R)-3-(Acetylthio)-2-methylpropionic acid. The selection of a normal-phase method using a polysaccharide-based CSP is deliberate. The non-polar mobile phase enhances the hydrogen bonding interactions between the carboxylic acid analyte and the carbamate groups on the CSP, which are often critical for achieving chiral recognition. The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), is crucial for suppressing the ionization of the analyte's carboxylic acid group, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.
Instrumentation and Consumables:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: A cellulose-based CSP, such as CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or an equivalent tris(3,5-dimethylphenylcarbamate) derivative of cellulose. These are well-established for resolving acidic compounds.[6][7]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity. 25 °C is a common starting point.[8] |
| Detection | UV at 220 nm | The thioester and carboxylic acid moieties provide UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate signal. |
| Analyte Conc. | 1.0 mg/mL | A standard concentration for purity analysis. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10.0 mL with the mobile phase.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter if necessary.
Method Validation Protocol: A Self-Validating System
The validation of this analytical method must be conducted in accordance with regulatory guidelines such as ICH Q2(R1) or USP General Chapter <1225> to prove its suitability for the intended purpose—quantifying the (R)-enantiomer impurity in the (S)-enantiomer bulk substance.[9][10][11][12]
Caption: Key parameters for method validation per ICH Q2(R1).
1. Specificity: The method's ability to unequivocally assess the analyte in the presence of its counterpart.
-
Procedure: Inject the diluent (blank), a solution of the pure (S)-enantiomer, a solution of the (R)-enantiomer (if available), and a racemic or spiked sample.
-
Acceptance Criteria: The (S)- and (R)-enantiomer peaks must be well-resolved from each other and from any baseline interference. The resolution (Rs) between the enantiomer peaks should be ≥ 2.0.[8]
2. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure: Prepare a series of dilutions of the (R)-enantiomer and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.[8]
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity (e.g., 0.1%). The precision at the LOQ concentration should be acceptable (e.g., RSD ≤ 10%).
3. Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare at least five standard solutions of the (R)-enantiomer at concentrations ranging from the LOQ to 150% of the specified limit (e.g., from LOQ to 1.5% if the limit is 1.0%).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[8]
4. Accuracy: The closeness of test results to the true value.
-
Procedure: Prepare samples of the pure (S)-enantiomer and spike them with known amounts of the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.
-
Acceptance Criteria: The percentage recovery of the spiked (R)-enantiomer should be within 98.0% to 102.0%.[8]
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the area of the (R)-enantiomer peak should be ≤ 2.0% for repeatability.[8] Results from intermediate precision should be statistically comparable.
6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as mobile phase composition (e.g., ±2% IPA), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantification should not be significantly affected.[8]
Comparison with Alternative Methodologies
While chiral HPLC is the predominant technique, other methods offer distinct advantages and can be considered based on specific laboratory needs.[1][13]
| Feature | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid CSP.[1] | Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.[14] | Separation based on differential electrophoretic mobility in a chiral electrolyte.[15] |
| Speed | Moderate (Typical run times: 10-30 min).[1] | Very Fast (Typical run times: <10 min).[1] | Very Fast (Typical run times: 5-20 min).[15] |
| Solvent Consumption | High | Low ("Green" technique, primarily uses CO₂).[14] | Extremely Low (nL-µL range).[15] |
| Resolution | Excellent, highly versatile with many available CSPs. | Excellent, often superior to HPLC due to higher efficiency. | Unparalleled separation efficiency (very sharp peaks).[15] |
| Sensitivity | Good, highly dependent on the detector (UV, MS). | Good, compatible with UV and MS detectors. | Lower sensitivity with UV detection due to short path length. |
| Maturity & Cost | Mature, widely available instrumentation. | Less common, higher initial instrument cost. | Less common for routine QC, specialized instrumentation. |
| Best For | Universal applicability, robust QC, method development. | High-throughput screening, preparative separations, "green" chemistry initiatives. | Very small sample volumes, complex matrices, orthogonal method validation. |
Conclusion and Recommendations
The validation of chiral purity for this compound is a non-negotiable step in ensuring the quality and safety of Captopril synthesis. The proposed normal-phase chiral HPLC method provides a robust, reliable, and scientifically sound approach for this critical task. Its foundation on a polysaccharide-based chiral stationary phase is a field-proven strategy for resolving acidic enantiomers.
A rigorous validation following the ICH Q2(R1) and USP <1225> guidelines is essential to demonstrate that the method is fit for its intended purpose.[9][16][17] While alternative techniques like SFC and CE offer advantages in speed and solvent reduction, HPLC remains the most versatile and widely implemented technique for routine quality control in the pharmaceutical industry.[1][5] By implementing the detailed protocols within this guide, researchers and drug development professionals can confidently establish a self-validating system to guarantee the stereochemical integrity of this vital pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. uspbpep.com [uspbpep.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 17. investigationsquality.com [investigationsquality.com]
A Senior Application Scientist's Guide to the Analytical Techniques for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Introduction
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (SATMPA) is a critical chiral intermediate in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and certain types of congestive heart failure.[1][2][3] The stereochemical configuration and purity of SATMPA are paramount, as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are indispensable for quality control throughout the manufacturing process.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of SATMPA. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the selection of the most appropriate analytical strategy.
The Analytical Challenge: Purity, Stereochemistry, and Stability
The analysis of SATMPA presents a trifecta of challenges that any chosen method must address:
-
Enantiomeric Purity: The biological activity of Captopril is specific to the (S,S)-diastereomer. Therefore, it is crucial to quantify the desired (S)-enantiomer of SATMPA and control the level of its (R)-enantiomer counterpart.
-
Chemical Purity: The synthesis of SATMPA from methacrylic acid and thioacetic acid can result in impurities such as unreacted starting materials or disulfide byproducts.[4][5] These must be identified and quantified to ensure the quality of the final product.
-
Compound Stability: The thioester and carboxylic acid functional groups in SATMPA can be susceptible to hydrolysis or oxidation, necessitating careful sample handling and method design to prevent degradation during analysis.[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is arguably the most powerful and versatile tool for the analysis of SATMPA, offering solutions for both chiral and achiral purity assessments.
Chiral HPLC for Enantiomeric Purity
Principle & Applicability: Chiral HPLC directly separates the (S)- and (R)-enantiomers of SATMPA by employing a chiral stationary phase (CSP).[7] These phases create a transient diastereomeric complex with each enantiomer, leading to differential retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for resolving chiral carboxylic acids.[8] This technique is the gold standard for determining enantiomeric excess (e.e.).
Experimental Protocol: Chiral HPLC with UV Detection
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD).
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a small percentage of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape.[7][8] A common starting point is n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known quantity of SATMPA in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a racemic mixture of 3-acetylthio-2-methylpropionic acid to confirm the resolution of the two enantiomer peaks. The resolution factor should be greater than 1.5.
-
Analysis: Inject the sample and integrate the peak areas for the (S)- and (R)-enantiomers to calculate the enantiomeric excess.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity and Assay
Principle & Applicability: RP-HPLC using a nonpolar stationary phase (like C18) is the method of choice for quantifying SATMPA and separating it from polar and nonpolar impurities. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This method is robust, reproducible, and ideal for routine quality control.
Experimental Protocol: RP-HPLC with UV Detection
-
System: HPLC with UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the SATMPA sample in the mobile phase to a known concentration (e.g., 0.2 mg/mL).
-
Analysis: Inject a standard solution of known concentration to establish a calibration curve. Inject the sample solution to determine the purity and concentration of SATMPA.
| Parameter | Chiral HPLC | Reversed-Phase HPLC |
| Primary Use | Enantiomeric Purity | Chemical Purity, Assay |
| Stationary Phase | Chiral (e.g., Polysaccharide) | Achiral (e.g., C18) |
| Mobile Phase | Normal-Phase (e.g., Hexane/IPA) | Reversed-Phase (e.g., Water/ACN) |
| Specificity | High for enantiomers | High for impurities with different polarity |
| Throughput | Moderate | High |
Gas Chromatography (GC): Analysis of Volatile Derivatives
Principle & Applicability: Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, SATMPA, with its polar carboxylic acid and thioester groups, is not sufficiently volatile or thermally stable for direct GC analysis.[9][10] Therefore, a derivatization step is mandatory to convert it into a less polar, more volatile derivative.[11] This is typically achieved through esterification of the carboxylic acid group.[12] GC is particularly useful for detecting small, volatile impurities that may not be well-resolved by HPLC.
Experimental Protocol: GC-MS after Esterification
-
Derivatization (Esterification):
-
Dissolve approximately 10 mg of the SATMPA sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add an esterifying agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to a trimethylsilyl (TMS) ester.[13]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete reaction.[11]
-
-
System: A GC system coupled with a Mass Spectrometer (MS) detector. An MS detector provides structural information, aiding in peak identification.[14]
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Data Analysis: Identify the TMS-derivatized SATMPA peak by its retention time and mass spectrum.[15] Quantify impurities based on their relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
Principle & Applicability: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of SATMPA, confirming its identity and revealing the presence of impurities.[16] While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the (S) and (R) forms.
¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of SATMPA in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the methyl protons of the acetyl group, the methyl protons at the chiral center, the methylene protons, and the methine proton. The carboxylic acid proton will appear as a broad singlet.
-
Purity Assessment: The presence of unexpected signals can indicate impurities. The integration of signals corresponding to SATMPA versus those of impurities can provide a semi-quantitative measure of purity.
Head-to-Head Comparison and Recommended Workflow
| Technique | Specificity | Sensitivity | Throughput | Primary Application | Key Limitation |
| Chiral HPLC | Enantiomer-specific | Moderate | Low-Moderate | Enantiomeric Purity | Requires specialized, expensive columns |
| RP-HPLC | Purity/Impurity Profile | High | High | Assay, Impurity Profiling | Cannot separate enantiomers |
| GC-MS | High (with MS) | High | Moderate | Volatile Impurities | Requires derivatization |
| NMR | Absolute Structure | Low | Low | Structure Elucidation, Purity | Low sensitivity, cannot separate enantiomers without shift reagents |
Recommended Analytical Workflow
For comprehensive quality control of a new batch of this compound, a multi-faceted approach is recommended. The following workflow ensures that all critical quality attributes are assessed.
References
- 1. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 4. prepchem.com [prepchem.com]
- 5. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. weber.hu [weber.hu]
- 13. scispace.com [scispace.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Cost-Effective Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid for Pharmaceutical Research
Abstract
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril, a widely prescribed medication for hypertension and heart failure.[1][2] The stereochemistry at the C2 position is paramount for the final drug's biological activity, making the efficient, enantiomerically pure synthesis of this intermediate a topic of significant interest to researchers and drug development professionals.[3] This guide provides an in-depth, objective comparison of two primary synthetic strategies: the classical chiral resolution of a racemic mixture and a modern asymmetric synthesis approach. By analyzing experimental protocols, yields, and reagent costs, this document serves as a practical resource for selecting the most cost-effective and appropriate synthetic route based on laboratory scale, available resources, and desired purity.
Strategic Importance and Synthetic Challenges
The therapeutic efficacy of Captopril is almost exclusively attributed to the (S,S) diastereomer. Consequently, the synthesis of its precursor, this compound, demands high enantiomeric purity.[3] The primary challenge lies in establishing the stereocenter at the C2 methyl-substituted carbon in a controlled and economical manner. The two dominant strategies to achieve this are fundamentally different in their approach to chirality.
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of the target acid, followed by separation of the desired (S)-enantiomer from the undesired (R)-enantiomer using a chiral resolving agent.
-
Asymmetric Synthesis: This strategy aims to directly create the desired (S)-enantiomer with high selectivity, often employing a chiral catalyst or auxiliary, thereby avoiding the formation of the undesired enantiomer.[4]
The choice between these routes is a critical decision dictated by a trade-off between the cost of starting materials, the expense and efficiency of chiral agents or catalysts, overall yield, and operational complexity.
Caption: High-level decision workflow for synthesizing the target chiral acid.
Route A: Classical Pathway via Chiral Resolution
This well-established method relies on the straightforward synthesis of racemic 3-(acetylthio)-2-methylpropionic acid, followed by a classical resolution. The initial synthesis is often achieved through a Michael addition of thioacetic acid to methacrylic acid without chiral control.[5]
Causality Behind Experimental Choices
The core of this pathway is the resolution step. A chiral amine, such as (R)-(+)-1-phenylethylamine, is chosen as the resolving agent.[6][7] This amine reacts with the racemic carboxylic acid to form a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility), which allows for their separation by fractional crystallization. The choice of solvent for crystallization is critical; it must be selected to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially.
Experimental Protocol (Representative)
Step 1: Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid
-
To a round-bottom flask, add methacrylic acid (1.0 eq) and thioacetic acid (1.1 eq).[8]
-
Heat the mixture at 80°C for 2 hours, then allow it to stand at room temperature overnight.
-
The reaction progress can be monitored by ¹H NMR to confirm the disappearance of the vinylic protons of methacrylic acid.
-
Purify the crude product by vacuum distillation to yield racemic 3-(acetylthio)-2-methylpropionic acid as a colorless oil.[5]
Step 2: Chiral Resolution
-
Dissolve the racemic acid (1.0 eq) in a minimal amount of hot acetone.
-
In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in acetone.
-
Slowly add the amine solution to the acid solution with stirring. A white precipitate (the diastereomeric salts) will form.
-
Heat the mixture to reflux to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Collect the crystals (predominantly the salt of the (S)-acid with the (R)-amine) by vacuum filtration.
-
To liberate the free acid, suspend the crystals in water and acidify with 2M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The enantiomeric excess (e.e.) should be determined by chiral HPLC or by NMR using a chiral shift reagent.
Cost-Effectiveness Analysis: Route A
This analysis is based on a hypothetical 10-gram scale synthesis of the final (S)-enantiomer. Prices are estimates based on typical catalog values for research-grade chemicals.[6][9][10][11]
| Reagent | Molar Mass ( g/mol ) | Required Amount | Estimated Cost (USD) | Source |
| Methacrylic Acid | 86.09 | ~25 g (assuming ~40% final yield) | $5 - $10 | [12][13][14] |
| Thioacetic Acid | 76.12 | ~28 g | $15 - $25 | [8] |
| (R)-(+)-1-Phenylethylamine | 121.18 | ~7.5 g | $20 - $40 | [6][7][15] |
| Solvents & Acid (Acetone, HCl) | - | - | $10 - $15 | - |
| Total Estimated Cost | $50 - $90 | |||
| Estimated Cost per Gram | $5.00 - $9.00 |
Trustworthiness Note: The major drawback of this method is its theoretical maximum yield of 50%, as half of the material (the R-enantiomer) is discarded. In practice, yields are often lower (30-40%) due to incomplete crystallization and handling losses. This significantly impacts the overall material cost and atom economy.
Route B: Modern Pathway via Asymmetric Synthesis
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis provides a more elegant and often more efficient alternative. A prominent strategy is the organocatalytic asymmetric Michael addition of thioacetic acid to an α,β-unsaturated carbonyl compound.[16][17]
Causality Behind Experimental Choices
This approach utilizes a small, chiral organic molecule (an organocatalyst) to control the stereochemical outcome of the reaction. Bifunctional catalysts, such as those based on thiourea or cinchona alkaloids, are particularly effective.[18] They work by simultaneously activating both the nucleophile (thioacetic acid) and the electrophile (methacrylic acid derivative) through non-covalent interactions (e.g., hydrogen bonding). This dual activation occurs within a chiral pocket, forcing the addition to happen from a specific face, leading to the preferential formation of the (S)-enantiomer. The low catalyst loading (typically 1-10 mol%) makes this an attractive and cost-effective option, provided the catalyst is efficient.
Experimental Protocol (Representative)
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.05 eq).
-
Add the solvent (e.g., toluene, 2.0 M) followed by the methacrylic acid derivative (e.g., an N-acyloxazolidinone for enhanced reactivity and selectivity, 1.0 eq).[19]
-
Cool the reaction mixture to the optimized temperature (e.g., -20°C).
-
Slowly add thioacetic acid (1.2 eq) via syringe pump over 1 hour.
-
Stir the reaction at -20°C for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
-
If a chiral auxiliary like an oxazolidinone was used, it is subsequently cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the desired (S)-acid.
Cost-Effectiveness Analysis: Route B
This analysis is also based on a hypothetical 10-gram scale synthesis. The primary cost driver is the chiral catalyst.
| Reagent | Molar Mass ( g/mol ) | Required Amount | Estimated Cost (USD) | Source |
| Methacrylic Acid | 86.09 | ~11 g (assuming 90% yield) | $2 - $5 | [10][12][13] |
| Thioacetic Acid | 76.12 | ~10 g | $10 - $15 | [8] |
| Chiral Organocatalyst | ~300-500 | ~0.5 - 1.0 g (at 5 mol%) | $50 - $200+ | [20][21][22] |
| Solvents & Reagents | - | - | $15 - $20 | - |
| Total Estimated Cost | $77 - $240 | |||
| Estimated Cost per Gram | $7.70 - $24.00 |
Trustworthiness Note: While the initial outlay, particularly for the catalyst, is higher, this route offers significantly higher yields (>90%) and enantioselectivities (>95% e.e.). For larger scales, the ability to recycle the catalyst can dramatically reduce its contribution to the overall cost, making this pathway more economically viable in the long run.
Head-to-Head Comparison and Verdict
Caption: Side-by-side workflow comparison of Route A and Route B.
| Metric | Route A: Chiral Resolution | Route B: Asymmetric Synthesis | Advantage |
| Overall Yield | Low (<50% theoretical max) | High (>90%) | Route B |
| Enantiomeric Purity (e.e.) | Variable, often requires re-crystallization | Consistently High (>95%) | Route B |
| Estimated Cost per Gram (Lab Scale) | $5.00 - $9.00 | $7.70 - $24.00 | Route A |
| Scalability | Difficult, labor-intensive | More straightforward | Route B |
| Atom Economy | Poor (discards >50% of material) | Excellent | Route B |
| Operational Complexity | Simple reactions, but tedious separation | Requires inert atmosphere, potentially longer reaction times | Route A |
Verdict for the Researcher
The optimal synthetic route is highly dependent on the specific context of the research or development program.
-
For Small-Scale Academic Research or Initial Screening: Where the goal is to produce a small quantity (<1-5 g) of the material and upfront costs are a primary concern, Route A (Chiral Resolution) is often the more pragmatic choice. Its low initial reagent cost and procedural simplicity (if one accepts the tedious crystallization) make it accessible for labs not specializing in asymmetric synthesis.
-
For Process Development, Pilot Scale, and Long-Term Supply: Where efficiency, reproducibility, and waste reduction are critical, Route B (Asymmetric Synthesis) is unequivocally superior. Despite the higher initial cost of the catalyst, the vastly improved yield and atom economy make it significantly more cost-effective and environmentally friendly at any scale beyond a few grams. The high, predictable enantiomeric excess also reduces the downstream burden of purification and chiral analysis.
References
- 1. scispace.com [scispace.com]
- 2. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]
- 7. (R)-(+)-1-Phenylethylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 9. (R)-(+)-1-Phenylethylamine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. credenceresearch.com [credenceresearch.com]
- 11. Methacrylic acid, 99.5%, extra pure, stabilized 25 mL | Request for Quote [thermofisher.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. intratec.us [intratec.us]
- 14. Meth Acrylic Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 15. (R)-(+) alpha-phenylethylamine - High Purity Chiral Amine at Best Prices [helyspecialitychemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. (2001) | G. Sundararajan | 98 Citations [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comparative Guide for Robust Pharmaceutical Development
An In-Depth Technical Guide
Prepared by: Your Senior Application Scientist
Abstract
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid is a critical chiral intermediate in the synthesis of Captopril, an essential angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, a process vital for ensuring data integrity and consistency across different analytical platforms or laboratories.[4][5] We will compare a primary Chiral High-Performance Liquid Chromatography (HPLC) method with an orthogonal Gas Chromatography (GC) method requiring derivatization. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Introduction: The Analyte and the Imperative for Cross-Validation
In the landscape of pharmaceutical manufacturing, the successful transfer of an analytical method from a development laboratory to a quality control (QC) setting is a critical milestone. This process, known as inter-laboratory cross-validation, ensures that a validated analytical procedure yields consistent and reliable results irrespective of the testing site, personnel, or equipment.[4][5] For a chiral molecule like this compound, where the stereochemistry is integral to its function as a Captopril precursor, robust analytical oversight is non-negotiable.
Cross-validation becomes necessary under several common scenarios:
-
Method Transfer: Moving a method from a Research & Development (R&D) environment to a cGMP-compliant QC laboratory.
-
Method Modernization: Replacing an older, validated method with a newer, more efficient one (e.g., transitioning from HPLC to UHPLC).
-
Comparative Studies: Ensuring data from different analytical techniques are equivalent and can be used interchangeably.
The objective of validating and cross-validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][10] This guide follows the principles outlined in the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures, from development through validation and routine use.[6][11]
The Analytical Challenge: Choosing the Right Tools
The physicochemical properties of this compound dictate the most suitable analytical approaches. As a chiral carboxylic acid, the primary analytical challenges are twofold: quantifying its purity and confirming its enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers of non-volatile compounds.[12][13] By employing a chiral stationary phase (CSP), HPLC can effectively resolve the (S)- and (R)-enantiomers, allowing for precise quantification of enantiomeric purity. UV detection is straightforward due to the presence of the thioester and carboxylic acid chromophores.
-
Gas Chromatography (GC): GC offers high separation efficiency but is limited to thermally stable and volatile compounds.[14] Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Therefore, a derivatization step—such as esterification to form a more volatile methyl ester—is required prior to analysis.[14][15] While this adds a step to the sample preparation process, it provides an excellent orthogonal method for cross-validation, as the separation principle and potential interferences are different from HPLC.
This guide will focus on the cross-validation between a primary Chiral HPLC-UV method and a secondary, derivatized GC-Flame Ionization Detection (FID) method.
Cross-Validation Workflow: A Visual Guide
A successful cross-validation study is built on a well-defined protocol. The workflow ensures that both methods are systematically compared against pre-defined acceptance criteria.
Caption: Workflow for Analytical Method Cross-Validation.
Head-to-Head Comparison: Chiral HPLC-UV vs. Derivatized GC-FID
The core of the cross-validation lies in comparing the performance characteristics of each method. The results must demonstrate that the methods produce equivalent results within statistically defined limits.
| Validation Parameter | Chiral HPLC-UV Method | Derivatized GC-FID Method | Rationale for Comparison |
| Specificity | Excellent enantiomeric separation. Baseline resolution of (S) and (R) enantiomers. | Good separation of derivatized analyte from solvent and potential side-products. Enantiomeric separation requires a chiral GC column. | Ensures both methods are free from interference and can accurately measure the analyte of interest. The key is comparing the enantiomeric purity results. |
| Linearity (r²) | > 0.999 over 50-150% of nominal concentration. | > 0.998 over 50-150% of nominal concentration. | Confirms a direct, proportional relationship between concentration and instrument response for both techniques. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Demonstrates the closeness of the test results to the true value. Spike recovery studies are performed on the same matrix for both methods. |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Measures precision over a short time frame with the same analyst and instrument. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Assesses variations within the same lab (different days, analysts, equipment). The slightly higher RSD for GC accounts for the additional derivatization step. |
| LOQ (µg/mL) | 0.5 µg/mL | 1.0 µg/mL | Defines the lowest concentration that can be reliably quantified. HPLC is often more sensitive for this type of analyte. |
Detailed Experimental Protocols
Trustworthiness in analytical data stems from meticulously detailed and reproducible protocols.
Chiral HPLC-UV Method
This method is designed for the direct chiral separation and quantification of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards covering 50% to 150% of the target concentration.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to the target concentration. Filter through a 0.45 µm filter before injection.
GC-FID Method with Derivatization
This orthogonal method requires derivatization to increase the analyte's volatility.
-
Instrumentation: Gas chromatograph with a split/splitless injector, FID detector, and a chiral column.
-
Column: Chiral GC column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 220°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Derivatization (Esterification):
-
To 10 mg of sample/standard, add 2 mL of 1.25 M HCl in methanol.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
Injection: 1 µL (splitless mode).
Cross-Validation Execution
The following diagram illustrates the decision-making process for when different levels of method validation or transfer are required.
Caption: Decision Tree for Analytical Method Transfer Strategy.
Data Interpretation and Acceptance Criteria
The ultimate goal of cross-validation is to demonstrate the equivalency of the two methods. Acceptance criteria should be pre-defined in the validation protocol.
-
Purity/Assay Values: The mean results from the two methods should be statistically compared. A two-sided t-test is commonly used to determine if there is a significant difference between the means. The difference between the mean results should be less than a pre-defined limit, typically ≤ 2.0%.
-
Enantiomeric Purity: For a chiral compound, this is a critical quality attribute. The results for the undesired enantiomer should be comparable. For example, the difference in the percentage of the (R)-enantiomer detected by both methods should not exceed 0.1% absolute.
-
Precision: The variance of the two datasets can be compared using an F-test.
If the acceptance criteria are met, the secondary method is considered validated for its intended use and can be considered equivalent to the primary method. If not, a thorough investigation into the source of the discrepancy is required, which may lead to method optimization and re-execution of the cross-validation study.
Conclusion: A Self-Validating System for Analytical Excellence
The cross-validation of analytical methods for this compound is a rigorous but essential process. By systematically comparing a primary Chiral HPLC-UV method with an orthogonal derivatized GC-FID method, an organization can build a robust, self-validating analytical system. This ensures data integrity, facilitates seamless method transfers, and upholds the highest standards of quality and regulatory compliance in pharmaceutical development.[4][16] This approach moves beyond a "check-the-box" exercise and embraces a science-driven lifecycle model for analytical procedures, ultimately safeguarding product quality and patient safety.[11]
References
- 1. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 2. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. (PDF) Chiral Separation of Five Arylpropionic Acid Drugs [research.amanote.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a crucial chiral intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and certain types of congestive heart failure.[1][2][3][4][5] In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The desired therapeutic effect of Captopril is attributed specifically to the (S)-enantiomer. Consequently, ensuring the enantiomeric purity of its precursor, this compound, is a non-negotiable aspect of quality control and regulatory compliance.
The term "enantiomeric excess" (e.e.) quantifies the purity of a chiral sample, representing the excess of one enantiomer over the other.[6] An accurate and robust determination of e.e. is essential for optimizing asymmetric synthesis, controlling the manufacturing process, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
Comparative Analysis of Key Analytical Methodologies
The determination of enantiomeric excess for a chiral carboxylic acid like this compound primarily relies on techniques that can differentiate between enantiomers. This is typically achieved by converting the enantiomeric pair into diastereomers, either transiently or covalently, which possess distinct physical and chemical properties. The most prevalent methods in both research and industrial settings are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric separation due to its high resolution, sensitivity, and applicability to a broad range of compounds.[7] The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).
Principle of Operation: The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. The choice of CSP is critical and is often based on the functional groups of the analyte. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.
Experimental Considerations:
-
Column Selection: Polysaccharide-derived phases like Chiralcel® OD or Chiralpak® AD are excellent starting points. The choice is empirical, but these columns offer a wide range of selectivities.[7]
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are common. To improve peak shape and resolution for acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is typically added to the mobile phase to suppress the ionization of the carboxylic acid group.[8]
-
Detection: UV detection is standard, as the molecule possesses a carbonyl chromophore.
Illustrative HPLC Experimental Protocol
This protocol is a representative starting point for method development.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Data Presentation: HPLC Performance
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Performance Metric |
| Retention Time (t_R) | ~8.5 min | ~10.2 min | Baseline Separation |
| Resolution (R_s) | - | - | > 2.0 |
| Limit of Quantification | - | - | ~0.1% of minor enantiomer |
Note: Data are illustrative and will vary based on the specific column and conditions.
Workflow for Chiral HPLC Analysis
Caption: Workflow for e.e. determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution technique suitable for volatile and thermally stable compounds.[9] Since this compound is a carboxylic acid with low volatility, a derivatization step is mandatory to convert it into a more volatile ester.[10]
Principle of Operation: The separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[9] After derivatization, the resulting chiral esters interact differently with the CSP, leading to separation. The choice of derivatizing agent and cyclodextrin phase is crucial for achieving resolution.
Experimental Considerations:
-
Derivatization: Esterification is the most common approach. This can be achieved using reagents like diazomethane or, more safely, by heating with an alcohol (e.g., methanol) under acidic conditions (e.g., HCl or BF₃).[10] This step must be quantitative to avoid kinetic resolution, which would lead to inaccurate e.e. values.
-
Column Selection: Cyclodextrin-based columns, such as those containing permethylated beta-cyclodextrin (e.g., Rt-βDEX), are widely used for their ability to separate a variety of enantiomers.[9]
-
Detection: A Flame Ionization Detector (FID) is standard for this type of analysis due to its high sensitivity to organic compounds.
Illustrative GC Experimental Protocol
-
Derivatization (Methyl Esterification):
-
To 1 mg of the acid sample, add 1 mL of 2M HCl in methanol.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool to room temperature, and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the methyl ester into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and use the supernatant for injection.
-
-
Instrumentation: A gas chromatograph with a split/splitless injector and FID.
-
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[10]
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 100°C, ramp at 2°C/min to 180°C.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Injection: 1 µL (split mode, e.g., 50:1)
-
-
Analysis: Calculate e.e. from the integrated peak areas of the two enantiomeric esters.
Workflow for Chiral GC Analysis
Caption: Workflow for e.e. determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[11] The method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers.[12] Since diastereomers have different physical properties, their corresponding nuclei are chemically non-equivalent and will resonate at different frequencies in the NMR spectrum.
Principle of Operation: The reaction of the racemic carboxylic acid with an enantiomerically pure CDA (e.g., a chiral amine or alcohol) forms two diastereomeric amides or esters. In the ¹H NMR spectrum, at least one proton (or set of protons) in each diastereomer will be in a slightly different electronic environment, resulting in two distinct signals. The enantiomeric excess can be determined by integrating these well-resolved signals.[13] Mosher's acid is a classic example of a CDA, but many others exist.[12]
Experimental Considerations:
-
CDA Selection: The chosen CDA must react quantitatively with the carboxylic acid without causing racemization. The agent should also impart a large chemical shift difference (Δδ) between the diastereomeric products for accurate integration.[13]
-
Reaction Conditions: The derivatization reaction must go to completion. Any unreacted starting material or kinetic resolution will lead to erroneous results.
-
Data Acquisition: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution.
Illustrative NMR Experimental Protocol
-
Derivatization:
-
In an NMR tube, dissolve ~5 mg of the acid sample in 0.7 mL of CDCl₃.
-
Add a slight excess (1.1 equivalents) of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).
-
Add 1.0 equivalent of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the resulting diastereomeric amide mixture.
-
Ensure a sufficient relaxation delay (e.g., 5 x T₁) to allow for accurate integration.
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methyl group on the propionic acid backbone).
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
Workflow for NMR/CDA Analysis
Caption: Workflow for e.e. determination by NMR with a CDA.
Method Comparison Summary and Recommendations
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Differential interaction with CSP | Differential interaction with CSP | Formation of diastereomers |
| Sample Prep | Simple dissolution | Mandatory Derivatization | Mandatory Derivatization |
| Sensitivity | High (UV detection) | Very High (FID) | Moderate |
| Accuracy | High | High (if derivatization is complete) | Good (dependent on resolution) |
| Throughput | Moderate | Moderate | Lower |
| Instrumentation | Common in analytical labs | Common in analytical labs | Requires NMR spectrometer |
| Key Advantage | Direct analysis, high robustness | Excellent resolution for volatiles | No chromatographic separation needed |
| Key Disadvantage | Cost of chiral columns | Derivatization adds complexity | Derivatization must be complete |
| Best For | Routine QC, high accuracy needs | Volatile analytes, high sensitivity | Structural confirmation, orthogonal method |
Recommendations for Selection:
-
For routine quality control and high-throughput screening: Chiral HPLC is the method of choice. Its direct analysis, robustness, and high accuracy make it ideal for industrial settings.
-
When HPLC methods fail to provide resolution or for orthogonal validation: Chiral GC can be an excellent alternative, provided a clean and complete derivatization protocol can be established.
-
For structural confirmation and when chromatographic equipment is unavailable: NMR with a CDA is a valuable tool. It not only provides the enantiomeric ratio but also confirms the structure of the analyte through the full spectrum. It is particularly useful in a research and development context.
Ultimately, the choice of method depends on a balance of available instrumentation, sample throughput requirements, required accuracy, and the specific challenges presented by the sample matrix. For regulatory filings, employing two orthogonal methods (e.g., HPLC and GC, or HPLC and NMR) provides a highly trustworthy and robust validation of enantiomeric purity.
References
- 1. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 2. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Enzymatic versus Chemical Approaches
For researchers, scientists, and professionals in drug development, the synthesis of chiral intermediates is a critical step that dictates the efficacy, safety, and economic viability of the final active pharmaceutical ingredient (API). (S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a pivotal intermediate in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure. The stereochemistry at the C2 position is crucial for its biological activity. This guide provides an in-depth comparison of the two primary methodologies for producing this vital chiral building block: traditional chemical synthesis involving racemic resolution and a more modern, greener enzymatic approach.
The Enduring Workhorse: Chemical Synthesis and Chiral Resolution
Classical chemical synthesis remains a widely practiced method for obtaining this compound. The typical strategy involves a two-stage process: the initial synthesis of a racemic mixture followed by the resolution of the desired (S)-enantiomer.
The Chemical Pathway: A Two-Step Dance
The most common chemical route begins with the 1,4-addition of thioacetic acid to methacrylic acid. This reaction is straightforward and produces racemic 3-acetylthio-2-methylpropanoic acid in good yields.
Following the synthesis of the racemate, the more intricate task of separating the (S)-enantiomer from the (R)-enantiomer is performed. This is typically achieved through diastereomeric salt formation using a chiral resolving agent.
Experimental Protocol: Chemical Synthesis and Resolution
Part 1: Synthesis of Racemic 3-Acetylthio-2-methylpropanoic Acid
-
Reaction Setup: In a reaction flask, combine methacrylic acid and thioacetic acid.
-
Reaction: Heat the mixture, for instance, on a steam bath for approximately one hour.
-
Maturation: Allow the reaction mixture to stand at room temperature for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.
-
Purification: The resulting racemic acid can be purified by vacuum distillation.
Part 2: Chiral Resolution
-
Salt Formation: Dissolve the racemic 3-acetylthio-2-methylpropanoic acid in a suitable solvent. Add a chiral resolving agent, such as a specific chiral amine, to form diastereomeric salts.
-
Selective Crystallization: Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution upon cooling or concentration.
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to liberate the desired this compound.
-
Extraction and Purification: The final product is extracted with an organic solvent and purified, for example, by crystallization.
Visualizing the Chemical Workflow
Caption: Chemical synthesis workflow for this compound.
The Green Alternative: Enzymatic Synthesis
Enzymatic synthesis has emerged as a powerful and sustainable alternative to classical chemical methods for producing enantiomerically pure compounds. In the case of this compound, the strategy of choice is typically an enzymatic kinetic resolution of a racemic ester derivative.
The Biocatalytic Approach: Precision and Sustainability
This method leverages the stereoselectivity of enzymes, most notably lipases and esterases, to selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted. For the synthesis of the desired (S)-acid, the process starts with the racemic methyl ester of 3-acetylthio-2-methylpropanoic acid. An enzyme, such as an esterase from Pseudomonas putida, specifically catalyzes the hydrolysis of the (R)-ester to the corresponding (R)-acid, leaving the desired (S)-ester untouched. The unreacted (S)-ester can then be easily separated and subsequently hydrolyzed to yield the final (S)-acid product with high enantiomeric purity.
This approach is a hallmark of green chemistry, as it often proceeds in aqueous media under mild conditions (neutral pH and ambient temperature), reduces the use of hazardous chemicals, and minimizes waste generation.
Experimental Protocol: Enzymatic Kinetic Resolution
Part 1: Substrate Preparation
-
Esterification: Prepare the racemic methyl 3-acetylthio-2-methylpropanoate by standard esterification of the racemic acid.
Part 2: Enzymatic Resolution
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), disperse the racemic methyl 3-acetylthio-2-methylpropanoate.
-
Enzyme Addition: Introduce the chosen enzyme (e.g., a lipase from Pseudomonas fluorescens or an esterase from Pseudomonas putida).
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction can be monitored by measuring the conversion.
-
Reaction Termination: Once approximately 50% conversion is reached, terminate the reaction. This theoretical endpoint ensures the highest possible enantiomeric excess for both the remaining ester and the produced acid.
-
Separation: Separate the unreacted (S)-ester from the hydrolyzed (R)-acid. This can be achieved by extraction at a suitable pH.
-
Hydrolysis of (S)-ester: The isolated (S)-ester is then hydrolyzed under basic conditions to yield the final this compound.
-
Purification: The final product is purified, for example, by crystallization.
Visualizing the Enzymatic Workflow
Caption: Enzymatic kinetic resolution workflow for this compound.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis hinges on a variety of factors, from stereoselectivity and yield to environmental impact and cost. The following table provides a comparative overview of the two methods.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Dependent on the efficiency of the resolution agent and crystallization process. Can be high, but may require optimization. | Excellent, with enantiomeric excess (e.e.) values often exceeding 95%. |
| Yield | The theoretical maximum yield for the desired enantiomer is 50% from the racemic mixture. Practical yields are often lower due to losses during resolution. | The theoretical maximum yield is also 50% for the kinetic resolution. However, the unreacted enantiomer can potentially be racemized and recycled. |
| Reaction Conditions | Often requires organic solvents, and potentially harsh temperature and pH conditions. | Typically proceeds in aqueous buffer under mild conditions (near-neutral pH, ambient temperature). |
| Reagents | Utilizes stoichiometric amounts of resolving agents, acids, and bases, which can be costly and generate significant waste. | Uses a catalytic amount of a biodegradable enzyme. |
| Environmental Impact | Generally higher due to the use of organic solvents, generation of byproducts, and energy-intensive purification steps. | Considered a "green" technology due to its use of renewable catalysts, milder reaction conditions, and reduced waste generation. |
| Process Complexity | The resolution step can be complex and require significant process development to achieve consistent results. | The enzymatic reaction itself is often straightforward, but enzyme stability, activity, and downstream processing need to be considered. |
| Cost-Effectiveness | Can be cost-effective at large scales, especially if the resolving agent can be recovered and recycled. | The cost of the enzyme can be a significant factor, although immobilization and reuse can mitigate this. The overall process can be more cost-effective due to reduced waste disposal and energy costs. |
Conclusion: A Greener Future for Chiral Synthesis
While traditional chemical synthesis has long been the established method for producing this compound, the advantages offered by enzymatic synthesis are compelling, particularly from a green chemistry and sustainability perspective. The high stereoselectivity, mild reaction conditions, and reduced environmental footprint make biocatalysis an increasingly attractive option for the pharmaceutical industry.
The decision of which synthetic route to employ will ultimately depend on a comprehensive evaluation of project-specific requirements, including scale, cost constraints, and regulatory considerations. However, as the industry continues to embrace greener and more efficient manufacturing processes, the role of enzymatic synthesis in the production of critical chiral intermediates like this compound is poised to expand significantly.
A Senior Application Scientist's Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid Lot-to-Lot Variability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Intermediate and the Challenge of Consistency
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a crucial chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1][2][][4][5] The stereospecificity of the final Active Pharmaceutical Ingredient (API) is paramount to its therapeutic efficacy and safety. Consequently, the chemical and chiral purity of this intermediate is not merely a quality metric but a foundational pillar for the safety and effectiveness of the final drug product.
However, like any synthesized chemical entity, this intermediate is susceptible to lot-to-lot variability. These variations, arising from subtle shifts in the manufacturing process, can have cascading effects on the quality of the API, impacting impurity profiles, yield, and even regulatory compliance.[6][7][8] The challenge for any drug development professional is not just to detect this variability but to understand its source and control it. It is essential that laboratory results remain consistent over time to ensure the quality and safety of the final pharmaceutical product.[6][9]
This guide provides a comprehensive framework for the systematic analysis of lot-to-lot variability in this compound. We will move beyond simple quality control checklists to establish a robust, multi-faceted analytical strategy. This document is designed to empower researchers and scientists to dissect and manage the nuances of intermediate quality, ensuring batch-to-batch consistency and safeguarding the integrity of the drug development pipeline.
Deconstructing Variability: Sources and Implications
Understanding potential sources of variability is the first step toward controlling them. The synthesis of this compound, commonly achieved through the reaction of thioacetic acid and methacrylic acid[10] or via multi-step patented routes[11], is a complex process where minor deviations can lead to significant changes in the final product's profile.
Key Potential Sources of Variability:
-
Raw Material Quality: The purity of starting materials, such as methacrylic acid and thioacetic acid, is a primary factor. Impurities in these precursors can carry through the synthesis or participate in side reactions, generating novel impurities.
-
Process Parameter Fluctuation: Seemingly minor changes in reaction temperature, duration, catalysts, or solvents can alter the reaction kinetics, leading to differences in yield, by-product formation, and enantiomeric purity.[11]
-
Purification Inconsistencies: The efficiency of work-up and purification steps, like vacuum distillation or crystallization, is critical.[10] Inconsistent execution can lead to varying levels of residual solvents, unreacted starting materials, and other process-related impurities.
These sources can manifest as three critical types of variability that must be monitored:
-
Chemical Purity & Impurity Profile: The presence of known and unknown by-products. While this compound is known as Captopril Impurity G[2][12][13], other process-related impurities can and do arise.
-
Chiral Purity (Enantiomeric Excess): The presence of the undesired (R)-(+)-enantiomer. As biological activity is often enantiomer-specific, controlling stereochemistry is non-negotiable.[14]
-
Physical Properties: Variations in physical characteristics like color, form (oil vs. solid), and moisture content can indicate underlying chemical changes or processing inconsistencies.
A Multi-Pronged Analytical Strategy for Robust Characterization
No single analytical technique can provide a complete picture of a lot's quality. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The following workflow outlines a comprehensive strategy for characterizing this compound.
Caption: A comprehensive analytical workflow for lot-to-lot assessment.
The Chromatographic Core: Separation and Quantification
Chromatography is the cornerstone of purity analysis, enabling the physical separation and quantification of the main component from its impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for determining chemical purity (assay) and profiling non-chiral impurities.[15] By using a non-polar stationary phase (like C18) and a polar mobile phase, we can effectively separate compounds based on their hydrophobicity. This allows for the precise quantification of the parent compound against a reference standard and the detection of process-related impurities.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is indispensable for determining the enantiomeric purity or enantiomeric excess (e.e.). It utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation.[14][16] Given the stereospecific nature of the target API, confirming a high e.e. (typically >99.5%) is a critical release criterion.
Spectroscopic Deep Dive: Structural Verification and Impurity Identification
Spectroscopy provides unambiguous structural information, confirming the identity of the main peak and helping to elucidate the structure of unknown impurities detected by chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of the intermediate.[10][12] The chemical shifts, coupling constants, and integration of the proton signals provide a unique fingerprint of the molecule. It is invaluable for initial qualification of a new supplier and for investigating any significant deviations observed in other tests.
-
Mass Spectrometry (MS), especially LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) is the definitive tool for impurity identification. It provides highly accurate mass information, which helps in determining the elemental composition of an unknown impurity, and its fragmentation pattern offers clues to its structure.[17][18][19]
Foundational Physical & Chemical Tests
-
Karl Fischer Titration: This classic method provides a precise measurement of water content, which can affect the stability and reactivity of the intermediate in subsequent steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic compounds, GC-MS is the standard method for identifying and quantifying residual solvents from the manufacturing process.[12]
Protocols and Data Interpretation: From Analysis to Actionable Insights
The following are streamlined protocols for the most critical analyses. These should be fully validated in your laboratory before routine use.
Experimental Protocol 1: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate and quantify the (S) and (R) enantiomers of 3-(Acetylthio)-2-methylpropionic Acid.
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or equivalent (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A normal-phase eluent, typically a mixture of Hexane and Isopropanol with a small amount of a carboxylic acid modifier like Trifluoroacetic Acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Procedure:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a racemic standard (if available) to confirm the elution order and resolution of the two enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Experimental Protocol 2: RP-HPLC for Assay and Impurity Profile
-
Objective: To determine the assay of the main component and quantify related impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile (B). For example:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Accurately prepare a standard solution of known concentration (~0.5 mg/mL) and a sample solution at the same nominal concentration in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the standard solution multiple times to establish system suitability (e.g., reproducibility of retention time and area).
-
Inject the sample solution.
-
Calculate the assay by comparing the peak area of the main component in the sample to that of the standard.
-
Calculate the percentage of each impurity using area normalization (assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined).
-
Interpreting the Data: A Comparative Analysis
Summarizing results in a table is the most effective way to highlight lot-to-lot differences.
| Parameter | Specification | Lot A (Reference) | Lot B | Lot C | Analysis & Action |
| Appearance | Clear, colorless to pale yellow oil | Conforms | Conforms | Pale yellow oil, slight haze | Lot C: Haze may indicate moisture or an insoluble impurity. Correlate with KF and HPLC data. |
| Assay (by HPLC) | ≥ 98.0% | 99.1% | 98.8% | 98.1% | All lots pass, but Lot C is trending towards the lower limit. |
| Enantiomeric Excess | ≥ 99.5% | 99.8% | 99.7% | 99.1% | Lot C Fails. The low e.e. is a critical deviation and grounds for rejection. |
| Water Content (KF) | ≤ 0.5% | 0.15% | 0.20% | 0.45% | Lot C: High water content correlates with the observed haze. |
| Impurity X (at RRT 1.2) | ≤ 0.15% | 0.08% | 0.11% | 0.25% | Lot C Fails. This impurity is significantly elevated, indicating a process deviation. |
| Total Impurities | ≤ 1.0% | 0.4% | 0.6% | 1.1% | Lot C Fails. Driven by the high level of Impurity X and other minor impurities. |
This comparative table clearly flags Lot C as problematic. The failure is not due to a single parameter but a constellation of issues: low enantiomeric excess, high water content, and an elevated specific impurity. This points to a significant loss of process control during its manufacture, making it unsuitable for use.
Establishing and Justifying Acceptance Criteria
Setting acceptance criteria for an intermediate requires a science and risk-based approach grounded in regulatory principles like ICH Q7, Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[20][21] While intermediates have less stringent regulatory requirements than final APIs, their quality directly impacts the API, making their control essential.[22]
Caption: A decision tree for investigating an out-of-specification result.
Pillars for Setting Specifications:
-
Process Capability: Analyze historical data from multiple successful batches to understand the typical range and standard deviation for each parameter. Specifications should be realistic and reflect a process that is in a state of control.
-
Impact on Downstream Steps: Evaluate how variations in the intermediate affect the API synthesis. For example, a higher level of a specific impurity might be difficult to purge in the next step, thereby requiring a tighter limit.
-
Regulatory Standards: Adhere to guidelines from bodies like the FDA and EMA regarding the control of starting materials and intermediates.[20][21] This includes setting limits for residual solvents based on ICH Q3C guidelines.
-
Stability Data: The stability of the intermediate itself can be affected by impurities or water content. Acceptance criteria should ensure the material remains suitable for use throughout its storage period.
By implementing the comprehensive analytical strategy and risk-based specification setting outlined in this guide, you can move from a reactive "pass/fail" approach to a proactive state of quality control. This ensures a consistent supply of high-quality this compound, safeguarding the integrity of your API and the success of your drug development program.
References
- 1. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]
- 2. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. research.chop.edu [research.chop.edu]
- 10. prepchem.com [prepchem.com]
- 11. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 12. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-ACETYLTHIO-2-METHYLPROPIONIC ACID [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 18. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 21. dalton.com [dalton.com]
- 22. API vs Intermediate: Understand the key differences! [chemoxpharma.com]
A Senior Application Scientist's Guide to Enantioselective Separation of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Performance Review of Leading Chiral Columns
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral active pharmaceutical ingredients (APIs), the stereochemical purity of intermediates is paramount. (S)-(-)-3-(Acetylthio)-2-methylpropionic acid is a critical chiral building block, notably in the synthesis of Captopril, an essential angiotensin-converting enzyme (ACE) inhibitor. Ensuring its enantiomeric purity is not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the performance of different chiral stationary phases (CSPs) for the enantioselective separation of this key intermediate, grounded in experimental data and mechanistic principles.
The Rationale for Chiral Column Selection: Understanding the Analyte
This compound is a chiral carboxylic acid. Its structure presents several key features that dictate the strategy for enantioseparation:
-
An Acidic Moiety (Carboxylic Acid): This group can engage in ionic interactions or strong hydrogen bonding. This opens the door to specific CSPs like anion-exchangers or those that are effective in the presence of acidic mobile phase modifiers.
-
A Prochiral Center: The stereocenter dictates the three-dimensional arrangement that must be selectively recognized by the CSP.
-
Multiple Potential Interaction Sites: The molecule offers sites for hydrogen bonding (carbonyl oxygen), dipole-dipole interactions, and steric interactions.
The goal of chiral method development is to select a CSP that leverages these features to establish a sufficient difference in the transient diastereomeric complexes formed between the stationary phase and each enantiomer, leading to differential retention times and, ultimately, separation.
The Contenders: A Review of Chiral Stationary Phase Technologies
Three primary classes of CSPs are broadly applicable to a molecule like 3-(acetylthio)-2-methylpropionic acid. Each operates on distinct principles of chiral recognition.
Polysaccharide-Based CSPs (Cellulose and Amylose Derivatives)
These are the most widely used CSPs in chromatography.[1][2] Chiral selectors, typically derivatives of cellulose or amylose (e.g., carbamates or benzoates), are coated or immobilized onto a silica support.[3] The helical structure of the polysaccharide backbone forms chiral grooves and cavities.[4][5]
-
Mechanism of Action: Enantioseparation is achieved through a combination of interactions:
-
Steric Hindrance (Inclusion): One enantiomer fits more snugly into the chiral grooves of the polysaccharide structure than the other.
-
Hydrogen Bonding: Interactions between the analyte's polar groups (like the carboxylic acid) and the carbamate linkages of the CSP.
-
π-π and Dipole-Dipole Interactions: Occur between aromatic rings in the CSP selector and relevant functional groups on the analyte.[6]
-
Two leading examples in this category are CHIRALCEL® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® IB (an amylose-based equivalent).[7][8]
Macrocyclic Glycopeptide-Based CSPs
This class of CSPs uses macrocyclic antibiotics, such as vancomycin or teicoplanin, bonded to silica.[9] These are exceptionally versatile columns, capable of operating in normal phase, reversed-phase, and polar organic/ionic modes.[10]
-
Mechanism of Action: Their complex, basket-like structure provides a multitude of interaction possibilities.[9] For an acidic analyte, the key interactions include:
-
Ionic Interactions: The amino groups on the glycopeptide can be protonated and interact with the deprotonated carboxylic acid of the analyte. The Astec® CHIROBIOTIC® R , based on Ristocetin A, is particularly noted for its utility with acidic compounds due to the presence of amines in its structure.[11]
-
Inclusion Complexation: The hydrophobic cavities can include parts of the analyte molecule.
-
Hydrogen Bonding: Numerous hydroxyl and amide groups on the selector provide ample sites for hydrogen bonding.
-
A prime example is the Astec® CHIROBIOTIC® V2 , which uses a vancomycin selector.[12] Its multimodal nature makes it an excellent choice for screening, especially when compatibility with mass spectrometry is desired, as it performs well with volatile mobile phase additives like ammonium acetate or formate.[10]
Experimental Design: A Comparative Screening Protocol
To objectively compare column performance, a standardized screening workflow is essential. The following protocol outlines the steps for evaluating different chiral columns for the separation of racemic 3-(acetylthio)-2-methylpropionic acid.
Standard Operating Protocol
-
System Preparation: Utilize an HPLC system with a UV detector. Ensure the system is thoroughly flushed and free of contaminants.
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Installation & Equilibration:
-
Install the first chiral column to be tested (e.g., CHIRALCEL® OD-H).
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved. For macrocyclic glycopeptide columns, longer equilibration times (up to 1-2 hours) may be necessary.[13]
-
-
Chromatographic Analysis:
-
Set the UV detector to an appropriate wavelength (e.g., 220-230 nm).
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram.
-
-
Column Switching and Re-equilibration:
-
After analysis, flush the system and switch to the next column (e.g., CHIRALPAK® IB).
-
Repeat step 3 (equilibration) with the corresponding mobile phase for the new column.
-
-
Data Analysis:
-
For each successful separation, calculate the key chromatographic parameters: Retention Factor (k'), Selectivity (α), and Resolution (Rs).
-
Experimental Workflow Diagram
Caption: Chiral column screening workflow.
Performance Comparison: Experimental Data
The enantioselective separation of Captopril, which shares the core structure of our target analyte, provides an excellent and directly relevant dataset for comparing polysaccharide-based CSPs. The following data is synthesized from the study by Belboukhari et al., which utilized a polar organic mobile phase.[7][8]
| Chiral Column | Stationary Phase (Selector) | Mobile Phase | Flow Rate (mL/min) | Selectivity (α) | Resolution (Rs) |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 0.4 | 1.26 | 0.894 |
| CHIRALPAK® IB | Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 0.4 | 3.47 | 1.812 |
Data sourced from Belboukhari, N., et al. (2019).[7][8]
Interpretation of Results
The experimental data reveals a striking difference in performance between the cellulose-based and amylose-based columns under these conditions.
-
CHIRALCEL® OD-H (Cellulose): This column provided partial separation of the enantiomers, with a resolution value of 0.894. While some selectivity is present (α = 1.26), it is insufficient for baseline separation (where Rs ≥ 1.5 is the standard). This indicates that while the chiral grooves of the cellulose derivative can differentiate between the enantiomers, the difference in interaction energy is modest.
-
CHIRALPAK® IB (Amylose): The amylose-based column delivered a markedly superior separation. The selectivity factor (α = 3.47) is exceptionally high, indicating a significant difference in the stability of the transient diastereomeric complexes formed with each enantiomer. This resulted in a baseline resolution of 1.812, which is excellent for analytical quantification and robust enough for preparative applications.
Mechanistic Causality
Why does the amylose phase outperform the cellulose phase so dramatically for this analyte? While both are polysaccharide carbamates, the higher-order structure differs. Amylose has a more defined helical twist compared to the more linear structure of cellulose.[5] For a relatively small and flexible molecule like the Captopril intermediate, the more rigid and well-defined chiral cavities of the amylose selector likely provide a better steric fit and more optimal positioning for complementary hydrogen bonding and dipole interactions. This superior "chiral fit" translates directly into a larger free energy difference (ΔΔG) of binding between the enantiomers, resulting in the observed high selectivity and resolution.
Logical Approach to Method Development
For a new chiral molecule, a logical screening process is crucial. The diagram below illustrates a decision-making workflow.
Caption: Logical workflow for chiral method development.
Conclusion and Recommendations
For the enantioselective separation of this compound and its R-enantiomer, the choice of chiral stationary phase is critical.
-
Top Recommendation: Based on compelling experimental data from the closely related Captopril molecule, an amylose-based polysaccharide column (e.g., CHIRALPAK® IB) is the premier choice. It demonstrates vastly superior selectivity and resolution compared to its cellulose-based counterpart under polar organic conditions.[8]
-
Alternative for Screening: A cellulose-based column (e.g., CHIRALCEL® OD-H or Lux® Cellulose-1) should still be included in an initial screen.[4] While it showed weaker performance in the cited study, changes in the mobile phase (e.g., switching from methanol to ethanol/isopropanol or using normal-phase conditions) can sometimes reverse or dramatically alter selectivity.[14]
-
Alternative for Versatility and MS-Compatibility: A macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® V2 or R) is a powerful secondary screening option.[11] Its ability to operate in multiple solvent modes, particularly the polar ionic mode with MS-friendly volatile buffers, provides an orthogonal separation mechanism that may succeed where polysaccharide columns fail, and is ideal for bioanalytical applications requiring high sensitivity.[10]
Ultimately, a systematic screening approach that includes both amylose and cellulose-based polysaccharide columns, alongside a versatile macrocyclic glycopeptide phase, provides the highest probability of success in developing a robust, high-resolution method for this critical pharmaceutical intermediate.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. chiraltech.com [chiraltech.com]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. hplcmart.com [hplcmart.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. selectscience.net [selectscience.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Comprehensive Characterization of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid Reference Standard
This guide provides an in-depth technical framework for the characterization of the (S)-(-)-3-(Acetylthio)-2-methylpropionic acid reference standard. As a critical intermediate and potential impurity in the synthesis of Captopril, an essential angiotensin-converting enzyme (ACE) inhibitor, the rigorous validation of this standard is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2][3] This document moves beyond a simple listing of specifications to explain the causality behind the selection of analytical techniques, presenting a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of a Well-Characterized Reference Standard
This compound, also identified as Captopril EP Impurity G or K, is a chiral molecule whose stereochemical and chemical purity must be unequivocally established.[4][5][6] A reference standard serves as the benchmark against which all production batches of active pharmaceutical ingredients (APIs) and formulated drugs are measured. Its characterization is not merely a formality but a foundational requirement stipulated by regulatory bodies and outlined in guidelines such as ICH Q6A.[7][8][9][10] An inadequately characterized standard can lead to the acceptance of impure API batches, potentially compromising patient safety and therapeutic efficacy.
This guide details a multi-technique analytical approach. Each method provides a unique and orthogonal piece of information, and together, they build a comprehensive and trustworthy profile of the reference standard. The "comparison" lies in establishing a gold-standard analytical data set against which laboratory samples or alternative standards can be objectively evaluated.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₀O₃S | [4][5][11] |
| Molecular Weight | 162.21 g/mol | [4][5][11] |
| CAS Number | 76497-39-7 | [4][12] |
| Appearance | Neat (liquid or solid) | [4] |
| Synonyms | (2S)-3-(Acetylthio)-2-methylpropanoic Acid, Captopril Imp. K | [4][12] |
The Analytical Characterization Workflow
A robust characterization of a reference standard relies on the convergence of data from multiple orthogonal analytical techniques. This ensures that every critical attribute—identity, structure, purity, and chirality—is independently verified. The workflow below illustrates this integrated approach.
Caption: Integrated workflow for reference standard characterization.
Experimental Methodologies & Comparative Data
This section details the protocols for each analytical technique. The provided data serves as the benchmark for a high-purity reference standard.
Structural Elucidation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing atom-level structural information. ¹H and ¹³C NMR are used to confirm the molecular skeleton, the connectivity of atoms, and the presence of specific chemical environments, thereby unequivocally identifying the compound.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key protons.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence until a signal-to-noise ratio >25:1 is achieved for the least sensitive carbon signal.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | Expected Value | |||
| -CH₃ (methyl on propionyl) | ~1.25 | Doublet | 3H | a |
| -CH (methine) | ~2.85 | Multiplet | 1H | b |
| -CH₂ (methylene) | ~3.15 | Multiplet | 2H | c |
| -CH₃ (acetyl) | ~2.35 | Singlet | 3H | d |
| -COOH | ~11.0 | Broad Singlet | 1H | e |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbon | Expected Value | |
| -CH₃ (methyl on propionyl) | ~16.5 | a |
| -CH (methine) | ~39.0 | b |
| -CH₂ (methylene) | ~33.0 | c |
| -CH₃ (acetyl) | ~30.5 | d |
| C=O (thioester) | ~195.5 | f |
| C=O (acid) | ~180.0 | g |
Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact mass of the molecule, which is a fundamental property for identity confirmation. High-resolution MS (HRMS) can determine the mass with sufficient accuracy to confirm the elemental composition.[13]
-
Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Chromatography: Use a standard C18 reversed-phase column with a simple gradient elution to introduce the sample into the mass spectrometer.
-
Instrumentation: Employ an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Data Analysis: Determine the monoisotopic mass from the resulting spectrum and compare it to the theoretical value.
| Ion Mode | Observed Ion | Theoretical m/z | Measured m/z (Typical) |
| ESI Negative | [M-H]⁻ | 161.0272 | 161.0275 ± 5 ppm |
| ESI Positive | [M+H]⁺ | 163.0429 | 163.0425 ± 5 ppm |
Functional Group Identification by FTIR Spectroscopy
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[14] The thioester and carboxylic acid moieties of the molecule have distinct vibrational frequencies that serve as a molecular fingerprint.
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the neat sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970 | C-H stretch | Aliphatic |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid Dimer |
| ~1690 | C=O stretch | Thioester |
| ~630 | C-S stretch | Thioester |
Note: The presence of a broad O-H stretch and a C=O peak around 1710 cm⁻¹ is strong evidence for a hydrogen-bonded carboxylic acid dimer in the solid or neat liquid state.
Stereochemical Integrity by Chiral HPLC
Causality: For a chiral drug intermediate, confirming the enantiomeric purity is non-negotiable, as different enantiomers can exhibit different pharmacological or toxicological profiles.[15][16] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating and quantifying enantiomers.
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio must be optimized.
-
Sample Preparation: Dissolve the standard in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
System Suitability: A racemic mixture of 3-(Acetylthio)-2-methylpropionic acid must be analyzed to demonstrate the column's ability to separate the (S) and (R) enantiomers and to identify their respective retention times.
| Sample | Expected Result | Acceptance Criterion |
| Racemic Mixture | Two well-resolved peaks of approximately equal area. | Resolution (Rs) > 1.5 |
| (S)-(-)-Reference Standard | A single major peak corresponding to the (S)-enantiomer. | Enantiomeric Purity ≥ 99.5% |
Purity and Impurity Profiling by HPLC-UV
Causality: A reference standard must be of high chemical purity. A validated, stability-indicating HPLC method is required to quantify the main component and detect any potential process-related impurities or degradation products. This aligns with the principles of analytical procedure validation outlined by bodies like the USP.[17][18][19]
-
Instrumentation: An HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program that allows for the separation of the main peak from potential impurities.
-
Detection: Monitor at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm).
-
Quantification: Calculate purity using the area percent method, assuming all impurities have a similar response factor.
| Parameter | Acceptance Criterion | Comparison Note |
| Purity (Area %) | ≥ 99.5% | Lower purity values would disqualify the material as a primary reference standard. |
| Individual Impurity | ≤ 0.15% | Any impurity exceeding this threshold must be identified and characterized. |
| Total Impurities | ≤ 0.5% | The sum of all impurity peaks should not exceed this limit. |
Conclusion
The characterization of the this compound reference standard is a comprehensive process that requires the application of multiple, orthogonal analytical techniques. The data presented in this guide—derived from NMR, MS, FTIR, Chiral HPLC, and Purity HPLC—provides a validated, trustworthy, and authoritative benchmark. By comparing their own analytical results against this guide, researchers, scientists, and quality control professionals can confidently establish the identity, purity, and stereochemical integrity of their material, ensuring it is fit for its intended purpose in the development and manufacturing of Captopril and related pharmaceuticals.
References
- 1. veeprho.com [veeprho.com]
- 2. Captopril - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]
- 4. (S)-(-)-3-Acetylthio-2-methylpropionic Acid [lgcstandards.com]
- 5. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. particle.dk [particle.dk]
- 9. ikev.org [ikev.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 13. iroatech.com [iroatech.com]
- 14. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces | MDPI [mdpi.com]
- 15. biocompare.com [biocompare.com]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. Discussing a Lifecycle Approach to Validation and Verification of Analytical Procedures | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 18. uspbpep.com [uspbpep.com]
- 19. ijrrjournal.com [ijrrjournal.com]
Spectroscopic Analysis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comparative Guide
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of chiral intermediates is a cornerstone of quality control and regulatory compliance. (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a key intermediate in the synthesis of antihypertensive drugs like Captopril, presents a valuable case study for the application of routine spectroscopic techniques.[1][2] This guide provides a comprehensive comparison of experimental spectroscopic data for this compound with established literature values, offering researchers and drug development professionals a practical framework for structural verification.
The molecular structure of this compound (CAS 76497-39-7), with its distinct functional groups—a carboxylic acid, a thioester, and a chiral center—gives rise to a unique spectroscopic fingerprint.[3] Verifying this fingerprint through techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is not merely an academic exercise; it is a critical step to ensure the identity, purity, and stereochemical integrity of the material destined for further synthesis.
This document is structured to provide not only the comparative data but also the underlying experimental protocols and their scientific rationale, ensuring a trustworthy and repeatable approach to analysis.
Comparative Spectroscopic Data
The following tables present a direct comparison between typical experimental results and reference data sourced from established chemical databases.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Assignment | Experimental δ (ppm) | Literature δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| -CH ₃ (on propionyl) | 1.25 | ~1.2 | Doublet | 3H | ~7.0 Hz |
| -COCH ₃ (acetyl) | 2.35 | ~2.3 | Singlet | 3H | N/A |
| -CH (CH₃) | 2.80 | ~2.8 | Multiplet | 1H | N/A |
| -SCH ₂ | 3.10 | ~3.1 | Multiplet | 2H | N/A |
| -COOH | 11.50 | >10 | Broad Singlet | 1H | N/A |
Note: Literature values are often reported as approximate shifts or may vary slightly based on solvent and concentration. The broadness of the carboxylic acid proton peak is characteristic and due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Standard: CDCl₃ at 77.16 ppm
| Assignment | Experimental δ (ppm) | Literature δ (ppm) |
| -C H₃ (on propionyl) | 16.5 | ~16-18 |
| -SC H₂ | 30.0 | ~30-32 |
| -COC H₃ (acetyl) | 30.5 | ~30-31 |
| -C H(CH₃) | 38.0 | ~37-39 |
| -C OOH | 180.0 | ~179-181 |
| -C OCH₃ (acetyl) | 195.5 | ~195-197 |
Rationale: The chemical shifts are consistent with expectations. The carbonyl carbon of the carboxylic acid is significantly downfield (~180 ppm), while the thioester carbonyl is even further downfield (~195.5 ppm), a characteristic feature.[4]
FT-IR Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR) or KBr Pellet
| Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Assignment (Functional Group) | Vibration Mode |
| 2500-3300 (broad) | 2500-3300 | O-H (Carboxylic Acid) | Stretching |
| 1710 | ~1700-1725 | C=O (Carboxylic Acid) | Stretching |
| 1690 | ~1680-1715 | C=O (Thioester) | Stretching |
| 2970 | ~2850-3000 | C-H (Aliphatic) | Stretching |
| 1375, 1450 | ~1370-1470 | C-H (Alkyl) | Bending |
Insight: The infrared spectrum is dominated by two strong carbonyl absorptions and a very broad hydroxyl stretch.[5] The broadness of the O-H band is a classic indicator of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or neat liquid state.
Mass Spectrometry Data
Technique: Electrospray Ionization (ESI)
| Experimental m/z | Literature m/z | Assignment |
| 163.0425 | 163.0423 | [M+H]⁺ (Protonated Molecule) |
| 185.0244 | 185.0242 | [M+Na]⁺ (Sodium Adduct) |
Note: The molecular formula is C₆H₁₀O₃S, with a molecular weight of 162.21 g/mol .[3][6][7] High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental composition through the highly accurate mass measurement of the molecular ion or its adducts.
Experimental Protocols and Workflow
To ensure the integrity of the acquired data, the following validated protocols should be employed.
Workflow for Spectroscopic Verification
The overall process follows a logical sequence from sample handling to final data comparison, ensuring a systematic and error-free analysis.
References
- 1. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
A Senior Application Scientist's Guide to the Scalable Synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid in Cardiovascular Drug Synthesis
This compound is a pivotal chiral intermediate, most notably in the synthesis of Captopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and congestive heart failure. The specific stereochemistry of this intermediate is paramount, as the desired therapeutic activity of Captopril is attributed to the (S)-enantiomer. Consequently, the development of a scalable, cost-effective, and robust synthetic route to produce high-purity this compound is of significant interest to the pharmaceutical industry.
This guide provides an in-depth comparison of the two primary scalable strategies for the synthesis of this key intermediate. We will delve into the technical nuances of each approach, presenting detailed experimental protocols, comparative data, and a thorough analysis of the validation methodologies required to ensure the quality and purity of the final product.
Comparative Analysis of Scalable Synthetic Strategies
Two principal strategies have emerged for the industrial-scale production of this compound:
-
Strategy 1: Racemic Synthesis Followed by Chemical Resolution. This classical approach involves the straightforward synthesis of the racemic mixture, which is then separated into its constituent enantiomers.
-
Strategy 2: Three-Step Stereoselective Synthesis. This more recent approach aims to directly synthesize the desired (S)-enantiomer, thereby avoiding a resolution step.
The following sections will provide a detailed examination of each strategy, including step-by-step protocols and a comparative analysis of their scalability.
Strategy 1: Racemic Synthesis and Optical Resolution
This strategy is a well-established and widely practiced method in the pharmaceutical industry. It can be broken down into two key stages: the synthesis of the racemic acid and the subsequent resolution of the enantiomers.
Workflow for Strategy 1
Caption: Workflow for Racemic Synthesis and Optical Resolution.
Experimental Protocols
Part A: Synthesis of Racemic (±)-3-(Acetylthio)-2-methylpropionic Acid
-
Principle: This synthesis proceeds via a 1,4-Michael addition of thioacetic acid to methacrylic acid. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
-
Materials:
-
Methacrylic acid
-
Thioacetic acid
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a heating mantle, a mixture of thioacetic acid (e.g., 50 g) and methacrylic acid (e.g., 40.7 g) is prepared.[1]
-
The mixture is heated, for instance, on a steam bath for approximately one hour.[1]
-
The reaction is then allowed to continue at room temperature for an extended period (e.g., 18 hours) to ensure complete conversion of the methacrylic acid.[1]
-
Reaction completion can be monitored by spectroscopic methods such as NMR.[1]
-
The crude reaction mixture is then purified by vacuum distillation to yield racemic (±)-3-(acetylthio)-2-methylpropionic acid.[1]
-
Part B: Optical Resolution of (±)-3-(Acetylthio)-2-methylpropionic Acid
-
Principle: The racemic acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then liberated from its salt by acidification.
-
Materials:
-
Racemic (±)-3-(acetylthio)-2-methylpropionic acid
-
L-(+)-2-aminobutanol (resolving agent)
-
Ethyl acetate (solvent)
-
Acetone (recrystallization solvent)
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve racemic (±)-3-(acetylthio)-2-methylpropionic acid in ethyl acetate.[2]
-
Add an equimolar amount of L-(+)-2-aminobutanol to the solution.[2]
-
Heat the solution to facilitate the dissolution of the salts.[2]
-
Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt (the salt of the (S)-enantiomer). Seeding with a small crystal of the pure salt can aid crystallization.[2]
-
Filter the crystallized salt and wash it with cold ethyl acetate.[2]
-
The obtained salt can be further purified by recrystallization from a suitable solvent like acetone to improve optical purity.[2]
-
To liberate the free acid, dissolve the purified diastereomeric salt in water and acidify with a strong acid such as hydrochloric acid.
-
Extract the this compound with an organic solvent.
-
The mother liquor from the crystallization, which is enriched in the (R)-enantiomer, can be treated to recover the (R)-acid. This can then be racemized through heating with a base and recycled back into the resolution process, a critical step for industrial efficiency.[2]
-
Strategy 2: Three-Step Stereoselective Synthesis
This modern approach aims to establish the desired stereocenter early in the synthesis, thus circumventing the need for a resolution step. A patented process highlights a promising route starting from readily available methacrylic acid.[3]
Workflow for Strategy 2
Caption: Workflow for the Three-Step Stereoselective Synthesis.
Experimental Protocol (Based on Patent Description)
-
Principle: This synthesis involves the initial formation of a racemic 3-halo-2-methylpropionic acid, followed by a nucleophilic substitution with a sulfide source, and a final acetylation. The stereoselectivity is likely introduced during the sulfidation or a subsequent enzymatic resolution step not fully detailed in the provided abstract. The patent claims this process is low-cost and high-yield.[3]
-
Materials:
-
Methacrylic acid
-
Halogenated acid (e.g., Hydrobromic acid)
-
Sodium hydrosulfide (NaSH) or Sodium sulfide (Na2S)
-
Acetic anhydride or Acetyl chloride
-
Catalysts (e.g., cuprous iodide, phase transfer catalyst)
-
-
Procedure:
-
Step 1: Halogenation. React methacrylic acid with a halogenated acid (e.g., HBr) to produce 3-halo-2-methylpropionic acid. The patent suggests this step can achieve a yield of over 85%.[3]
-
Step 2: Sulfidation. The resulting 3-halo-2-methylpropionic acid is reacted with a sulfide source like sodium hydrosulfide or sodium sulfide. This step may be catalyzed by a copper salt (e.g., cuprous iodide) and a phase transfer catalyst.[3] The reaction temperature is typically in the range of 75-80 °C.[3]
-
Step 3: Acetylation. The intermediate 3-mercapto-2-methylpropionic acid is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride to yield the final product.[3] The patent claims a yield of over 90% for this step.[3]
-
Scalability and Performance Comparison
| Parameter | Strategy 1: Racemic Synthesis & Resolution | Strategy 2: Three-Step Stereoselective Synthesis |
| Overall Yield | Moderate to good, but theoretically limited to 50% without racemization and recycling of the unwanted enantiomer. | Potentially higher, with a claimed total yield of up to 69% or more.[3] |
| Process Complexity | Two distinct major stages (synthesis and resolution). The resolution step can be operationally intensive. | A three-step linear synthesis. The patent suggests the process is simple and the reactions are conventional.[3] |
| Cost-Effectiveness | Can be cost-effective if the resolving agent is inexpensive and efficiently recycled, and if the unwanted enantiomer is racemized and reused.[2] | Claimed to be low-cost due to the use of common industrial raw materials.[3] Avoids the cost of a resolving agent. |
| Raw Materials | Methacrylic acid and thioacetic acid are the primary starting materials. Thioacetic acid has a strong odor and can be challenging to handle on a large scale.[3] | Starts with methacrylic acid and uses common reagents like halogenated acids, sodium hydrosulfide, and acetylating agents.[3] |
| Stereochemical Control | Achieved in a separate resolution step. The efficiency of the resolution is critical for the final product's enantiomeric purity. | The method of achieving high enantiomeric excess is a key aspect of this strategy's scalability and is often proprietary. |
| Environmental Impact | Requires the use and recycling of a chiral resolving agent and solvents for crystallization. | The use of common and easily recyclable solvents is claimed, suggesting a potentially lower environmental impact.[3] |
Validation and Quality Control
Regardless of the synthetic strategy employed, a robust analytical validation program is essential to ensure the quality, purity, and consistency of the final this compound product.
Analytical Methodologies
A comprehensive quality control strategy should include the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the chemical purity of the final product and for monitoring the progress of the synthesis. A validated reverse-phase HPLC method can be used to quantify the main component and detect any process-related impurities.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric purity (enantiomeric excess) of the final product. A validated chiral HPLC method is crucial to confirm that the desired (S)-enantiomer is present in the required high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of volatile organic impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the identification of the compound by analyzing its functional groups.
Key Validation Parameters
The analytical methods used for quality control must be validated according to ICH guidelines, with key parameters including:
-
Specificity/Selectivity: The ability of the method to distinguish the analyte from potential impurities.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Recommendations
Both the racemic synthesis with subsequent resolution and the three-step stereoselective synthesis present viable and scalable routes to this compound.
-
Strategy 1 is a well-understood and established method. Its economic viability on an industrial scale is heavily dependent on the efficient recovery and recycling of the resolving agent and the unwanted enantiomer. The handling of thioacetic acid on a large scale also requires careful consideration of safety and environmental controls.
-
Strategy 2 offers the potential for a more streamlined and cost-effective process by avoiding a separate resolution step and utilizing common industrial raw materials. The key to its successful implementation lies in achieving high stereoselectivity in a robust and reproducible manner.
The choice between these two strategies will depend on a variety of factors, including the specific capabilities and expertise of the manufacturing facility, cost of raw materials and reagents, and the desired scale of production. A thorough process development and optimization study, coupled with a comprehensive cost-benefit analysis, is recommended to determine the most suitable synthetic route for a given application.
Ultimately, a rigorous analytical validation program is non-negotiable to ensure the final product meets the stringent quality and purity requirements for its use in the synthesis of life-saving medications like Captopril.
References
- 1. prepchem.com [prepchem.com]
- 2. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Welcome to your essential safety and operational guide for handling (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid (CAS No. 76497-39-7). As researchers and drug development professionals, our most critical instrument is our own well-being. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation. By understanding the specific hazards of this compound, we can implement self-validating protocols that ensure both personal safety and experimental integrity.
Hazard Assessment: The 'Why' Behind the Protection
This compound is a corrosive and irritant compound. The personal protective equipment (PPE) recommendations outlined below are directly derived from its hazard profile, as detailed in authoritative Safety Data Sheets (SDS) and chemical databases. While different suppliers may present slightly varied classifications, this guide is built upon a conservative interpretation of the available data to ensure the highest level of safety.
A primary hazard is its classification as a substance that "Causes severe skin burns and eye damage"[1]. This corrosive nature is the principal driver for stringent skin and eye protection protocols. Furthermore, it is recognized as a skin, eye, and respiratory irritant[2][3].
Table 1: Summary of Hazard Classifications
| Hazard Classification | GHS Hazard Statement | Signal Word | Primary Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | LGC Standards[1] |
| Skin Irritation | H315: Causes skin irritation | Warning | PubChem[2], ChemicalBook[3] |
| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage | Danger | LGC Standards[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Warning | PubChem[2], ChemicalBook[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | PubChem[2], ChemicalBook[3] |
Given the potential for severe burns, all handling procedures must default to the highest level of precaution indicated by the "Danger" signal word and H314 hazard statement[1].
Core PPE Requirements: Your First Line of Defense
A comprehensive PPE strategy is mandatory for all work involving this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications & Rationale |
|---|---|---|
| Eyes/Face | Chemical safety goggles and a face shield | Due to the severe eye damage risk, goggles provide a seal against splashes, while a face shield protects the entire face[1][4]. |
| Hands | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Nitrile and butyl rubber offer robust protection against corrosive chemicals and acids[5][6]. Always inspect gloves for tears or punctures before use[7]. |
| Body | Flame-retardant lab coat or chemical-resistant apron | Protects skin and personal clothing from splashes. A flame-retardant coat is best practice, especially if flammable solvents are present[1][4]. |
| Respiratory | Required based on operational risk (See Section 3) | To mitigate respiratory irritation from dust or aerosols, work must be conducted in a certified chemical fume hood[8]. |
Eye and Face Protection: A Non-Negotiable Mandate
The risk of "severe... eye damage" necessitates more than standard safety glasses[1].
-
Protocol: Always wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities (>1g) or when there is any risk of splashing, a full-face shield must be worn over the safety goggles.
-
Causality: The carboxylic acid functionality contributes to the compound's corrosive nature. A direct splash to the eye can cause irreversible damage. Eyewash stations must be immediately accessible and verified to be in working order before any procedure begins[8].
Hand Protection: Selecting the Right Barrier
Your hands are the most likely point of direct contact.
-
Protocol: Wear nitrile or butyl rubber gloves. If a task is prolonged, consider double-gloving. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container. Wash hands thoroughly with soap and water immediately after[7][9].
-
Causality: The compound can cause severe skin burns[1]. Standard latex gloves offer insufficient protection. Nitrile provides a superior barrier against a wide range of chemicals, including acids and organic compounds[6].
Body Protection: Shielding Against Accidental Contact
-
Protocol: A fully buttoned, flame-retardant laboratory coat is the minimum requirement. When transferring solutions or performing tasks with a higher splash potential, supplement this with a chemical-resistant apron.
-
Causality: This prevents the chemical from soaking through to personal clothing and skin, mitigating the risk of burns from an accidental spill[1][9]. Contaminated clothing must be removed immediately and decontaminated before reuse[1].
Operational PPE Planning: From Weighing to Disposal
The specific laboratory task dictates the necessary level of engineering controls and respiratory protection. The primary goal is to prevent inhalation of dust or aerosols, which may cause respiratory irritation[2][7].
Step 1: Weighing and Aliquoting (Solid Form)
-
Engineering Control: All weighing and handling of the solid compound MUST be performed inside a certified chemical fume hood to contain any airborne dust.
-
PPE:
-
Don your core PPE: chemical safety goggles, face shield, nitrile gloves, and lab coat.
-
Respiratory Protection: The fume hood serves as the primary respiratory control. If the procedure has a high potential for generating dust that cannot be contained by the fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is required[7].
-
Step 2: Dissolution and Solution Handling
-
Engineering Control: All work with solutions should be conducted within a chemical fume hood.
-
PPE:
-
Maintain core PPE (goggles, face shield, gloves, lab coat).
-
Respiratory Protection: A fume hood is typically sufficient. If you are working outside of a hood (which is strongly discouraged) or if the solvent is volatile and generates vapors, a respirator with organic vapor cartridges may be necessary[7].
-
The following diagram outlines the decision-making process for selecting appropriate respiratory protection.
Caption: Decision workflow for selecting respiratory protection.
Spill and Disposal Logistics
Proper containment and disposal are critical final steps in the safe handling workflow.
-
Spill Response:
-
Evacuate personnel from the immediate area[1].
-
Ensure you are wearing your full PPE ensemble, including respiratory protection if dust is present.
-
For small spills, use an inert absorbent material (e.g., sand or vermiculite) to soak up the material. Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[7]. Avoid creating dust[7].
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
By adhering to these scientifically grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetylthio-2-methylpropanoic acid - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
